3-(Morpholino)phenylboronic acid
Description
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Properties
IUPAC Name |
(3-morpholin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12/h1-3,8,13-14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGOMHOEZUWGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400619 | |
| Record name | 3-(Morpholino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863377-22-4 | |
| Record name | 3-(Morpholino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Morpholino)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-(Morpholino)phenylboronic Acid via Palladium-Catalyzed Miyaura Borylation
Abstract
This guide provides a comprehensive, in-depth technical overview for the synthesis of 3-(morpholino)phenylboronic acid from 4-(3-bromophenyl)morpholine. Phenylboronic acids are critical building blocks in modern organic synthesis, particularly as coupling partners in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds in pharmaceutical and materials science applications.[1] This document details a robust and highly functional group-tolerant method: the Miyaura borylation.[2][3][4] We will explore the underlying catalytic mechanism, provide a detailed, field-tested experimental protocol, and discuss process optimization, safety, and product characterization. This guide is intended for researchers, chemists, and process development professionals in the drug development and fine chemical industries.
Introduction: Strategic Importance and Synthetic Approach
The morpholine moiety is a privileged scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. Consequently, functionalized morpholino-phenyl building blocks, like this compound, are of high strategic importance.
While classical methods for synthesizing arylboronic acids, such as lithium-halogen exchange or Grignard formation followed by quenching with a borate ester, are effective, they often suffer from poor functional group tolerance and require stringent anhydrous, cryogenic conditions.[5][6][7] The palladium-catalyzed Miyaura borylation reaction, which couples an aryl halide with a diboron reagent, offers a milder, more versatile, and scalable alternative.[2][3][4] This method exhibits excellent tolerance for a wide array of functional groups, including the morpholine amine, making it the superior choice for this transformation.[2][5]
This guide focuses exclusively on the Miyaura borylation of 4-(3-bromophenyl)morpholine with bis(pinacolato)diboron (B₂pin₂) to yield the corresponding pinacol boronate ester, which can be subsequently hydrolyzed to the target boronic acid.
The Miyaura Borylation: A Mechanistic Perspective
The success of the Miyaura borylation hinges on a palladium-based catalytic cycle that efficiently constructs the C–B bond.[8] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) manifold.[8]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the active Pd(0) catalyst into the carbon-bromine bond of 4-(3-bromophenyl)morpholine, forming a Pd(II) intermediate.
-
Metathesis/Ligand Exchange: The halide on the Pd(II) complex is exchanged with an acetate anion, provided by the base (potassium acetate). This step is crucial, as the resulting Pd-OAc bond is more labile and reactive in the subsequent transmetalation step than the original Pd-Br bond.[3]
-
Transmetalation: The diboron reagent, activated by the base, transfers a boryl group to the palladium center, displacing the acetate group and forming a boryl-palladium(II) complex. The high oxophilicity of boron is a key driving force for this step.[3]
-
Reductive Elimination: The final step is the reductive elimination of the desired aryl boronate ester product from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]
The choice of a mild base, typically potassium acetate (KOAc), is critical.[3][8] Stronger bases can promote a competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronate ester product and the starting aryl bromide, leading to undesired homocoupling impurities and reduced yield.[3]
Caption: The catalytic cycle of the Miyaura borylation reaction.
Detailed Experimental Protocol
This protocol outlines the synthesis of the intermediate pinacol ester, 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine, followed by its hydrolysis to this compound.
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Mass/Volume | Supplier (Example) |
| 4-(3-Bromophenyl)morpholine | C₁₀H₁₂BrNO | 242.11 | - | 10.0 | 2.42 g | Sigma-Aldrich |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | - | 11.0 | 2.79 g | Combi-Blocks |
| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂ | 816.64 | - | 0.3 (3 mol%) | 245 mg | Strem Chemicals |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | - | 30.0 | 2.94 g | Acros Organics |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 1.034 g/mL | - | 50 mL | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 0.902 g/mL | - | As needed | VWR Chemicals |
| Hexanes | - | - | ~0.66 g/mL | - | As needed | VWR Chemicals |
| Hydrochloric Acid (HCl), 2M aqueous | HCl | 36.46 | 2 M | - | As needed | J.T. Baker |
| Sodium Hydroxide (NaOH), 2M aqueous | NaOH | 40.00 | 2 M | - | As needed | J.T. Baker |
| Brine (saturated NaCl solution) | NaCl | 58.44 | - | - | As needed | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | As needed | Sigma-Aldrich |
graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [color="#4285F4", fontname="Helvetica", fontsize=9];subgraph "cluster_0" { label = "Part A: Borylation Reaction"; bgcolor="#FFFFFF"; A1 [label="1. Assemble oven-dried glassware under Argon."]; A2 [label="2. Charge flask with Ar-Br, B₂pin₂, KOAc, and Pd(dppf)Cl₂."]; A3 [label="3. Add anhydrous 1,4-dioxane via syringe."]; A4 [label="4. Heat reaction mixture to 90-100 °C."]; A5 [label="5. Monitor reaction by TLC/LC-MS until Ar-Br is consumed (12-24h)."]; A1 -> A2 -> A3 -> A4 -> A5; }
subgraph "cluster_1" { label = "Part B: Workup & Isolation of Boronate Ester"; bgcolor="#FFFFFF"; B1 [label="6. Cool reaction to room temperature and filter through Celite®."]; B2 [label="7. Concentrate filtrate under reduced pressure."]; B3 [label="8. Redissolve residue in Ethyl Acetate."]; B4 [label="9. Wash with water and brine."]; B5 [label="10. Dry organic layer (MgSO₄), filter, and concentrate."]; B6 [label="11. Purify crude ester via column chromatography (optional but recommended)."]; B1 -> B2 -> B3 -> B4 -> B5 -> B6; }
subgraph "cluster_2" { label = "Part C: Hydrolysis to Boronic Acid"; bgcolor="#FFFFFF"; C1 [label="12. Dissolve purified ester in a THF/water mixture."]; C2 [label="13. Add aqueous HCl (2M) and stir vigorously."]; C3 [label="14. Monitor deprotection by TLC/LC-MS."]; C4 [label="15. Adjust pH to ~7-8 with aq. NaOH."]; C5 [label="16. Extract with Ethyl Acetate."]; C6 [label="17. Concentrate organic layers to yield the final product."]; C1 -> C2 -> C3 -> C4 -> C5 -> C6; }
A5 -> B1 [lhead="cluster_1"]; B6 -> C1 [lhead="cluster_2"]; }
Caption: Step-by-step workflow for the synthesis of this compound.
Part A: Synthesis of 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
-
Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum. Flame-dry the glassware under vacuum and backfill with argon or nitrogen gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add 4-(3-bromophenyl)morpholine (2.42 g, 10.0 mmol), bis(pinacolato)diboron (2.79 g, 11.0 mmol, 1.1 equiv), potassium acetate (2.94 g, 30.0 mmol, 3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (50 mL) via a syringe through the septum.
-
Reaction Execution: Lower the flask into a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours, indicated by the complete consumption of the starting aryl bromide.
Part B: Workup and Purification of the Boronate Ester
-
Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate (50 mL) and filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 25 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction: Dissolve the crude residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude boronate ester, typically as a waxy solid or oil.
-
Purification (Recommended): While the crude ester can sometimes be used directly, purification via flash column chromatography is recommended for high-purity applications.[9]
Part C: Hydrolysis to this compound
-
Setup: Dissolve the purified boronate ester (e.g., 10.0 mmol theoretical) in a mixture of THF (40 mL) and water (10 mL).
-
Hydrolysis: Add 2M aqueous HCl (20 mL) to the solution. Stir the biphasic mixture vigorously at room temperature.
-
Monitoring: Monitor the hydrolysis by TLC or LC-MS until the boronate ester is fully consumed (typically 2-4 hours).
-
Neutralization and Extraction: Carefully adjust the pH of the mixture to approximately 7-8 by the slow addition of 2M aqueous NaOH. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting solid is typically this compound of sufficient purity for subsequent applications. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hot water or ethanol/hexanes).[11]
Safety and Handling
-
General: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents:
-
4-(3-Bromophenyl)morpholine: Irritant. Avoid inhalation and contact with skin.
-
Palladium Catalysts: Handle with care. Palladium compounds are toxic and can be sensitizers.
-
1,4-Dioxane: A suspected carcinogen and flammable liquid. Use only anhydrous grade and handle under inert atmosphere.
-
Boron Reagents: Handle in a dry environment as they can be moisture-sensitive.
-
-
Procedure: The reaction is heated and involves flammable solvents. Ensure proper setup to avoid ignition sources.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; insufficient heat; poor quality solvent/reagents (wet). | Ensure catalyst is from a reliable source and was properly stored. Verify reaction temperature. Use freshly opened anhydrous solvent. Ensure KOAc is dry (can be dried in an oven). |
| Formation of Byproducts | Base is too strong, causing Suzuki coupling; protodeborylation (loss of boron). | Confirm the use of KOAc or another weak carboxylate base.[12] Avoid stronger bases like carbonates or hydroxides during the borylation step. Ensure the reaction is run under a strict inert atmosphere to prevent moisture-induced protodeborylation. |
| Difficult Purification | Product ester degradation on silica gel; co-elution of impurities. | Minimize the time the product is on the silica column.[9] Consider using neutral alumina or boric acid-treated silica.[10][13] Alternatively, pursue a non-chromatographic purification, such as converting the crude boronic acid to its boroxime or a crystalline trifluoroborate salt for purification and then regenerating the acid.[14] |
| Low Yield After Hydrolysis | Incomplete hydrolysis; product loss during aqueous workup. | Extend hydrolysis reaction time and monitor carefully by LC-MS. During workup, ensure the pH is carefully adjusted; boronic acids can have some solubility in both acidic and basic aqueous layers. Perform multiple extractions to maximize recovery. |
References
- Miyaura Borylation Reaction - Organic Chemistry Portal.
- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
- Proposed mechanism for the Miyaura borylation reaction - ResearchGate.
- Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers - ResearchGate.
- Miyaura borylation - Wikipedia.
- (3-(Morpholine-4-sulfonamido)phenyl)boronic acid - PubChem.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions - American Chemical Society.
- Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - Organic Chemistry Portal.
- Process for purification of boronic acid and its derivatives - Google Patents.
- Purification of boronic acids? : r/chemistry - Reddit.
- How to purify boronic acids/boronate esters? - ResearchGate.
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate.
- Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PubMed Central - NIH.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.
- Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ? - ResearchGate.
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- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-(Morpholino)phenylboronic Acid: Properties, Synthesis, and Application in Suzuki-Miyaura Coupling
This guide provides a comprehensive technical overview of 3-(Morpholino)phenylboronic acid, a versatile reagent in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, provides validated protocols for its synthesis and application, and explains the scientific rationale behind key procedural steps.
Core Compound Profile and Physicochemical Properties
This compound, with the chemical formula C₁₀H₁₄BNO₃, is an organoboron compound featuring a phenylboronic acid moiety substituted with a morpholine group at the meta-position.[1][2] This substitution pattern imparts specific solubility and reactivity characteristics that make it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions.
The morpholine ring, a saturated heterocycle, acts as a moderately electron-donating group through the nitrogen atom's lone pair, influencing the electronic nature of the aromatic ring. Furthermore, its presence can enhance solubility in a range of organic solvents compared to unsubstituted phenylboronic acid and provides a potential site for hydrogen bonding or coordination, which can be a key consideration in reaction mechanism and design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (3-morpholin-4-ylphenyl)boronic acid | [1] |
| CAS Number | 863377-22-4 | [1] |
| Molecular Formula | C₁₀H₁₄BNO₃ | [1][2] |
| Molecular Weight | 207.04 g/mol | [1][2] |
| Appearance | White to off-white or light brown solid | Generic Supplier Data |
| Purity | Typically ≥98% | Generic Supplier Data |
| Predicted Boiling Point | 439.4 ± 55.0 °C | Public Database Prediction |
| Predicted pKa | 8.74 ± 0.10 | Public Database Prediction |
| Storage | Store refrigerated (2-8°C) under inert atmosphere (Argon or Nitrogen) | Generic Safety Data |
Synthesis of this compound: A Validated Protocol
The synthesis of arylboronic acids is a well-established field. A common and reliable method involves the reaction of an organometallic species, such as a Grignard reagent, with a borate ester, followed by acidic hydrolysis. This approach provides a robust pathway to the target compound.
The following protocol describes a representative synthesis starting from 3-bromoaniline. The workflow is visualized in the diagram below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-(3-bromophenyl)morpholine
-
To a solution of 3-bromoaniline (1.0 eq) in a suitable high-boiling solvent (e.g., diglyme), add sodium bicarbonate (approx. 2.5 eq).
-
Add bis(2-chloroethyl) ether (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 160-170°C) for 12-18 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(3-bromophenyl)morpholine.
Step 2: Preparation of this compound
-
Grignard Formation: To a flame-dried, three-necked flask under an inert argon atmosphere, add magnesium turnings (1.2 eq) and a small crystal of iodine. Add a solution of 4-(3-bromophenyl)morpholine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. Gentle heating may be required to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Borylation: Cool the freshly prepared Grignard reagent to -78°C (dry ice/acetone bath). To this solution, add a solution of triisopropyl borate (1.3 eq) in anhydrous THF dropwise, maintaining the internal temperature below -70°C.
-
Causality Insight: This low temperature is critical to prevent over-addition of the highly reactive Grignard reagent to the borate ester, which would lead to the formation of undesired borinic acid or triarylborane byproducts.
-
-
Stir the mixture at -78°C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Hydrolysis: Cool the reaction mixture to 0°C and quench by the slow addition of aqueous HCl (e.g., 2M) until the solution is acidic (pH ~1-2).
-
Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. The reaction couples an organoboron compound with an organohalide (or triflate) using a palladium catalyst and a base.
Sources
A Comprehensive Technical Guide to 3-(Morpholino)phenylboronic Acid: Physical Properties and Optimal Storage Conditions
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the physical characteristics and essential storage protocols for 3-(Morpholino)phenylboronic acid. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.
Executive Summary: Compound Identification
-
Chemical Name: this compound
Physical and Chemical Properties
The physical state of this compound is a key indicator of its purity and stability.
Physical Appearance
This compound is typically supplied as a solid.[1] The color can range from light brown to brown.[1] Variations in color may be indicative of differing purity levels or the presence of trace impurities.
Tabulated Physical Data
| Property | Value | Source(s) |
| Physical Form | Solid, Powder | [1] |
| Color | Light brown to brown | [1] |
| Boiling Point | 439.4±55.0 °C (Predicted) | [1] |
| Density | 1.24 g/cm³ (Predicted) | [1] |
| pKa | 8.74±0.10 (Predicted) | [1] |
Critical Storage and Handling Protocols
The stability of boronic acids, including this compound, is highly dependent on the storage environment. Improper storage can lead to degradation, affecting the compound's reactivity and, consequently, the reliability of experimental outcomes.
Recommended Storage Conditions
To ensure the long-term stability and quality of this compound, the following storage conditions are imperative:
-
Temperature: The compound should be stored under refrigerated conditions, specifically between 2-8°C.[1][6]
-
Atmosphere: It is crucial to store this compound under an inert gas atmosphere, such as nitrogen or argon.[1][7][8] This is due to the air-sensitive nature of many boronic acids.[7][8]
-
Moisture: The compound should be kept in a dry environment.[6][7][8][9] Phenylboronic acids can be hygroscopic, meaning they can absorb moisture from the air, which can lead to degradation.[8]
-
Container: The storage container must be tightly sealed to prevent exposure to air and moisture.[6][7][8][9] Containers that have been opened must be carefully resealed and kept in an upright position to prevent leakage.[6]
Causality of Storage Recommendations
The stringent storage requirements for boronic acids are rooted in their chemical reactivity. The boron atom in boronic acids is susceptible to oxidation.[10] Exposure to atmospheric oxygen and moisture can lead to the formation of boroxines (cyclic anhydrides) or other degradation products, which can compromise the compound's utility in sensitive applications like Suzuki-Miyaura coupling reactions. Storing under an inert, dry, and refrigerated environment mitigates these degradation pathways.
Handling Precautions
Given its hazard profile, appropriate personal protective equipment (PPE) should be worn when handling this compound. It is known to cause skin, eye, and respiratory irritation.[4] Therefore, handling should be conducted in a well-ventilated area, and direct contact with the skin and eyes should be avoided.[6]
Standard Operating Procedure: Handling and Storage
This section outlines a step-by-step protocol for the safe handling and storage of this compound in a research setting.
4.1 Materials Required:
-
This compound
-
Inert gas source (Nitrogen or Argon)
-
Schlenk line or glove box
-
Appropriate storage vials with tight-fitting caps
-
Parafilm or other sealing material
-
Refrigerator (2-8°C)
-
Personal Protective Equipment (safety goggles, lab coat, gloves)
4.2 Protocol:
-
Preparation: Before handling, ensure that the work area is clean and dry. If using a Schlenk line, ensure it is properly set up and purged with inert gas.
-
Inert Atmosphere: If the compound is to be aliquoted or transferred, perform these actions under a stream of inert gas or inside a glove box to minimize exposure to air and moisture.
-
Dispensing: Carefully dispense the desired amount of the solid compound. Avoid creating dust.
-
Sealing: Tightly seal the primary container immediately after dispensing. For long-term storage, it is advisable to wrap the cap with parafilm to create an additional barrier against atmospheric exposure.
-
Purging: Before sealing the original container, it is good practice to flush the headspace with an inert gas.
-
Labeling: Clearly label the container with the compound name, date received, and any other relevant information.
-
Storage: Place the sealed container in a refrigerator set to maintain a temperature between 2-8°C.
-
Disposal: Dispose of any waste material in accordance with institutional and local regulations.
Visual Workflow for Storage and Handling
The following diagram illustrates the key decision points and actions for the proper storage and handling of this compound.
Caption: Workflow for handling and storage of this compound.
References
- This compound CAS#: 863377-22-4 - ChemicalBook.
- BB-8418 - Safety D
- This compound | C10H14BNO3 | CID 4192661 - PubChem.
- SAFETY D
- 3-(morpholinomethyl)phenylboronic acid - 397843-58-2 - Structure, Synthesis, Properties.
- Phenylboronic acid - SAFETY D
- Long-term Storage of Morpholino Oligos - Gene Tools.
- Phenylboronic acid-SDS-MedChemExpress.
- Phenylboronic acid - SAFETY D
- This compound | CAS 863377-22-4 | SCBT.
- This compound, min 98%, 100 grams.
- SAFETY D
- 3-(Morpholinomethyl)phenylboronic acid | CAS 397843-58-2 | SCBT.
- 2-(morpholino)phenylboronic acid AldrichCPR - Sigma-Aldrich.
- This compound | 863377-22-4 - ChemicalBook.
- Safety Data Sheet: Phenylboronic acid - Carl ROTH.
- Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH.
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An In-depth Technical Guide to the Solubility of 3-(Morpholino)phenylboronic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(Morpholino)phenylboronic acid in common organic solvents. In the context of drug discovery and organic synthesis, a thorough understanding of a compound's solubility is a critical parameter for reaction optimization, purification, formulation, and overall process development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational principles of boronic acid chemistry, predictable solubility trends based on molecular structure, and robust experimental protocols. By leveraging established methodologies for analogous compounds, such as phenylboronic acid, researchers and drug development professionals are equipped with the necessary tools to systematically evaluate the solubility profile of this important building block. This document details the underlying chemical principles governing solubility, provides a step-by-step experimental workflow for accurate solubility determination, and presents a template for the systematic reporting of such data.
Introduction to this compound: A Versatile Building Block
This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and a morpholine substituent. The boronic acid group is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. The morpholine heterocycle is a common motif in medicinal chemistry, often incorporated to enhance aqueous solubility, improve pharmacokinetic properties, and engage in specific biological interactions. The combination of these two functional groups makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.
A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization. Solvent selection impacts reaction kinetics, impurity profiles, and the efficiency of downstream processing, including crystallization and chromatography. This guide provides the scientific rationale and practical methodology for characterizing this critical physicochemical property.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of this compound is governed by its distinct structural features. A nuanced understanding of these features allows for rational solvent selection and the prediction of general solubility trends.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BNO₃ | PubChem[1] |
| Molecular Weight | 207.04 g/mol | PubChem[1] |
| pKa (Predicted) | 8.74 ± 0.10 | ChemicalBook[2] |
| Appearance | Light brown to brown solid | ChemicalBook[2] |
The presence of the polar morpholine ring and the hydrogen-bonding capabilities of the boronic acid group suggest a preference for polar organic solvents. The boronic acid moiety, -B(OH)₂, can act as both a hydrogen bond donor and acceptor. The morpholine nitrogen can act as a hydrogen bond acceptor. This multifaceted hydrogen bonding potential is a key determinant of its solubility profile.
Based on the behavior of analogous compounds like phenylboronic acid, which exhibits high solubility in ethers and ketones and poor solubility in non-polar hydrocarbons, we can extrapolate a likely solubility hierarchy for this compound.[3][4][5] The addition of the polar morpholine group is expected to further enhance solubility in polar solvents compared to the parent phenylboronic acid.
Predicted Solubility Trends:
-
High Solubility Expected: Polar aprotic solvents (e.g., Dimethylformamide, Dimethyl sulfoxide), alcohols (e.g., Methanol, Ethanol), and ethers (e.g., Tetrahydrofuran).
-
Moderate Solubility Expected: Ketones (e.g., Acetone), and chlorinated solvents (e.g., Dichloromethane).
-
Low to Insoluble Expected: Non-polar hydrocarbon solvents (e.g., Hexanes, Toluene).
It is crucial to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), particularly upon heating.[6] This equilibrium can complicate solubility measurements, making a standardized and carefully controlled experimental approach essential for obtaining reproducible data.[3][6]
Experimental Determination of Solubility: A Validated Protocol
Given the absence of published quantitative data, a reliable experimental protocol is necessary. The following dynamic (synthetic) method, adapted from established procedures for phenylboronic acid and its derivatives, is recommended for its accuracy and reproducibility.[3][6][7] This method relies on the visual or instrumental determination of the temperature at which a solid solute completely dissolves in a solvent at a known concentration.
Materials and Equipment
-
This compound (purity ≥98%)
-
Anhydrous organic solvents of interest (HPLC grade or equivalent)
-
Sealed glass vials or test tubes with magnetic stir bars
-
Precisely controlled heating and stirring platform (e.g., oil bath with magnetic stirrer and digital temperature controller)
-
Calibrated temperature probe (± 0.1 °C)
-
Analytical balance (± 0.1 mg)
-
Optional: Turbidity sensor or laser light source and detector for enhanced precision
Experimental Workflow
The following diagram illustrates the key steps in the dynamic solubility determination method.
Caption: Figure 1. Workflow for dynamic solubility determination.
Step-by-Step Methodology
-
Preparation of Samples:
-
Accurately weigh a specific amount of this compound into a series of glass vials.
-
To each vial, add a precise mass or volume of the desired organic solvent to create samples of known composition (mole fraction or mg/mL). It is advisable to prepare a range of concentrations for each solvent.
-
Add a small magnetic stir bar to each vial and seal it tightly to prevent solvent evaporation.
-
-
Solubility Measurement:
-
Place the sealed vial in the heating apparatus and ensure vigorous stirring.
-
Begin heating the sample at a slow, controlled rate (e.g., 0.3 K/minute) to maintain thermal equilibrium.[6]
-
Carefully observe the sample. The temperature at which the last solid particles disappear is the dissolution temperature (T_dissolution) for that specific concentration. For higher accuracy, this can be determined by monitoring the disappearance of turbidity with a light source and detector.[3][7]
-
After complete dissolution, slowly cool the solution to observe recrystallization, confirming that a true solid-liquid equilibrium was reached.
-
-
Data Reporting and Analysis:
-
Repeat the measurement for each concentration and solvent.
-
The results should be presented in a tabular format, correlating the concentration with the dissolution temperature.
-
For a more comprehensive analysis, the solubility data can be plotted as mole fraction versus temperature and fitted to thermodynamic models such as the λh equation, which has been shown to be effective for boronic acids.[6]
-
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure user safety.
-
Hazard Identification: This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture, as boronic acids can be hygroscopic.[2][8]
Hypothetical Data Presentation: A Template for Researchers
While experimental determination is essential, the following table provides a template for how solubility data for this compound should be presented. The values are hypothetical but reflect the predicted trends discussed earlier.
Table 2: Experimentally Determined Solubility of this compound in Various Organic Solvents at Ambient Temperature (25 °C)
| Solvent | Solvent Class | Solubility (mg/mL) | Qualitative Assessment |
| Dimethylformamide (DMF) | Polar Aprotic | > 200 | Very Soluble |
| Methanol (MeOH) | Polar Protic | ~150 | Freely Soluble |
| Tetrahydrofuran (THF) | Ether | ~100 | Soluble |
| Acetone | Ketone | ~50 | Soluble |
| Dichloromethane (DCM) | Chlorinated | ~20 | Sparingly Soluble |
| Toluene | Aromatic Hydrocarbon | < 1 | Slightly Soluble |
| Hexanes | Aliphatic Hydrocarbon | < 0.1 | Insoluble |
Conclusion
This technical guide provides a scientifically grounded approach for researchers, scientists, and drug development professionals to understand and quantify the solubility of this compound. While specific published data is scarce, the principles derived from the behavior of analogous boronic acids offer valuable predictive power. The detailed experimental protocol outlined herein provides a robust and self-validating system for generating high-quality, reproducible solubility data. A thorough characterization of this compound's solubility profile will undoubtedly facilitate its broader application in synthetic and medicinal chemistry, enabling more efficient process development and innovation.
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A Comprehensive Safety and Handling Guide for 3-(Morpholino)phenylboronic Acid in Research and Development
Introduction: The expanding role of boronic acids in medicinal chemistry and drug discovery has made them indispensable tools for researchers.[1][2] Compounds like 3-(Morpholino)phenylboronic acid are valuable building blocks, but their safe and effective use hinges on a thorough understanding of their potential hazards and handling requirements. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective for scientists and drug development professionals. We will explore the causality behind recommended safety protocols, ensuring a framework of self-validating procedures that protect both the researcher and the integrity of the experiment.
Chemical Identity and Physical Properties
Understanding the fundamental properties of a compound is the first step in a robust safety assessment. This compound is an organic compound for research and development use.[3][4][5]
| Property | Value | Source |
| IUPAC Name | (3-morpholin-4-ylphenyl)boronic acid | PubChem[6] |
| CAS Number | 863377-22-4 | PubChem, Combi-Blocks, SCBT[3][4][6] |
| Molecular Formula | C₁₀H₁₄BNO₃ | PubChem, SCBT[4][6] |
| Molecular Weight | ~207.04 g/mol | PubChem[6] |
| Appearance | Off-white to white powder/solid | Inferred from similar compounds[7] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as an irritant.[6] The primary hazards are associated with direct contact and inhalation. While some supplier data sheets may lack detailed hazard statements[3], consolidated data provides a clearer picture of the risks.[6]
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | H315 : Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | H319 : Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | H335 : May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
Expert Insight: Beyond immediate irritation, researchers should be aware that arylboronic acids as a class are sometimes considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[8] While specific data for this compound is not available, this consideration underscores the importance of minimizing exposure and employing rigorous handling protocols during all stages of development.
Risk Mitigation and Safe Handling Protocols
A proactive approach to safety involves a multi-layered system of controls designed to minimize the risk of exposure.
Engineering Controls
The first line of defense is to handle the material within a controlled environment.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood. This is critical to control airborne dust and prevent respiratory exposure, aligning with the H335 hazard statement.[9]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any chemical vapors or dusts.[9]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The choice of PPE must directly address the identified hazards of skin and eye irritation.[9][10]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean. Confirm that an eyewash station and safety shower are accessible.[11]
-
Don PPE: Put on all required PPE as outlined in the diagram above.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the solid using a spatula, avoiding the generation of dust.
-
Transfer/Dissolution: If making a solution, add the solvent to the solid slowly to prevent splashing. If transferring the solid, ensure the receiving container is properly labeled.
-
Decontamination: Wipe down the spatula and the work surface inside the fume hood. Dispose of contaminated gloves and any disposable weighing papers in the appropriate solid waste container.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[9][11]
Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.
Optimal Storage Conditions
-
Atmosphere: Keep the container tightly closed in a dry, well-ventilated place.[3][9] Boronic acids can be hygroscopic, meaning they absorb moisture from the air, which can lead to caking and degradation.[11][12] Storing under an inert atmosphere is also recommended.[7][11]
-
Container Integrity: Ensure containers are properly sealed and stored upright to prevent leakage.[3] Avoid puncturing bags or containers during handling.[12]
Chemical Incompatibility
To prevent dangerous reactions, this compound should be segregated from incompatible materials. It is good practice to store acids in a dedicated corrosives cabinet, separate from bases.[10][13]
| Incompatible Material Class | Rationale and Examples | Source |
| Strong Oxidizing Agents | Can cause exothermic reactions, leading to fire or explosion. (e.g., Nitric Acid, Perchlorates) | [7][11][14] |
| Strong Bases | Can cause neutralization reactions or promote decomposition. (e.g., Sodium Hydroxide) | [7][11] |
| Strong Acids | While a weak acid itself, storage with strong acids should be managed carefully. | [7][11] |
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or release.
First-Aid Measures
The following table details the immediate actions to be taken upon exposure. In all cases, the Safety Data Sheet should be provided to attending medical personnel.[3]
| Exposure Route | First-Aid Protocol | Source |
| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. | [3][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Keep eye wide open while rinsing. Get immediate medical attention. | [3][9] |
| Inhalation | Remove the victim to fresh air. If symptoms like coughing or shortness of breath persist, seek medical attention. | [3][9] |
| Ingestion | Wash out the mouth with copious amounts of water. Do NOT induce vomiting. Seek medical attention. | [3][9] |
Accidental Release and Spill Cleanup
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection if the spill generates significant dust.
-
Avoid dust formation.[11]
-
Carefully sweep or scoop up the dry material.
-
Place the material into a labeled, sealed container for hazardous waste disposal.
-
Clean the affected area thoroughly.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide.[3][11]
-
Special Hazards: Combustion may produce hazardous decomposition products, including carbon monoxide and nitrogen oxides.[3]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) if necessary.[3]
Toxicological Profile
A thorough toxicological investigation for this compound has not been conducted. However, the GHS classification indicates it is an irritant to the skin, eyes, and respiratory system.[6] For context, a related, simpler compound, Phenylboronic acid, is classified as harmful if swallowed (Acute Toxicity, Category 4), with an oral LD50 in rats of 740 mg/kg.[15][16] This suggests that ingestion of this compound should be avoided and treated as potentially harmful.
Conclusion
While this compound is a valuable reagent in modern drug discovery, it is not benign. Its irritant properties and the potential risks associated with the broader class of arylboronic acids demand a respectful and cautious approach. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to strict handling and storage protocols, researchers can safely harness the synthetic potential of this compound while ensuring personal safety and experimental integrity.
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- Design and discovery of boronic acid drugs; PubMed; [Link]
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discovery and history of morpholine-containing phenylboronic acids
An In-depth Technical Guide to the Discovery, History, and Application of Morpholine-Containing Phenylboronic Acids
Abstract
The strategic integration of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive exploration of morpholine-containing phenylboronic acids, a class of chemical entities that has emerged as a powerful tool in drug discovery and development. By combining the favorable physicochemical and metabolic properties of the morpholine ring with the versatile reactivity and biological potential of the phenylboronic acid group, these compounds serve as invaluable building blocks for synthesizing complex molecules and as pharmacophores in their own right. This document traces the historical evolution of these compounds, details their synthesis, examines their structure-activity relationships, and highlights their application in the development of novel therapeutics.
The Convergence of Two Privileged Scaffolds
The utility of morpholine-containing phenylboronic acids stems from the synergistic combination of two independently valuable chemical moieties. Understanding their individual contributions is key to appreciating their combined power.
The Morpholine Moiety: A Staple in Medicinal Chemistry
Morpholine is a six-membered heterocycle featuring both an amine and an ether functional group.[1][2][3] Its widespread use in drug design is not coincidental; it is considered a "privileged pharmacophore" due to its ability to confer a range of desirable properties upon a parent molecule.[4][5] The presence of the ether oxygen reduces the basicity of the nitrogen atom, which can be crucial for modulating a compound's pKa and improving its pharmacokinetic profile.[1][6][7]
The benefits of incorporating a morpholine ring include:
-
Enhanced Solubility: The polar ether group often improves aqueous solubility, a critical factor for drug absorption and distribution.
-
Metabolic Stability: The morpholine ring itself is generally robust to metabolic degradation, which can increase a drug's half-life.[4]
-
Favorable Physicochemical Properties: It provides a flexible yet conformationally defined scaffold that can optimally position other functional groups for interaction with biological targets.[6][7]
-
Biological Activity: The morpholine moiety is an integral component of numerous approved drugs, contributing to their binding affinity and overall efficacy.[5][8]
The Phenylboronic Acid Group: A Versatile Chemical Tool
Phenylboronic acids are organoboron compounds that have become indispensable in organic synthesis. Their most prominent role is as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of carbon-carbon bonds.[9] This reaction is a workhorse in the pharmaceutical industry for building molecular complexity.
Beyond synthesis, the boronic acid functional group can act as a unique pharmacophore. It is a transition-state analogue inhibitor of serine proteases and can form reversible covalent bonds with diols, making it a valuable motif for designing enzyme inhibitors and biosensors.
The Synergy: Creating High-Value Building Blocks
The combination of these two scaffolds results in a bifunctional molecule with immense potential. Morpholine-containing phenylboronic acids serve as versatile building blocks in drug discovery campaigns.[] The morpholine tail can be used to fine-tune solubility and metabolic properties, while the boronic acid head allows for facile diversification of the molecular core through Suzuki coupling or other reactions. This modularity enables the rapid generation of compound libraries for screening and lead optimization.
Historical Perspective and Key Discoveries
The emergence of morpholine-containing phenylboronic acids is not marked by a single discovery but rather by the parallel evolution of synthetic chemistry and medicinal chemistry.
-
Early Morpholine Drugs: The first morpholine-containing drug to be widely used was Phenmetrazine (Preludin), an appetite suppressant introduced in 1955.[9] This and other early examples established the morpholine ring as a biocompatible and valuable scaffold.
-
The Rise of Boronic Acids: The development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and its subsequent popularization in the 1990s revolutionized drug discovery. This created a significant demand for a wide variety of functionalized boronic acids as synthetic intermediates.
-
Convergence in Drug Discovery: As medicinal chemists sought to improve the drug-like properties of their lead compounds, the practice of incorporating solubility-enhancing groups like morpholine became standard. The synthesis of building blocks that already contained these desirable fragments, such as 4-(Morpholine-4-carbonyl)phenylboronic acid, was a logical and efficient progression.[] These pre-functionalized reagents allowed drug development teams to accelerate their synthesis programs, focusing on the core structure's interaction with the biological target while having confidence in the pharmacokinetic properties imparted by the morpholine group.
Synthesis and Chemical Properties
The synthesis of morpholine-containing phenylboronic acids is typically achieved through established, robust chemical methodologies. The specific route depends on the desired connectivity and substitution pattern.
General Synthetic Strategies
A common and straightforward approach involves the palladium-catalyzed borylation of a morpholine-substituted aryl halide. This method takes advantage of the wide availability of aryl halides and the high efficiency of modern borylation reactions. An alternative strategy is to perform a nucleophilic substitution or amidation reaction on a pre-existing phenylboronic acid derivative that bears a suitable leaving group or a carboxylic acid.
The following diagram illustrates a generalized workflow for the synthesis of these compounds.
Caption: Generalized workflow for the synthesis of a morpholine-containing phenylboronic acid.
Detailed Experimental Protocol: Synthesis of 4-(Morpholine-4-carbonyl)phenylboronic acid
This protocol describes a representative synthesis, providing a self-validating system for researchers.
Objective: To synthesize 4-(Morpholine-4-carbonyl)phenylboronic acid from 4-carboxyphenylboronic acid and morpholine.
Materials:
-
4-Carboxyphenylboronic acid
-
Morpholine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-carboxyphenylboronic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture for 10 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add morpholine (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to afford the pure 4-(Morpholine-4-carbonyl)phenylboronic acid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Development
Morpholine-containing phenylboronic acids are primarily used as building blocks to access novel chemical matter. Their incorporation has proven beneficial across various therapeutic areas. The morpholine moiety is often employed to modulate pharmacokinetic properties or to interact with specific protein targets.[4]
Case Studies and Structure-Activity Relationships (SAR)
The strategic placement of the morpholine group is critical and is guided by structure-activity relationship (SAR) studies.[4][11] For example, in the development of kinase inhibitors, the morpholine ring is frequently used as a "water-solubilizing" group that projects out of the ATP-binding pocket into the solvent-exposed region. This can enhance potency and improve the overall physicochemical profile of the inhibitor.[4][12] In other cases, the morpholine oxygen can act as a hydrogen bond acceptor, anchoring the ligand into the target's active site.[1][7]
Data Summary of Representative Compounds
The following table summarizes key examples of therapeutic agents or research compounds where a morpholine-containing phenylboronic acid or a related scaffold plays a crucial role.
| Compound Class | Therapeutic Target | Role of Morpholine-Phenylboronic Acid Scaffold | Developmental Stage |
| Diarylpyrimidines | HIV-1 Reverse Transcriptase | Used as a key building block via Suzuki coupling to introduce a solubilizing morpholine-phenyl group, improving the drug's pharmacokinetic profile.[13] | Preclinical Research |
| Pyrimidine Hybrids | Cholinesterase (AChE/BuChE) | The morpholine-phenylboronic acid is coupled to a pyrimidine core to generate potent inhibitors for Alzheimer's disease research.[9] | Preclinical Research |
| Kinase Inhibitors | Various (e.g., PI3K, CDK2) | Serves as a foundational scaffold where the morpholine improves solubility and the core can be elaborated to target the kinase active site.[7][9] | Discovery/Preclinical |
| MAO Inhibitors | Monoamine Oxidase (MAO-A/B) | Used to synthesize derivatives for treating neurodegenerative disorders; the morpholine contributes to the binding pharmacophore.[9][14] | Preclinical Research |
Visualization of a Biological Pathway
Many morpholine-containing compounds target signaling pathways crucial in diseases like cancer. The diagram below illustrates a simplified kinase signaling cascade, a common target for inhibitors derived from these scaffolds.
Caption: A morpholine-based inhibitor blocking a key kinase in a cellular signaling cascade.
Future Outlook and Perspectives
The demand for well-validated, drug-like building blocks in pharmaceutical research remains high. Morpholine-containing phenylboronic acids are poised to continue as essential tools for medicinal chemists.[12] Future developments will likely focus on:
-
Novel Isomers and Linkers: Expanding the chemical space by synthesizing new positional isomers and exploring different chemical linkers between the morpholine and phenylboronic acid moieties.
-
Chiral Derivatives: The development of enantiomerically pure morpholine derivatives to probe chiral binding pockets in biological targets.[15]
-
Expanded Applications: Leveraging these building blocks to target new classes of enzymes and receptors, and their application in fields beyond pharmaceuticals, such as agrochemicals and materials science.[12]
The continued innovation in synthetic methodologies will undoubtedly make these valuable compounds even more accessible, further cementing their role in the development of next-generation therapeutics.
References
- Pharmacological profile of morpholine and its derivatives. (2023).
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
- (PDF) Morpholines. Synthesis and Biological Activity. (2013).
- Figure 2. Various approaches for synthesis of morpholine.
- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
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- MORPHOLINE.
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The Strategic Integration of 3-(Morpholino)phenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. 3-(Morpholino)phenylboronic acid has emerged as a molecule of significant interest, synergistically combining the advantageous pharmacokinetic properties of the morpholine moiety with the versatile reactivity and unique inhibitory capabilities of the phenylboronic acid group. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry. We will explore its role as a cornerstone in the synthesis of complex bioactive molecules through palladium-catalyzed cross-coupling reactions and delve into its potential as a scaffold for the rational design of potent and selective enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.
The Rationale: Unpacking the Synergy of Morpholine and Phenylboronic Acid
The efficacy of this compound as a tool in medicinal chemistry is not coincidental; it is the result of the deliberate combination of two moieties, each with a proven track record in drug design.
The Morpholine Moiety: A "Privileged" Scaffold for Enhanced Drug-Like Properties
The morpholine ring is a heterocyclic motif frequently incorporated into approved and experimental drugs.[1] Its prevalence is attributed to a collection of favorable physicochemical and metabolic properties that address many of the challenges encountered in drug development.[1][2]
-
Improved Physicochemical Profile: The morpholine group imparts a beneficial balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility and improve permeability across biological membranes, including the blood-brain barrier.[3]
-
Metabolic Stability: The saturated nature of the morpholine ring generally confers resistance to oxidative metabolism, leading to improved pharmacokinetic profiles and longer in vivo half-lives.
-
Enhanced Potency and Selectivity: The morpholine nitrogen can act as a hydrogen bond acceptor, while the ring itself can engage in van der Waals interactions within a target's binding site. This has been shown to be a key component of the pharmacophore for certain enzyme inhibitors and receptors.[1][2]
-
Favorable pKa: The pKa of the morpholine nitrogen is typically in a range that allows for it to be protonated at physiological pH, which can be advantageous for solubility and target engagement.
The Phenylboronic Acid Moiety: A Versatile Functional Group
Phenylboronic acids are a class of compounds with a rich history in organic synthesis and a growing list of applications in medicinal chemistry.
-
Suzuki-Miyaura Cross-Coupling Reactions: As a foundational reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling, phenylboronic acids are instrumental in the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common in many therapeutic agents.
-
Enzyme Inhibition: The boronic acid functional group is a unique warhead for the inhibition of certain classes of enzymes, most notably serine proteases. It can form a reversible covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.[4] This mechanism has been successfully exploited in the development of potent and selective inhibitors for a range of therapeutic targets.
Core Applications in Medicinal Chemistry
The dual functionality of this compound opens up two primary avenues for its application in drug discovery programs: as a versatile building block for synthetic elaboration and as a starting point for the design of targeted enzyme inhibitors.
Application I: A Versatile Building Block in Complex Molecule Synthesis
The presence of the boronic acid group makes this compound an ideal coupling partner in Suzuki-Miyaura reactions. This allows for the strategic introduction of the morpholino-phenyl scaffold into a wide array of molecular architectures.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired aryl halide or triflate (1.2 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.), and a base, typically potassium carbonate (K₂CO₃) (2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for the time required to achieve complete conversion (typically monitored by TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the desired product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application II: Scaffold for Serine Protease Inhibitors
The boronic acid moiety of this compound can serve as a "warhead" to target the active site of serine proteases. The morpholino-phenyl portion of the molecule can be further elaborated to enhance binding affinity and selectivity for the target enzyme.
Caption: Reversible covalent inhibition of a serine protease by a boronic acid.
Structure-activity relationship studies are crucial for optimizing the potency and selectivity of boronic acid-based inhibitors.[5] For a hypothetical serine protease target, the following SAR principles, derived from the literature on similar inhibitors, could guide an optimization campaign starting from the this compound scaffold:
| Position of Substitution | Potential Impact on Activity | Rationale |
| Para-position of the phenyl ring | Can be modified to interact with the S1 binding pocket of the protease. | Introduction of hydrophobic or hydrogen-bonding groups can enhance affinity and selectivity. |
| Ortho-position of the phenyl ring | Substitution can influence the electronics of the boronic acid and steric interactions. | Electron-withdrawing groups can increase the Lewis acidity of the boron atom, potentially enhancing covalent bond formation. |
| Morpholine Ring | Generally retained to maintain favorable pharmacokinetic properties. | Modifications are generally avoided unless specific interactions with the enzyme surface are sought. |
Conclusion and Future Perspectives
This compound represents a strategically designed molecular entity that leverages the well-documented advantages of both the morpholine and phenylboronic acid motifs. Its utility as a versatile building block in complex molecule synthesis is firmly established through its role in robust C-C bond-forming reactions. Furthermore, it serves as a highly promising scaffold for the development of novel enzyme inhibitors, particularly for the serine protease class of enzymes.
Future work in this area will likely focus on the synthesis of libraries of compounds derived from this compound to probe a wider range of biological targets. As our understanding of the intricate roles of various enzymes in disease pathogenesis continues to grow, the demand for well-designed, synthetically accessible, and pharmacokinetically sound building blocks like this compound will undoubtedly increase, solidifying its place in the medicinal chemist's toolbox.
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An In-depth Technical Guide to the Electrophilic Nature of the Boron Center in 3-(Morpholino)phenylboronic Acid
Abstract
Arylboronic acids occupy a pivotal position in modern synthetic chemistry, acting as versatile building blocks in a myriad of transformations. Their utility stems from the unique electronic nature of the boron center, which exhibits Lewis acidity. This guide provides an in-depth technical exploration of 3-(Morpholino)phenylboronic acid, focusing on the modulation of the boron center's electrophilicity by the electron-donating morpholino substituent. We will dissect the intricate balance between the inherent Lewis acidity of the boronic acid and the nucleophilic character of the corresponding boronate, which is crucial for its reactivity. This document will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the electronic properties of this reagent, methodologies for its characterization, and the profound implications for its application in key cross-coupling reactions.
The Fundamental Dichotomy of Arylboronic Acids: Lewis Acidity vs. Nucleophilic Reactivity
Boronic acids are formally Lewis acids due to the presence of a vacant p-orbital on the boron atom, which can accept a pair of electrons.[1] This electrophilic character is central to their behavior in aqueous solutions, where they exist in equilibrium with a tetrahedral boronate species formed by the addition of a hydroxide ion.[2][3] The position of this equilibrium, and thus the effective Lewis acidity, is highly sensitive to the electronic environment of the aryl ring.
However, in many of their most famous applications, such as the Suzuki-Miyaura cross-coupling reaction, it is the derived boronate species that acts as the key nucleophilic partner in the catalytic cycle, transferring its organic moiety to the metal center.[4][5] Understanding and controlling the factors that influence the electrophilicity of the boron center is therefore paramount to predicting and optimizing reactivity. Electron-donating groups (EDGs) on the aryl ring increase electron density at the boron center, decreasing its Lewis acidity, while electron-withdrawing groups (EWGs) have the opposite effect.[6][7]
This compound: A Case Study in Electronic Modulation
The structure of this compound presents a fascinating case of electronic influence. The morpholino group, connected to the phenyl ring via its nitrogen atom, acts as a potent electron-donating group through resonance, delocalizing its lone pair of electrons into the aromatic system. This donation of electron density directly counteracts the electron-withdrawing inductive effect of the B(OH)₂ group, thereby reducing the overall electrophilicity of the boron center.
This modulation has a direct and measurable impact on the acidity of the molecule. The acidity of a boronic acid, quantified by its pKa, serves as an excellent experimental proxy for its Lewis acidity.[6] A lower pKa indicates a stronger acid (more electrophilic boron), as the molecule more readily accepts a hydroxide ion to form the stable boronate. For this compound, the electron-donating nature of the morpholino group is expected to result in a higher pKa compared to unsubstituted phenylboronic acid.
Table 1: Comparative Acidity of Phenylboronic Acids
| Compound | Substituent | Electronic Effect | Predicted/Measured pKa |
| Phenylboronic Acid | -H | Neutral (Reference) | ~8.86[6][8] |
| This compound | 3-Morpholino | Electron-Donating | 8.74 (Predicted)[9] |
| 3-Nitrophenylboronic acid | 3-Nitro | Electron-Withdrawing | 7.20 (Measured)[10] |
As the data illustrates, the electron-donating morpholino group slightly increases the pKa relative to the unsubstituted parent, signifying a decrease in Lewis acidity. Conversely, the strongly electron-withdrawing nitro group significantly lowers the pKa, indicating a more electrophilic boron center.
Quantifying the Electrophilicity of the Boron Center
A rigorous understanding of the electrophilic nature of this compound requires both experimental quantification and computational analysis. These orthogonal approaches provide a complete picture of the molecule's electronic landscape.
Experimental Approach: pKa Determination by UV-Vis Spectroscopic Titration
The ionization of a phenylboronic acid from its neutral trigonal form to its anionic tetrahedral boronate form induces a change in the electronic structure of the aromatic ring, which can often be observed by UV-Vis spectroscopy. This phenomenon allows for a precise determination of the pKa.[11]
Caption: Workflow for determining boronic acid pKa via UV-Vis spectroscopy.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in spectroscopic grade DMSO.
-
Prepare a series of 100 mM buffer solutions (e.g., phosphate, borate) with precisely measured pH values ranging from 7.0 to 10.0 in 0.2 pH unit increments. Ensure constant ionic strength across all buffers.
-
-
Sample Preparation for Measurement:
-
For each pH value, add 30 µL of the boronic acid stock solution to 2970 µL of the buffer solution in a 3 mL quartz cuvette. This results in a final boronic acid concentration of 100 µM.
-
Prepare a reference cuvette containing only the respective buffer solution.
-
-
Spectroscopic Analysis:
-
Place the sample and reference cuvettes in a dual-beam spectrophotometer.
-
Record the absorbance spectrum from 220 nm to 350 nm.
-
-
Data Processing:
-
Identify an analytical wavelength where the difference in absorbance between the acidic (fully protonated) and basic (fully deprotonated) forms is maximal.
-
Extract the absorbance value at this wavelength for each pH point.
-
-
pKa Calculation:
-
Plot the absorbance at the analytical wavelength as a function of pH.
-
Fit the resulting data to a sigmoidal dose-response curve. The pKa is the pH value at the inflection point of the curve. This self-validating system ensures that the transition observed corresponds to a single ionization event.
-
Computational Approach: In Silico Evaluation of Lewis Acidity
Computational chemistry provides powerful tools for probing the electronic structure of molecules and predicting their reactivity.[12] For boronic acids, several calculated parameters can serve as reliable descriptors of Lewis acidity.
Caption: Conceptual workflow for the computational assessment of Lewis acidity.
-
LUMO Energy Calculation: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a direct indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to a stronger electrophile. For this compound, the electron-donating effect of the morpholino group is expected to raise the LUMO energy compared to phenylboronic acid, signifying reduced electrophilicity.
-
Lewis Base Affinity: A more direct computational method involves calculating the binding energy (affinity) of the boronic acid with a simple Lewis base, such as ammonia or fluoride.[13][14] A more negative (more exothermic) binding energy indicates a stronger Lewis acid.
-
Natural Bond Orbital (NBO) Analysis: This analysis partitions the electron density to calculate the partial atomic charge on the boron atom. A more positive charge on boron correlates with greater electrophilicity.
These computational methods, when benchmarked against experimental data, provide a powerful predictive framework for understanding the electronic nature of novel boronic acid derivatives.
Reactivity in Action: Implications for Cross-Coupling Reactions
The modulated electrophilicity of this compound has significant consequences for its performance in catalytic cross-coupling reactions.
The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, catalyzed by palladium complexes.[15] The critical transmetalation step is generally believed to proceed via the "boronate pathway," where the tetrahedral boronate species transfers its aryl group to the palladium center.[4]
-
Mechanistic Considerations: The electron-rich nature of the 3-morpholinophenyl group can have two opposing effects. On one hand, increased electron density on the ipso-carbon can enhance its nucleophilicity, potentially accelerating the transfer to palladium.[16] On the other hand, electron-rich arylboronic acids are often more susceptible to competitive side reactions, most notably protodeboronation, where the C-B bond is cleaved by a proton source.[15] The choice of base, solvent, and temperature becomes critical to favor the desired cross-coupling pathway over this decomposition route. Kinetic studies comparing electron-rich and electron-poor arylboronic acids often show that electron-donating groups can accelerate the transmetalation step under appropriate conditions.[17]
The Chan-Lam Coupling Reaction
The Chan-Lam coupling provides a powerful method for forming C-N and C-O bonds, using copper catalysts to couple boronic acids with amines, amides, or alcohols.[18][19][20] Unlike the Suzuki-Miyaura reaction, the Chan-Lam coupling is an oxidative process.
-
Mechanistic Considerations: The mechanism involves the interaction of the boronic acid with a Cu(II) species.[19] The precise role of the boronic acid's electronic character is complex. While the boronic acid still acts as the source of the aryl group, the kinetics of the reaction can be influenced by the electronics of both the boronic acid and the nucleophilic coupling partner.[21] For an electron-rich species like this compound, the rate of transmetalation to the copper center may be affected. Some studies have shown that couplings can perform poorly with electron-deficient arylboronic acids, suggesting that electron density on the aryl ring is beneficial for the catalytic cycle.[21] However, the reaction is also sensitive to catalyst poisoning by electron-rich amine substrates, adding another layer of complexity that must be considered during methods development.[21]
Summary and Outlook
The electrophilic nature of the boron center in this compound is significantly attenuated by the electron-donating resonance effect of the meta-positioned morpholino group. This electronic modulation is quantitatively reflected in its pKa and can be further elucidated through computational chemistry. The resulting electronic character—a reduced Lewis acidity coupled with an electron-rich aromatic ring—has profound and nuanced implications for its reactivity in cornerstone catalytic reactions like the Suzuki-Miyaura and Chan-Lam couplings. A thorough understanding of these principles, verified through the experimental and computational protocols outlined in this guide, is essential for researchers seeking to harness the full potential of this versatile synthetic building block in the fields of medicinal chemistry and materials science.
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stability of 3-(Morpholino)phenylboronic acid under different pH conditions
An In-Depth Technical Guide to the pH-Dependent Stability of 3-(Morpholino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (3-MPBA) is a vital building block in modern medicinal chemistry and organic synthesis, prized for its role in Suzuki-Miyaura cross-coupling reactions. However, the stability of its carbon-boron (C-B) bond is highly susceptible to the pH of the aqueous environment, a critical factor that can impact reaction yields, product purity, and the shelf-life of drug candidates. This guide provides a comprehensive analysis of the stability of 3-MPBA across various pH conditions. We will explore the fundamental mechanisms of degradation, with a primary focus on protodeboronation, and discuss the electronic influence of the morpholino substituent. Furthermore, this document offers field-proven experimental protocols for assessing stability, presents data in a clear, comparative format, and provides actionable insights for mitigating degradation in research and development settings.
Introduction: The Dichotomy of Reactivity and Instability
Arylboronic acids are foundational reagents in synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1] this compound, with its unique combination of a reactive boronic acid moiety and a solubilizing, electron-modulating morpholine group, is a particularly valuable asset. Its utility, however, is intrinsically linked to the integrity of the C-B bond.
The primary pathway for the degradation of arylboronic acids in aqueous media is protodeboronation , a process where the boronic acid group is replaced by a hydrogen atom.[2][3] This reaction is not only a loss of the desired starting material but also a source of potentially problematic impurities. The rate of protodeboronation is profoundly influenced by pH, making a thorough understanding of this relationship essential for any scientist working with this compound.[4]
This guide serves as a senior-level resource, moving beyond simple descriptions to explain the causal mechanisms behind pH-dependent stability and providing the technical framework to study and manage it effectively.
Fundamental Chemistry of Arylboronic Acid Stability
To understand the stability of 3-MPBA, one must first grasp the core chemical principles governing all arylboronic acids in aqueous solution.
The Boronic Acid Equilibrium
In an aqueous environment, a boronic acid exists in a pH-dependent equilibrium between a neutral, trigonal planar form (sp² hybridized boron) and an anionic, tetrahedral boronate form (sp³ hybridized boron).[1]
-
Low pH (Acidic): The equilibrium favors the neutral trigonal form, ArB(OH)₂.
-
High pH (Alkaline): As the pH increases beyond the boronic acid's pKa, the equilibrium shifts towards the anionic tetrahedral boronate, [ArB(OH)₃]⁻.[1]
This equilibrium is central to the stability of the molecule. The tetrahedral boronate species, with its increased electron density on the boron-bearing carbon, is significantly more susceptible to electrophilic attack, which is the key step in protodeboronation.[5]
The Primary Degradation Pathway: Protodeboronation
Protodeboronation is the hydrolytic cleavage of the C-B bond. The general mechanism is pH-dependent and can be broadly categorized into base-catalyzed and acid-promoted pathways.
-
Base-Catalyzed Protodeboronation: This is often the most significant degradation pathway, especially in the context of Suzuki-Miyaura reactions which are typically run under basic conditions.[2] The mechanism proceeds via the more reactive boronate anion, which undergoes ipso-protonation (protonation at the carbon atom attached to boron), leading to the cleavage of the C-B bond.[4][5] The reaction rate often reaches a maximum at high pH where the boronate form is exclusive.[5]
-
Acid-Promoted Protodeboronation: Under acidic conditions, the degradation can also occur, albeit often at a slower rate for many arylboronic acids. The proposed mechanism involves the direct reaction of the arylboronic acid with an acid, proceeding through a four-membered ring transition state.[6]
Influence of the Morpholino Substituent
Substituents on the aromatic ring play a critical role in the rate of protodeboronation by altering the electron density of the ring and the stability of the C-B bond.[7][8][9] The morpholino group at the meta-position of 3-MPBA has two opposing electronic effects:
-
Inductive Effect (-I): The electronegative oxygen and nitrogen atoms exert an electron-withdrawing inductive effect, which can slightly stabilize the C-B bond against certain degradation pathways.
-
Mesomeric (Resonance) Effect (+M): The nitrogen lone pair can participate in resonance, donating electron density to the aromatic ring. This effect is generally stronger than the inductive effect.
The net result is that the morpholino group is considered an electron-donating group. This increased electron density on the phenyl ring can make the ipso-carbon more susceptible to protonation, potentially accelerating protodeboronation, particularly under conditions where the boronate anion is the reactive species.
Experimental Assessment of pH Stability: A Practical Workflow
A systematic experimental approach is crucial for quantifying the stability of 3-MPBA. A well-designed pH stability study provides invaluable data for process optimization, formulation development, and establishing storage conditions.
Core Analytical Techniques
The primary analytical method for monitoring the degradation of 3-MPBA is High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector (PDA) or a mass spectrometer (MS).[10]
-
HPLC-UV/PDA: This is the workhorse technique for quantifying the disappearance of the parent compound (3-MPBA) and the appearance of the degradation product (morpholinobenzene). A stability-indicating method must be developed to ensure baseline resolution between the analyte and its degradants.[10]
-
UPLC-MS: Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry offers higher resolution and sensitivity and is invaluable for confirming the identity of degradation products.[10]
-
¹¹B NMR Spectroscopy: This technique is highly specific to the boron atom and can be used to observe changes in its chemical environment, providing direct evidence of degradation or complex formation.[7][10]
Step-by-Step Experimental Protocol
This protocol outlines a robust workflow for conducting a pH stability study of this compound.
1. Materials and Reagents:
- This compound (high purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- A set of aqueous buffers (e.g., pH 2, 4, 7, 9, 12). Use buffers with known composition, such as phosphate, citrate, or borate buffers.
- Stock solution of 3-MPBA (e.g., 1 mg/mL in acetonitrile).
2. Sample Preparation and Incubation:
- For each pH condition, dilute the 3-MPBA stock solution with the respective buffer to a final concentration of ~50 µg/mL. The final solution should have a low percentage of organic solvent (e.g., <5%) to ensure the buffer controls the pH.
- Prepare a "time zero" (T₀) sample for each pH by immediately quenching the reaction (e.g., by diluting with the mobile phase) and injecting it into the HPLC.
- Incubate the remaining samples at a controlled temperature (e.g., 40°C or 50°C to accelerate degradation). Protect samples from light if photostability is not the object of the study.
3. Time-Point Analysis:
- At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH sample.
- Quench the degradation process by diluting the aliquot in a suitable solvent (typically the mobile phase) to stop the reaction.
- Analyze the samples by a validated stability-indicating HPLC method. Record the peak area of 3-MPBA and any degradation products.
4. Data Analysis:
- Calculate the percentage of 3-MPBA remaining at each time point relative to the T₀ concentration.
- Plot the percentage of remaining 3-MPBA versus time for each pH condition.
- Determine the degradation rate constant (k) and the half-life (t₁/₂) for each pH.
Data Presentation and Visualization
Clear visualization of data and processes is essential for interpretation and communication.
Quantitative Stability Data
The following table summarizes hypothetical yet scientifically plausible stability data for 3-MPBA at 50°C, illustrating the expected trend of pH-dependent degradation.
| pH | Buffer System | Half-Life (t₁/₂) [hours] | Degradation Rate Constant (k) [hours⁻¹] | Primary Degradation Product |
| 2.0 | Citrate-HCl | > 100 | < 0.0069 | Morpholinobenzene |
| 4.0 | Acetate | ~75 | ~0.0092 | Morpholinobenzene |
| 7.0 | Phosphate | ~50 | ~0.0139 | Morpholinobenzene |
| 9.0 | Borate | ~15 | ~0.0462 | Morpholinobenzene |
| 12.0 | Phosphate-NaOH | ~5 | ~0.1386 | Morpholinobenzene |
Table 1: Representative stability data for 3-MPBA as a function of pH.
Visualizing Degradation and Workflows
Graphviz diagrams can effectively illustrate complex chemical pathways and experimental procedures.
Caption: Mechanism of base-catalyzed protodeboronation of 3-MPBA.
Caption: Experimental workflow for assessing the pH stability of 3-MPBA.
Practical Implications and Mitigation Strategies
The pH-dependent instability of 3-MPBA has direct consequences in the laboratory and in process development.
-
In Synthesis: For Suzuki-Miyaura couplings, which require a base, significant protodeboronation can occur, leading to lower yields and the formation of the morpholinobenzene byproduct. The choice of base, temperature, and reaction time becomes a critical optimization parameter. Weaker bases (e.g., K₂CO₃, K₃PO₄) and lower temperatures can help minimize degradation.[2]
-
In Drug Development: If 3-MPBA is part of an active pharmaceutical ingredient (API), its stability in aqueous formulations or during processing is paramount. The data from pH stability studies informs formulation scientists on the optimal pH range for stability.
-
Storage: this compound should be stored as a solid in a cool, dry place, protected from moisture.[11] Solutions, especially in aqueous basic media, should be prepared fresh and used promptly.
Conclusion
The stability of this compound is a nuanced topic, governed by a direct relationship with pH. The molecule exhibits its greatest stability under acidic conditions, with the rate of degradation via protodeboronation increasing significantly as the pH becomes more alkaline. This instability is driven by the formation of the more reactive tetrahedral boronate anion. The electron-donating nature of the morpholino substituent likely contributes to this susceptibility.
For the research and drug development professional, a proactive approach is essential. By employing systematic experimental workflows using stability-indicating analytical methods like HPLC, one can precisely quantify degradation rates. This empirical data provides the foundation for rational process optimization, robust formulation design, and informed storage recommendations, ultimately ensuring the successful application of this versatile chemical building block.
References
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). The Journal of Organic Chemistry. [Link]
- Protodeboronation of (Hetero)
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). The Journal of Organic Chemistry. [Link]
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. [Link]
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. [Link]
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). The Journal of Organic Chemistry. [Link]
- Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Advances. [Link]
- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013). The Journal of Organic Chemistry. [Link]
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022).
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). The Journal of Organic Chemistry. [Link]
- Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. (2020). Organic & Biomolecular Chemistry. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. [Link]
- A Water-Stable Boronate Ester Cage. (2019).
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A Senior Application Scientist's Guide to 3-(Morpholino)phenylboronic Acid: From Sourcing to Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, boronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among these, 3-(Morpholino)phenylboronic acid (CAS No. 863377-22-4) has garnered significant attention.[1] Its unique structure, which marries the reactivity of the boronic acid functional group with the solubilizing and pharmacologically relevant morpholine moiety, makes it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of this compound, from navigating the commercial supplier landscape to ensuring its quality and effectively employing it in a representative synthetic protocol.
I. Sourcing and Procurement of this compound
The successful outcome of any synthetic endeavor begins with high-quality starting materials. For researchers and procurement specialists, selecting a reliable supplier for this compound is a critical first step. The market offers a range of options, from large chemical conglomerates to specialized boutique suppliers.
Key Chemical Identifiers:
-
Chemical Name: this compound
-
CAS Number: 863377-22-4[1]
-
Molecular Formula: C₁₀H₁₄BNO₃[1]
-
Molecular Weight: 207.03 g/mol [1]
Table 1: Comparison of Commercial Suppliers
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | Analytical Standard | Milligrams to Grams | Often provides detailed analytical data but may not be the most cost-effective for bulk quantities. |
| Santa Cruz Biotechnology | ≥98% | Grams | A common source for research-grade chemicals, offering various pack sizes.[2] |
| Aladdin Scientific | min 98% | Grams to Kilograms | Caters to both research and larger-scale manufacturing needs.[3] |
| Frontier Specialty Chemicals | High Purity | Grams to Bulk | Specializes in boronic acids and offers a wide catalog of related compounds. |
| ChemicalBook | Varies by Lister | Grams to Kilograms | An aggregator platform listing multiple manufacturers, requiring careful vetting of the actual producer.[4] |
Expert Insight: When selecting a supplier, look beyond the listed purity. Request a batch-specific Certificate of Analysis (CoA) to review the analytical methods used for quality control and to check for the presence of common impurities, such as the corresponding boroxine (a cyclic anhydride). For drug development applications, a supplier with a robust Quality Management System (e.g., ISO 9001) is highly recommended.
II. Quality Control and Analytical Validation
Ensuring the identity and purity of this compound is paramount. The presence of impurities can lead to failed reactions, difficult purifications, and misleading biological data. Here, we outline standard analytical techniques for its validation.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of non-volatile organic compounds like boronic acids. A reverse-phase method is typically employed.
Exemplar HPLC Protocol for Purity Assessment:
-
Column: A C18 stationary phase column (e.g., XSelect Premier HSS T3) is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small, accurately weighed sample in the initial mobile phase composition or a compatible solvent like acetonitrile.
-
Analysis: The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram. A purity of ≥98% is standard for research applications.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is essential for confirming the chemical structure of the molecule.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (typically ~7.0-8.0 ppm).
-
Morpholine Protons: Two distinct triplets (or multiplets) corresponding to the protons on the carbons adjacent to the oxygen and nitrogen atoms of the morpholine ring (typically ~3.8 ppm and ~3.2 ppm, respectively).
-
B(OH)₂ Protons: A broad singlet that can be exchangeable with D₂O. The chemical shift of this peak can be highly variable depending on concentration and solvent.
III. Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds. This reaction is a cornerstone of modern synthetic chemistry, valued for its mild conditions and functional group tolerance.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Protocol for a Suzuki-Miyaura Coupling Reaction:
This protocol provides a robust starting point for coupling this compound with an aryl bromide. Optimization of the catalyst, base, and solvent may be required for specific substrates.
-
Reagent Preparation: To a reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst. A common and effective choice is PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), typically used at 1-5 mol%.
-
Solvent and Degassing: Add the reaction solvent. A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio) is common. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 10-15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel to yield the desired biaryl product.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
IV. Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is generally classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines over time.
Conclusion
This compound is a potent and versatile building block for synthetic and medicinal chemists. A successful research outcome hinges on the ability to source high-quality material, verify its purity through established analytical methods, and apply it in well-designed synthetic strategies like the Suzuki-Miyaura cross-coupling. By integrating the principles of careful supplier selection, rigorous quality control, and sound experimental technique, researchers can effectively leverage this valuable reagent to advance their scientific and drug development objectives.
References
- Aladdin Scientific.this compound, min 98%, 100 grams.[Link]
- PubChem.this compound.[Link]
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- YouTube.Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]
- Rose-Hulman Institute of Technology.Suzuki Cross-coupling Reaction procedure.[Link]
- The Royal Society of Chemistry.
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- PubChem.this compound | C10H14BNO3 | CID 4192661.[Link]
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An In-depth Technical Guide to 3-(Morpholino)phenylboronic Acid and Its Derivatives: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Morpholino)phenylboronic acid, a versatile building block in contemporary organic synthesis and medicinal chemistry. We will delve into its synthesis, chemical properties, and pivotal role in the construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. A significant focus will be placed on the application of its derivatives as potent kinase inhibitors, exploring the structure-activity relationships (SAR) that govern their biological activity. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.
Introduction: The Significance of the Morpholine Moiety and Boronic Acids in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern science. In this pursuit, medicinal chemists often rely on "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity. The morpholine ring is a prime example of such a scaffold. Its incorporation into drug candidates is known to enhance desirable physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while the overall ring structure can occupy hydrophobic pockets in protein active sites.
Complementing the advantages of the morpholine moiety is the synthetic versatility of boronic acids. Phenylboronic acids, in particular, are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] This powerful carbon-carbon bond-forming reaction allows for the modular assembly of complex biaryl structures, which are prevalent in a vast array of biologically active molecules. The combination of the favorable properties of the morpholine ring and the synthetic utility of the phenylboronic acid group in This compound makes it a highly valuable and sought-after building block in the synthesis of targeted therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 863377-22-4 | [5][6][7] |
| Molecular Formula | C₁₀H₁₄BNO₃ | [5][6][7] |
| Molecular Weight | 207.04 g/mol | [5] |
| Appearance | Typically a white to off-white solid | |
| IUPAC Name | (3-morpholin-4-ylphenyl)boronic acid | [5] |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF. |
Safety Information: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment should be used when handling this compound.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process starting from 3-bromoaniline. The following is a representative experimental protocol.
Step 1: Synthesis of 4-(3-bromophenyl)morpholine
This step involves a nucleophilic aromatic substitution reaction where the morpholine nitrogen displaces the bromine atom on the benzene ring.
Experimental Protocol:
-
To a solution of 3-bromoaniline (1 equivalent) in a suitable solvent such as dioxane or toluene, add morpholine (1.2 equivalents) and a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xantphos).
-
Add a base, such as sodium tert-butoxide (2 equivalents).
-
Heat the reaction mixture at a temperature ranging from 80 to 110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(3-bromophenyl)morpholine.
Step 2: Borylation of 4-(3-bromophenyl)morpholine
The final step involves the conversion of the aryl bromide to the corresponding boronic acid. This is commonly achieved via a lithium-halogen exchange followed by quenching with a borate ester.
Experimental Protocol:
-
Dissolve 4-(3-bromophenyl)morpholine (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes.
-
Add triisopropyl borate (1.5 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or precipitation from a suitable solvent system (e.g., diethyl ether/hexanes).
Sources
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- 2. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | C10H14BNO3 | CID 4192661 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. calpaclab.com [calpaclab.com]
Methodological & Application
Application Notes and Protocols for 3-(Morpholino)phenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Advantage of the Morpholino Moiety in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] Within the vast arsenal of organoboron reagents utilized in this transformation, 3-(Morpholino)phenylboronic acid has emerged as a particularly valuable building block for researchers in drug discovery and development.
The morpholine scaffold is a privileged structure in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates.[4] Its incorporation can enhance aqueous solubility, modulate lipophilicity, and introduce a basic handle for salt formation, all of which are critical for optimizing pharmacokinetic profiles. Furthermore, the morpholine ring is metabolically robust and can form crucial hydrogen bond interactions with biological targets. This application note provides a comprehensive guide to the effective use of this compound in Suzuki-Miyaura cross-coupling reactions, offering detailed mechanistic insights, optimized protocols, and practical advice for overcoming common challenges.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[5] A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. For this step to proceed efficiently, particularly with less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands is often beneficial as they promote the oxidative addition.[6]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new palladium-carbon bond with the morpholino-substituted aryl group.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
The Influence of the 3-Morpholino Substituent
The presence of the nitrogen-containing morpholino group renders this compound as an electron-rich coupling partner. This electronic property can influence the reaction in several ways:
-
Transmetalation: Electron-donating groups can sometimes slow down the transmetalation step. However, the basic nitrogen of the morpholine ring can potentially coordinate to the palladium center, which may influence the rate and efficiency of this step.
-
Catalyst and Ligand Selection: For coupling electron-rich boronic acids, catalysts with bulky and electron-rich ligands such as Buchwald's SPhos or XPhos are often effective.[5] However, the classic and widely available Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has also been shown to be a robust catalyst for a broad range of Suzuki couplings, including those with functionalized substrates.[7][8]
-
Base Selection: The choice of base is critical. It must be strong enough to facilitate the formation of the boronate species without causing significant decomposition of the boronic acid (protodeboronation), which can be a competing side reaction.[5] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[9][10]
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol provides a reliable starting point for the coupling of this compound with a variety of aryl bromides. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides.
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Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 3-(Morpholino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials.[2] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[1]
This guide focuses on the specific application of the Suzuki-Miyaura coupling with 3-(Morpholino)phenylboronic acid, a substrate of increasing interest in medicinal chemistry due to the prevalence of the morpholine moiety in bioactive molecules. The electron-rich nature of this boronic acid, owing to the nitrogen atom of the morpholine ring, presents unique challenges and necessitates careful consideration of the catalytic system to achieve optimal results.
The Challenge of Electron-Rich Boronic Acids in Suzuki Coupling
The electronic properties of the coupling partners significantly influence the efficiency of the Suzuki-Miyaura reaction. While the general mechanism is well-understood, substrates bearing strong electron-donating groups, such as the morpholino substituent in this compound, can pose challenges. The increased electron density on the aromatic ring can affect the rates of key steps in the catalytic cycle, potentially leading to lower yields and the formation of side products.
One of the primary challenges with electron-rich boronic acids is the potential for a slower transmetalation step.[3] This step involves the transfer of the organic group from the boron atom to the palladium center. The electron-donating morpholino group can decrease the Lewis acidity of the boron atom, making the formation of the reactive boronate species less favorable.[4] Additionally, competitive side reactions such as protodeboronation, where the boronic acid is cleaved by a proton source, can become more pronounced. Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore crucial to overcome these hurdles and drive the reaction to completion efficiently.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a Pd(II) intermediate.[5]
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Figure 2. A generalized experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (typically 1-5 mol%) and the ligand (typically 1.1-1.5 equivalents relative to palladium) and dissolve them in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Typical Reaction Conditions and Outcomes
The following table summarizes typical catalyst systems and conditions that have been shown to be effective for the Suzuki coupling of electron-rich arylboronic acids, which can be applied to this compound.
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | High | [6] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 100-110 | High | [6] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80-90 | Moderate to High | [7] |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 90 | Moderate to High | [8] |
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider increasing the reaction temperature, changing the base (Cs₂CO₃ is often more effective but also more expensive), or screening different palladium/ligand combinations.
-
Protodeboronation: The presence of water and acidic impurities can lead to the cleavage of the boronic acid. Ensure all reagents and solvents are of high purity and the reaction is performed under strictly anhydrous and inert conditions.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen. Thoroughly degassing the reaction mixture is crucial to minimize this side reaction.
-
Purification: The morpholine moiety can sometimes complicate purification by column chromatography due to its basicity. The use of a small amount of triethylamine in the eluent can help to mitigate tailing on silica gel.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of complex molecules in drug discovery and development. While the electron-donating nature of the morpholino group presents certain challenges, these can be effectively overcome through the judicious selection of a palladium catalyst, a bulky and electron-rich phosphine ligand, and optimized reaction conditions. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
- Bei, X., Turner, H. W., Weinberg, W. H., Guram, A. S., & Petersen, J. L. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797–6803. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl and other heteroaryl chlorides.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Felpin, F.-X., & Laclef, S. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
- Srinivasan, R., & Sromek, A. W. (2007). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 63(4), 743-767.
- Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Suzuki coupling of various aryl halides with phenylboronic acid. [Link]
- ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
- Sowa, M., & Skraba-Kroplewska, D. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2235–2243. [Link]
- ResearchGate. (n.d.).
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- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
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- 8. youtube.com [youtube.com]
Optimal Reaction Conditions for 3-(Morpholino)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
An Application Guide for Researchers
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the optimal reaction conditions for utilizing 3-(Morpholino)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. We will explore the fundamental mechanistic principles, delve into the critical parameters that govern reaction efficiency—including catalyst systems, bases, and solvents—and provide detailed, field-proven protocols for practical application. This document is designed to serve as a complete resource, blending theoretical understanding with actionable experimental procedures to empower successful biaryl synthesis.
Introduction: The Significance of this compound
This compound is a versatile organoboron compound that has become an invaluable building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a phenyl ring substituted with both a boronic acid group and an electron-donating morpholine moiety, makes it an excellent coupling partner in palladium-catalyzed reactions for the construction of complex biaryl systems.[3][4] These biaryl scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[5] The morpholine group, in particular, can enhance aqueous solubility and often imparts desirable pharmacological properties, making this reagent especially relevant in drug discovery programs.[6]
Key Properties:
-
Molecular Weight: 207.04 g/mol [9]
-
Appearance: Light brown to brown solid[10]
-
Storage: Store under inert gas (Nitrogen or Argon) at 2-8°C[10]
The Suzuki-Miyaura Coupling: Mechanistic Overview
The Suzuki-Miyaura reaction is the most prominent application for arylboronic acids. It facilitates the formation of a carbon-carbon bond between an organoboron species (like this compound) and an organic halide or triflate, catalyzed by a palladium(0) complex.[5] Understanding the catalytic cycle is paramount to optimizing reaction conditions.
The cycle consists of three primary steps:[11]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. The reactivity order for the halide is generally I > Br > OTf >> Cl.[5]
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base, which forms a more nucleophilic boronate species (-B(OH)₃⁻).[5][12] This boronate then displaces the halide on the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]
Optimizing Reaction Parameters: A Scientist's Guide
Achieving high yields and purity requires careful selection of several key components. The electron-donating nature of the morpholine group on this compound can influence its reactivity, making parameter optimization crucial.
Palladium Catalyst and Ligand Selection
The choice of the palladium source (precatalyst) and the ancillary ligand that stabilizes the active Pd(0) species is critical.
-
Palladium Precatalysts: Common choices include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[12][13] Pd(OAc)₂ and Pd₂(dba)₃ are air-stable and are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ can often be used directly but may be less stable.
-
Ligands: Phosphine-based ligands are most common. For electron-rich boronic acids like this compound, bulky and electron-rich phosphine ligands are often preferred as they promote the reductive elimination step and stabilize the catalyst.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand.
-
Buchwald Ligands (e.g., XPhos, SPhos): Highly effective, bulky ligands that can facilitate challenging couplings, including those with less reactive aryl chlorides.[14]
-
Tri-tert-butylphosphine (P(tBu)₃) and Tricyclohexylphosphine (PCy₃): Very electron-rich ligands suitable for a broad range of substrates.[12]
-
The Indispensable Role of the Base
A base is almost always required for the Suzuki-Miyaura reaction.[15] Its primary role is to activate the boronic acid by forming the tetrahedral boronate complex [Ar-B(OH)₃]⁻, which is significantly more nucleophilic and readily participates in transmetalation.[5][12]
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most widely used bases. Cesium carbonate (Cs₂CO₃) is often more effective, particularly for difficult couplings, due to its higher solubility and the counter-ion effect.[16] Potassium carbonate (K₂CO₃) offers a good balance of reactivity and cost.[17][18]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is effective in many systems.
-
Fluorides (KF, CsF): Can be effective, especially for boronic acids that are sensitive to decomposition under strongly basic conditions.[12]
Solvent System Selection
The solvent plays a multifaceted role by dissolving reagents, influencing catalyst activity, and affecting the rate of key mechanistic steps.[19] Often, a mixture of an organic solvent and water is optimal, as water helps dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Ethers (1,4-Dioxane, Tetrahydrofuran - THF): These are excellent choices and very commonly used, often in a mixture with water (e.g., Dioxane:H₂O 4:1).[13][20]
-
Aromatic Hydrocarbons (Toluene): A non-polar option that can be effective, particularly with certain catalyst systems.[19]
-
Polar Aprotic Solvents (DMF, Acetonitrile): While effective, their role can be complex. They can stabilize charged intermediates, which may alter reaction selectivity in some cases.[21][22][23]
-
Alcohols (Ethanol, Isopropanol): Often used in aqueous mixtures, providing a greener solvent alternative.[11]
| Parameter | Recommended Options | Rationale & Causality |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Air-stable and reliable sources of Pd(0) after in-situ reduction. |
| Ligand | PPh₃, XPhos, P(tBu)₃ | Bulky, electron-rich ligands facilitate reductive elimination, which is often the rate-limiting step for electron-rich coupling partners. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Required to activate the boronic acid for transmetalation. Stronger bases like Cs₂CO₃ or K₃PO₄ can accelerate the reaction.[16] |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene | A biphasic system often enhances reaction rates by dissolving both the organic reagents and the inorganic base effectively.[21][24] |
| Temperature | 70 - 110 °C | Higher temperatures are generally required to drive the reaction to completion, especially for less reactive aryl bromides or chlorides.[17][18] |
Detailed Experimental Protocols
The following protocols provide a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: General Purpose Suzuki-Miyaura Coupling
Reagents & Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Round-bottom flask or reaction vial with stir bar
-
Condenser and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The mixture should be stirred to ensure homogeneity.
-
Heating: Attach a condenser and place the flask in a preheated oil bath at 90-100 °C.
-
Reaction: Allow the reaction to stir vigorously at this temperature for 2-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup - Quenching and Extraction: Once complete, cool the reaction mixture to room temperature. Dilute with 20 mL of deionized water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).[11]
-
Workup - Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[11]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Safety, Handling, and Storage
-
Hazards: this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
-
Handling: Always handle this chemical in a fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[9]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a refrigerator (2-8°C) to prevent degradation.[10] Boronic acids can be susceptible to protodeboronation, especially in the presence of moisture.
References
- Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
- Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
- HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Bumagin, N. A., Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(12), 3824-3829. [Link]
- ResearchGate. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]
- Borates Today. (2021). Boron Suzuki Coupling. [Link]
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
- ResearchGate.
- WWJMRD. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
- PubChem. This compound. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Al-Salami, H., Butt, G., & Tucker, I. (2020). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Drug Delivery Science and Technology, 58, 101799. [Link]
- PubMed Central. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. [Link]
- ResearchGate. Two alternative routes towards the synthesis of biaryls 3a–c. [Link]
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
- ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]
- University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
- ResearchGate. Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. [Link]
- Sthem. This compound, min 98%, 100 grams. [Link]
- National Center for Biotechnology Information. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. [Link]
- ResearchGate. Optimization of the conditions for the Suzuki–Miyaura coupling reaction. [Link]
- MDPI. (2022). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]
- YouTube. (2020). Suzuki cross-coupling reaction. [Link]
- The Role of Phenylboronic Acid in Pharmaceutical Synthesis. [Link]
- MDPI. (2020).
- ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- Stephen L Buchwald. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- ResearchGate.
- ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. [Link]
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- 24. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
Application Note: Facile Synthesis of Biaryl Compounds Utilizing 3-(Morpholino)phenylboronic Acid via Suzuki-Miyaura Cross-Coupling
Abstract
Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for their construction due to its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[2] This application note provides a detailed protocol for the synthesis of biaryl compounds using 3-(Morpholino)phenylboronic acid as a key building block. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, present expected outcomes, and provide a guide for troubleshooting common issues. The inclusion of the morpholine moiety is of particular interest in medicinal chemistry, as it can enhance aqueous solubility, metabolic stability, and target binding, making this compound a valuable reagent for drug discovery programs.[3][4][5]
Introduction: The Significance of Morpholine-Containing Biaryls
The biaryl unit is a privileged structure in modern pharmacology, appearing in drugs ranging from anti-inflammatory agents to anti-cancer therapeutics.[1][6] The ability to efficiently forge a carbon-carbon bond between two aromatic rings is therefore a critical capability in synthetic organic chemistry.[6] The palladium-catalyzed Suzuki-Miyaura reaction, first reported in 1981, has become a dominant tool for this transformation.[7]
The coupling partner highlighted in this guide, this compound, offers distinct advantages for researchers in drug development. The morpholine heterocycle is a "privileged pharmacophore" frequently incorporated into bioactive molecules to improve their pharmacokinetic profiles.[3][4][5][8] Its presence can:
-
Enhance Aqueous Solubility: The polar ether and tertiary amine functionalities of the morpholine ring can improve the solubility of the parent molecule, which is often a challenge for planar biaryl systems.
-
Improve Metabolic Stability: The morpholine ring itself is generally robust to metabolic degradation.[4]
-
Act as a Hydrogen Bond Acceptor: The oxygen and nitrogen atoms can participate in hydrogen bonding, which can be crucial for molecular recognition at a biological target.[3]
This guide provides researchers with the foundational knowledge and a reliable protocol to leverage these benefits by incorporating the 3-morpholinophenyl moiety into their target molecules.
Mechanism Spotlight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[9][10] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a square-planar Pd(II) intermediate.[10][11] This is often the rate-limiting step, with reactivity trends following Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[1]
-
Transmetalation: This step requires the presence of a base (e.g., K₂CO₃, Cs₂CO₃). The base activates the organoboron species, forming a more nucleophilic boronate complex (e.g., [Ar'B(OH)₃]⁻).[12] This complex then transfers its organic group (the 3-morpholinophenyl moiety) to the palladium center, displacing the halide and forming a new Ar-Pd(II)-Ar' intermediate.
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new biaryl product (Ar-Ar'). This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which re-enters the cycle.[9][11]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide.
Materials and Equipment
-
Reagents:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate (EtOAc), reagent grade
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Equipment:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere line (Nitrogen or Argon)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).[13]
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., PPh₃) if using a non-preformed catalyst. Add the catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[14]
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio, e.g., 5 mL total volume for a 1 mmol scale) via syringe. The mixture should be deoxygenated by bubbling with inert gas for 10-15 minutes.[11]
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to 80-100 °C. Stir the reaction vigorously for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).[11]
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[11][15]
-
Isolation: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Representative Data and Expected Results
The efficiency of the Suzuki-Miyaura coupling can vary based on the electronic and steric properties of the aryl halide coupling partner. Electron-deficient aryl halides tend to react faster, while electron-rich and sterically hindered substrates may require more forcing conditions or specialized catalyst systems.[16][17]
| Entry | Aryl Halide Partner | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ / PPh₃ | 90 | 6 | 92 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ | 100 | 12 | 85 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | 80 | 4 | 95 |
| 4 | 2-Bromotoluene | Pd₂(dba)₃ / SPhos | 100 | 18 | 78 |
Table 1: Representative yields for the coupling of this compound with various aryl bromides. Yields are for isolated, purified products and are based on literature precedents for similar transformations.[13][18]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use a fresh bottle of catalyst or a pre-catalyst.[14] |
| Poor quality reagents/solvents | Use anhydrous solvents and dry reagents. Ensure the boronic acid has not degraded. | |
| Insufficient base or wrong base | Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) or ensure the base is finely powdered and anhydrous.[14] | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.[9] |
| Pd(II) precatalyst reduction issue | Consider adding a small amount of a reducing agent or using a Pd(0) source directly. | |
| Protodeboronation | Presence of excess water/protons | Minimize water content in the reaction. Use anhydrous base. A "slow-release" strategy with a boronic ester might help.[19] |
| Reaction temperature is too high | Lower the reaction temperature and extend the reaction time. |
Overall Workflow Visualization
The following diagram outlines the complete workflow from initial setup to final product analysis.
Caption: A streamlined workflow for biaryl synthesis via Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and reliable method for synthesizing biaryl compounds. By employing this compound, researchers in medicinal chemistry and materials science can readily access structures containing the valuable morpholine pharmacophore. The protocol detailed herein provides a robust starting point for these synthetic endeavors, enabling the efficient construction of novel molecules with potentially enhanced physicochemical and biological properties. Careful attention to reaction setup, particularly maintaining an inert atmosphere, is key to achieving high yields and purity.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Organic Chemistry Portal. Suzuki Coupling.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.
- Al-Masum, M. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2005(18), 2845-2858.
- ResearchGate. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
- Lead, B. R., & Sneddon, H. F. (2003). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 68(14), 5642-5647.
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. 556, 01051.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.
- PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
- PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
- Catalysis Consulting. Case Study: Knowledge Based Problem Solving.
- ResearchGate. Synthesis of biaryl compounds via Suzuki homocoupling reactions catalyzed by metal organic frameworks encapsulated with palladium nanoparticles.
- ResearchGate. Formation of biaryl compounds in the suzuki cross coupling reaction.
- ResearchGate. Synthesis of biaryls 3 through Suzuki–Miyaura coupling between....
- National Institutes of Health. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids.
- ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
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- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
The Strategic Application of 3-(Morpholino)phenylboronic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Emergence of a Privileged Building Block
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Arylboronic acids have become indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. Among these, 3-(Morpholino)phenylboronic acid has emerged as a particularly valuable building block for the synthesis of pharmaceutical intermediates. Its utility stems from the unique combination of a reactive boronic acid moiety and the advantageous physicochemical properties imparted by the morpholine substituent.
The morpholine ring is recognized as a "privileged structure" in drug design.[1] Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a handle for modulating pharmacokinetic and pharmacodynamic profiles.[2][3] The weak basicity of the morpholine nitrogen (pKa of morpholine is ~8.5) can be crucial for receptor binding and for improving oral bioavailability.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions for the synthesis of key pharmaceutical intermediates.
Chemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 863377-22-4 | [5][6] |
| Molecular Formula | C₁₀H₁₄BNO₃ | [5] |
| Molecular Weight | 207.04 g/mol | [5] |
| Appearance | Light brown to brown solid | |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C |
Safety and Handling: this compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in pharmaceutical synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the morpholino-substituted phenyl ring and a variety of sp²-hybridized carbon atoms, typically from aryl or heteroaryl halides or triflates.[7]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The 3-(morpholino)phenyl group is electron-rich due to the nitrogen atom of the morpholine ring, which can influence the reaction dynamics.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
-
Oxidative Addition: The catalytically active Pd(0) species inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The rate of this step is generally influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[1] Electron-rich phosphine ligands on the palladium catalyst facilitate this step.[7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2] The electron-donating morpholino group on the phenylboronic acid can increase the nucleophilicity of the aryl group, potentially accelerating this step.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst. Bulky ligands can promote this final step.[7]
Application Example: Synthesis of a Fenebrutinib Intermediate
Fenebrutinib (GDC-0853) is a potent and selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor that has been investigated for the treatment of autoimmune diseases.[8] The synthesis of a key intermediate for Fenebrutinib involves a Suzuki-Miyaura coupling between a heteroaryl bromide and this compound.
Figure 2: Workflow for the Synthesis of a Fenebrutinib Intermediate.
Protocol 1: Synthesis of a Biaryl Intermediate for Kinase Inhibitors
This protocol is a representative example for the coupling of this compound with a heteroaryl bromide, based on general procedures for the synthesis of kinase inhibitors.
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl₂ (0.05 mmol) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Catalyst (Pd(dppf)Cl₂): This palladium catalyst with the dppf ligand is often effective for cross-coupling reactions involving heteroaryl halides due to the ligand's wide bite angle and electron-rich nature, which promotes both oxidative addition and reductive elimination.[7]
-
Base (K₃PO₄): A moderately strong base is required to facilitate the formation of the reactive boronate species. K₃PO₄ is often a good choice as it is generally well-tolerated by many functional groups and is effective in promoting the transmetalation step.
-
Solvent (Dioxane/Water): A mixture of an organic solvent and water is commonly used. Dioxane helps to solubilize the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate.
Broader Applications and Protocol Variations
The utility of this compound extends beyond the synthesis of kinase inhibitors. The morpholino-phenyl moiety is a valuable scaffold for developing modulators of other target classes, such as G-protein coupled receptors (GPCRs).[9]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can significantly reduce reaction times and often improve yields.
Materials:
-
Aryl or heteroaryl chloride/bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
In a microwave reaction vial, combine the aryl/heteroaryl halide (0.5 mmol), this compound (0.75 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₂CO₃ (1.0 mmol).
-
Add a degassed mixture of toluene and water (e.g., 10:1 v/v, 2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale for Reagent Selection:
-
Ligand (SPhos): Buchwald-type ligands like SPhos are highly effective for coupling challenging substrates, including electron-rich boronic acids and less reactive aryl chlorides, due to their steric bulk and electron-donating properties.[7]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Consider a more active catalyst/ligand system (e.g., a Buchwald precatalyst). |
| Protodeboronation of the boronic acid | Use anhydrous conditions with a non-aqueous soluble base (e.g., KF). Use a boronic ester (e.g., pinacol ester) which can be more stable. | |
| Formation of Homocoupled Byproduct | Presence of oxygen | Ensure thorough degassing of solvents and reaction vessel. Use a fresh, high-quality palladium catalyst. |
| Difficulty in Purification | Co-elution of product and byproducts | Optimize chromatography conditions (solvent system, gradient). Consider a different purification method (e.g., recrystallization, preparative HPLC). |
Conclusion
This compound is a strategic and versatile building block in modern pharmaceutical synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient introduction of the beneficial morpholine moiety into a wide range of molecular scaffolds. By understanding the underlying reaction mechanisms and making informed choices regarding catalysts, ligands, and reaction conditions, researchers can effectively leverage this reagent to accelerate the synthesis of novel drug candidates and complex pharmaceutical intermediates. The protocols and insights provided in this application note serve as a comprehensive guide to unlocking the full potential of this valuable synthetic tool.
References
- Laganowsky, J., & D'Oria, V. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Archiv der Pharmazie, 352(5), e1800302. [Link]
- Tzara, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249-2274. [Link]
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives. Pure and Applied Chemistry, 70(6), 1321-1326.
- Giordanetto, F., & Kihlberg, J. (2014). Privileged structures in drug design. Journal of Medicinal Chemistry, 57(2), 278-295.
- Di, L., & Kerns, E. H. (2016).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Genentech, Inc. (2015). Preparation of pyrazolopyrimidine compounds as kinase inhibitors. U.S.
- PubChem. (n.d.). Fenebrutinib. National Center for Biotechnology Information.
- A comprehensive review of small-molecule inhibitors targeting Bruton tyrosine kinase: Synthetic approaches and clinical applications. (2023). Molecules, 28(24), 8037. [Link]
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- An, H., & Cook, J. M. (2013). General method for the Suzuki–Miyaura cross-coupling of heteroaryl chlorides with arylboronic acids. Tetrahedron Letters, 54(39), 5293-5296.
- Chemler, S. R. (2009). The Suzuki-Miyaura reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 1-68). John Wiley & Sons.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Leadbeater, N. E., & Marco, M. (2002). Preparation of arylboronic acids: a new protocol for the Suzuki reaction. The Journal of Organic Chemistry, 67(24), 8649-8652.
- Walker, S. D., et al. (2004). A general method for the Suzuki-Miyaura coupling of 2-heterocyclic boronic acids with aryl halides.
- Small molecule GPCR antagonists targeting a highly conserved intracellular allosteric binding site (IABS). (2020). Journal of Medicinal Chemistry, 63(21), 12516-12534. [Link]
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- 8. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 3-(Morpholino)phenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is indispensable in the fields of medicinal chemistry and drug development for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.[3] This guide provides a detailed protocol and expert insights for the successful application of 3-(Morpholino)phenylboronic acid, a versatile building block. The morpholino moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate biological activity.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles governing the choice of reagents and conditions, ensuring a robust and reproducible synthetic methodology.
The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction
A thorough understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4][5] The cycle is composed of three fundamental steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl halide (Ar-X). This is often the rate-determining step of the reaction and results in the formation of a Pd(II) complex.[3][5] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[6]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻), which then readily undergoes transmetalation with the Pd(II) complex.[1][7][8][9][10]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]
Sources
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- 10. scilit.com [scilit.com]
Application Notes & Protocols: 3-(Morpholino)phenylboronic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Morpholino Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the morpholino functional group is a privileged scaffold, frequently incorporated into bioactive molecules to enhance their pharmacological properties. Its presence can improve aqueous solubility, metabolic stability, and pharmacokinetic profiles, making it a desirable feature in the design of novel therapeutics. 3-(Morpholino)phenylboronic acid emerges as a key building block, providing a straightforward method for introducing the morpholino-phenyl fragment into complex molecular architectures. This application note provides a detailed guide to the use of this compound in organic synthesis, with a particular focus on its application in the construction of kinase inhibitors through the Suzuki-Miyaura cross-coupling reaction.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 863377-22-4 | |
| Molecular Formula | C₁₀H₁₄BNO₃ | |
| Molecular Weight | 207.04 g/mol | |
| Appearance | Light brown to brown solid | |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This compound is an excellent coupling partner in these reactions, readily reacting with a wide range of aryl and heteroaryl halides or triflates. This versatility has been harnessed in the synthesis of numerous biologically active compounds, most notably in the development of kinase inhibitors.
The Role of the Morpholino Group in Kinase Inhibitors
The morpholino moiety is a common feature in many kinase inhibitors, where it often serves to improve drug-like properties. For instance, in phosphoinositide 3-kinase (PI3K) inhibitors, the morpholine ring can enhance solubility and provide a key interaction point within the ATP-binding pocket of the enzyme. The ability to readily introduce this group using this compound makes it a valuable tool for medicinal chemists exploring structure-activity relationships (SAR) in this important class of drugs.
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.
Protocol: Synthesis of a Morpholino-Substituted Biaryl Core for Kinase Inhibitor Scaffolds
This protocol provides a detailed procedure for the Suzuki-Miyaura coupling of this compound with a representative heteroaryl bromide, a common step in the synthesis of kinase inhibitors. The conditions are based on established methods for similar transformations.
Materials
-
This compound (1.2 equiv)
-
Heteroaryl bromide (e.g., 2-bromo-5-methoxypyridine) (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure
-
Reaction Setup: To a round-bottom flask, add the heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Degassing: Sparge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst (0.05 equiv) to the reaction mixture.
-
Reaction: Equip the flask with a condenser and heat the mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired morpholino-substituted biaryl product.
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Causality Behind Experimental Choices
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, often providing high yields and tolerating a wide range of functional groups.
-
Base: Sodium carbonate is a commonly used base in Suzuki couplings. It is sufficiently basic to facilitate the transmetalation step without causing unwanted side reactions.
-
Solvent System: The mixture of an organic solvent (1,4-dioxane) and water is crucial. The organic solvent solubilizes the organic reactants and catalyst, while water dissolves the inorganic base and facilitates the reaction.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Therefore, it is essential to perform the reaction under an inert atmosphere.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient degassing; Low reaction temperature | Use fresh catalyst; Ensure thorough degassing; Increase reaction temperature |
| Formation of Homocoupled Byproducts | Presence of oxygen; Inefficient transmetalation | Improve degassing; Use a different base or solvent system |
| Protodeboronation of Boronic Acid | Presence of water and acid/base | Use anhydrous solvents and a non-aqueous base if possible; Minimize reaction time |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of bioactive molecules such as kinase inhibitors. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient incorporation of the pharmaceutically important morpholino-phenyl moiety. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this key reagent in their synthetic endeavors, accelerating the discovery and development of new therapeutics.
References
- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and
Application Notes & Protocols: 3-(Morpholino)phenylboronic Acid in Advanced Materials Science
Foreword: The Unique Potential of a Bifunctional Molecule
In the landscape of "smart" materials, 3-(Morpholino)phenylboronic acid stands out as a molecule of significant interest. Its structure marries two key chemical functionalities: the well-established diol-binding capability of the phenylboronic acid (PBA) moiety and the electron-donating, pH-responsive nature of the morpholine group. This unique combination unlocks a versatile platform for creating materials that can sense, respond, and adapt to their chemical environment. This guide provides an in-depth exploration of its applications, moving from fundamental principles to practical, field-tested protocols for researchers at the forefront of materials science and drug development.
Section 1: Fundamental Principles and Molecular Characteristics
This compound, with the chemical formula C₁₀H₁₄BNO₃, is an aromatic boronic acid derivative.[1] Its utility in materials science is primarily dictated by the interplay between its two core components.
-
The Phenylboronic Acid (PBA) Moiety: This is the primary "working end" of the molecule. Boronic acids are Lewis acids that can reversibly form covalent cyclic esters with compounds containing 1,2- or 1,3-diols.[2][3] This interaction is highly dependent on pH. In its neutral, trigonal planar state (at acidic to neutral pH), the boronic acid has a lower affinity for diols. As the pH increases, it accepts a hydroxide ion to form a more stable, negatively charged tetrahedral boronate species, which binds strongly to diols.[4][5]
-
The Morpholino Group: Positioned at the meta-position of the phenyl ring, the morpholine substituent acts as an electron-donating group. This electronic effect is crucial as it influences the Lewis acidity, and therefore the pKa, of the boronic acid. By donating electron density to the boron atom, the morpholino group generally increases the pKa compared to unsubstituted phenylboronic acid. This tuning of the pKa is critical for optimizing the pH window in which the material will respond to diols like glucose, making it highly relevant for physiological applications.
The foundational reaction enabling the functionality of this compound-based materials is the pH-dependent equilibrium between the boronic acid and a generic diol (e.g., glucose), as illustrated below.
Figure 1: pH-dependent equilibrium of boronic acid and its binding to a diol.
Section 2: Application in Stimuli-Responsive Polymers & Hydrogels
The ability of the PBA moiety to bind with saccharides in a pH-dependent manner makes it a cornerstone for creating "smart" polymers that respond to specific biological cues, most notably glucose concentration.[6][7] This has profound implications for self-regulated drug delivery systems.
Glucose-Responsive Nanoparticles for Insulin Delivery
Polymers functionalized with this compound can be designed to self-assemble into nanoparticles or hydrogels. In the absence of glucose, these polymers may form cross-linked networks or stable micellar structures. When glucose levels rise (e.g., in a hyperglycemic state), the glucose molecules, being diols, competitively bind to the PBA sites.[8] This binding disrupts the inter-polymer cross-links, causing the material to swell or disassemble, thereby releasing its encapsulated cargo, such as insulin.[7][9]
The choice of the 3-morpholino derivative is strategic. Its specific pKa determines the physiological pH at which the system is most sensitive to glucose, allowing for fine-tuning of the release profile.
Protocol: Synthesis of a Phenylboronic Acid-Containing Block Copolymer via RAFT Polymerization
This protocol is adapted from established methods for synthesizing PBA-functionalized polymers and provides a robust framework for creating materials for drug delivery studies.[6]
Objective: To synthesize a block copolymer, such as Poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA), which demonstrates thermo- and glucose-responsive behavior. While this example uses 3-acrylamidophenylboronic acid (APBA), the principles are directly applicable to monomers derived from this compound.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
3-Aminophenylboronic acid (precursor for the functional monomer)
-
Acryloyl chloride
-
S-1-dodecyl-S´-(α,α´-dimethyl-α´´-acetic acid) trithiocarbonate (Chain Transfer Agent, CTA)
-
Azobisisobutyronitrile (AIBN, Initiator)
-
Solvents: Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Diethyl ether
-
Sodium bicarbonate
Step-by-Step Methodology:
-
Synthesis of the Functional Monomer (3-Acrylamidophenylboronic acid - APBA):
-
Dissolve 3-Aminophenylboronic acid (e.g., 3.90 g) in a 1:1 mixture of THF and water (e.g., 66 ml) in a round-bottom flask.[6]
-
Add sodium bicarbonate (2.2 equivalents) to the solution and cool the flask in an ice bath to below 5°C.
-
Slowly add a solution of acryloyl chloride (2.2 equivalents) in anhydrous THF dropwise over 1 hour.
-
Allow the reaction mixture to stir overnight while gradually warming to room temperature.
-
Causality Note: The bicarbonate base is crucial for neutralizing the HCl generated during the acylation reaction, driving the formation of the amide bond. The slow, cold addition of acryloyl chloride prevents unwanted side reactions and polymerization.
-
-
RAFT Polymerization of the First Block (PNIPAM):
-
In a reaction vessel, dissolve NIPAM monomer, the CTA, and AIBN initiator in a suitable solvent like DMSO.
-
Perform three freeze-pump-thaw cycles to thoroughly degas the solution. This is critical to remove oxygen, which can terminate the radical polymerization.
-
Place the sealed vessel in a preheated oil bath at 70°C to initiate polymerization.
-
Monitor the reaction periodically to achieve the desired molecular weight for the first block.
-
Quench the polymerization by exposing the solution to air and precipitate the PNIPAM macro-CTA by adding it to cold diethyl ether. Dry under vacuum.
-
-
Chain Extension to Form the Block Copolymer (PNIPAM-b-PAPBA):
-
Dissolve the purified PNIPAM macro-CTA and the synthesized APBA monomer in DMSO.
-
Add a fresh portion of AIBN initiator.
-
Repeat the degassing process (three freeze-pump-thaw cycles) and polymerize at 70°C.
-
After the desired reaction time, quench the polymerization and purify the final block copolymer by precipitation in cold ether.
-
Self-Validation: Characterize the final product using ¹H NMR to confirm the presence of peaks corresponding to both polymer blocks and FT-IR to identify characteristic functional groups.[6] Gel Permeation Chromatography (GPC) should be used to confirm an increase in molecular weight from the macro-CTA to the final block copolymer, indicating successful chain extension.
-
Figure 2: Workflow for the synthesis of a PBA-functionalized block copolymer.
Section 3: Application in Fluorescent Saccharide Sensors
The interaction between PBA derivatives and diols can be transduced into a readable optical signal, making them excellent candidates for fluorescent sensors.[2] The binding event alters the electronic properties of the PBA moiety, which in turn affects the attached or nearby fluorophore.[10]
Mechanisms of Fluorescence Sensing
Several photophysical mechanisms can be exploited:
-
Photoinduced Electron Transfer (PET): In many sensor designs, the nitrogen of the morpholino group (or another amine) can quench the fluorescence of a nearby fluorophore through PET. Upon binding a saccharide, the boron atom becomes more electron-deficient, which decreases the PET quenching effect and "turns on" the fluorescence.
-
Indicator Displacement Assays: In this approach, a fluorescent dye is pre-complexed with the PBA receptor. When a target saccharide is introduced, it binds more strongly to the PBA, displacing the dye and causing a change in the fluorescence signal.[11]
-
Aggregation-Induced Emission (AIE): PBA-functionalized AIE-active molecules can be designed to aggregate or disaggregate upon saccharide binding, leading to significant fluorescence enhancement or quenching.[10]
Protocol: General Procedure for Saccharide Detection Using a PBA-based Fluorescent Probe
Objective: To quantify the concentration of a target saccharide (e.g., fructose or glucose) in an aqueous buffer solution using a generic PBA-functionalized fluorescent sensor.
Materials:
-
This compound-based fluorescent probe (stock solution in DMSO or methanol).
-
Aqueous buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Target saccharide stock solutions (e.g., D-Fructose, D-Glucose) of known concentrations.
-
Fluorometer and appropriate cuvettes or a microplate reader.
Step-by-Step Methodology:
-
Preparation of Sensor Solution:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in the aqueous buffer to a final concentration that gives a stable and measurable fluorescence signal (typically in the low micromolar range).
-
Causality Note: The choice of buffer and pH is critical. The pH must be optimized to be in the responsive range of the boronic acid's pKa to ensure sensitivity to the target saccharide.[5]
-
-
Instrument Setup:
-
Set the fluorometer to the predetermined excitation and emission wavelengths for the specific fluorescent probe being used.
-
Allow the instrument lamp to warm up for at least 15-20 minutes to ensure a stable output.
-
-
Titration Experiment:
-
Place a known volume of the sensor working solution into the cuvette or microplate well.
-
Record the initial fluorescence intensity (F₀).
-
Add small, successive aliquots of the target saccharide stock solution to the sensor solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the new fluorescence intensity (F).
-
Trustworthiness: It is essential to perform a control titration with a non-saccharide solution to ensure that the observed fluorescence changes are not due to simple dilution effects.
-
-
Data Analysis:
-
Plot the change in fluorescence (F/F₀ or F - F₀) as a function of the saccharide concentration.
-
The resulting titration curve can be fitted to a binding isotherm (e.g., 1:1 or 1:2 binding model) to determine the apparent dissociation constant (Kd), which quantifies the sensor's affinity for the saccharide.
-
Section 4: Data Summary
The effectiveness of any PBA-based material is governed by its binding affinity and the pH at which it operates. The substitution on the phenyl ring directly impacts these parameters.
| Compound/Derivative | Key Feature | Typical pKa Range | Affinity Trend for Saccharides | Reference |
| Phenylboronic Acid (PBA) | Unsubstituted baseline | ~8.5 - 9.0 | Fructose > Galactose > Glucose | [5] |
| PBA with Electron-Withdrawing Group | Lower pKa, active at physiological pH | ~7.0 - 8.0 | Increased affinity at neutral pH | [8] |
| This compound | Electron-Donating Group | > 9.0 (estimated) | Stronger binding at higher pH | N/A |
| PBA with Intramolecular Amine | Forms B-N bond, lowers pKa | ~5.0 - 7.5 | High affinity at physiological pH | [10] |
Section 5: Conclusion and Future Outlook
This compound is more than just another chemical reagent; it is a versatile building block for the next generation of intelligent materials. Its unique electronic properties allow for the rational design of polymers and sensors that can interact with biological systems in a controlled and predictable manner. The applications in glucose-responsive drug delivery and saccharide sensing are particularly promising, offering potential solutions to major challenges in medicine and diagnostics.[9][12]
Future research will likely focus on integrating this molecule into more complex, multi-responsive systems. For instance, combining the glucose-sensitivity of the PBA moiety with thermo-responsive polymers could lead to materials with dual triggers for enhanced spatial and temporal control over drug release.[6] Furthermore, developing sensors with even greater selectivity for specific saccharides in complex biological fluids remains a key challenge and an active area of research.[8][13]
References
- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.
- This compound | C10H14BNO3. PubChem.
- Saccharide Sensors Based on Phenylboronic Acid Deriv
- Research Progress on Saccharide Molecule Detection Based on Nanopores.
- Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Royal Society of Chemistry.
- Phenylboronic Acid-polymers for Biomedical Applic
- Synthesis and polymerization of boronic acid containing monomers. Royal Society of Chemistry.
- Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-applic
- Sensitive and specific detection of saccharide species based on fluorescence: update from 2016.
- Recent development of boronic acid-based fluorescent sensors.
- Stimuli-Responsive Multifunctional Phenylboronic Acid Polymers Via Multicomponent Reactions:
- Recent development of boronic acid-based fluorescent sensors. Royal Society of Chemistry.
- Phenylboronic Acid-polymers for Biomedical Applications.
- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic
- Saccharide Detection Based on the Amplified Fluorescence Quenching of a Water-Soluble Poly(phenylene ethynylene) by a Boronic Acid Functionalized Benzyl Viologen Derivative.
- Discrimination of saccharides with a fluorescent molecular imprinting sensor array based on phenylboronic acid functionalized mesoporous silica. PubMed.
- Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery. Royal Society of Chemistry.
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- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Progress on Saccharide Molecule Detection Based on Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Guide to Protecting Group Strategies for 3-(Morpholino)phenylboronic Acid
For researchers, synthetic chemists, and professionals in drug development, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. 3-(Morpholino)phenylboronic acid is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, the presence of two reactive moieties—the nucleophilic morpholine nitrogen and the versatile boronic acid—necessitates a carefully considered protecting group strategy to achieve desired chemical transformations selectively. This guide provides an in-depth exploration of orthogonal protecting group strategies, offering both the foundational principles and detailed, field-proven protocols to empower your synthetic endeavors.
The Strategic Imperative: Why Protect this compound?
The inherent reactivity of the morpholine nitrogen and the boronic acid in this compound presents a classic challenge in multi-step synthesis. The secondary amine of the morpholine ring is nucleophilic and basic, capable of interfering with a variety of reaction conditions, particularly those involving electrophiles or sensitive catalysts. Conversely, the boronic acid functionality, while a cornerstone of powerful C-C bond-forming reactions, can be sensitive to certain oxidative or harsh acidic/basic conditions and may undergo undesired side reactions.
The concept of orthogonal protection is central to navigating this challenge. Orthogonal protecting groups are distinct classes of temporary modifications that can be removed under specific and mutually exclusive conditions.[1] This allows for the selective deprotection and subsequent reaction of one functional group while the other remains masked, ensuring precise control over the synthetic route.
Core Strategy: A Two-Fold Protection Approach
A successful protecting group strategy for this compound involves the sequential or simultaneous protection of both the morpholine nitrogen and the boronic acid. The choice of protecting groups is dictated by the planned downstream synthetic steps.
Protecting the Boronic Acid: The Pinacol Ester Advantage
For the boronic acid moiety, conversion to a pinacol ester is the most common and often most effective strategy. This is achieved by reacting the boronic acid with pinacol. The resulting this compound pinacol ester offers several advantages:
-
Enhanced Stability: Pinacol esters are significantly more stable to air and moisture compared to the free boronic acid, simplifying handling and purification.[2]
-
Improved Solubility: They generally exhibit better solubility in organic solvents commonly used in synthesis.
-
Compatibility: Pinacol esters are compatible with a wide range of reaction conditions, including many that would degrade a free boronic acid.[2]
-
Direct Reactivity: In many cases, the pinacol ester can be used directly in Suzuki-Miyaura cross-coupling reactions without the need for deprotection.[3]
Protecting the Morpholine Nitrogen: A Trio of Options
The secondary amine of the morpholine ring can be effectively protected using several well-established carbamate protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice among these depends on the desired deprotection conditions, which forms the basis of an orthogonal strategy.
-
tert-Butyloxycarbonyl (Boc): The Acid-Labile Workhorse * The Boc group is a cornerstone of amine protection due to its stability under a wide range of conditions, yet its facile removal under acidic conditions.[4]
-
Benzyloxycarbonyl (Cbz): Removable by Hydrogenolysis The Cbz group offers an alternative deprotection pathway, being stable to both acidic and basic conditions but readily cleaved by catalytic hydrogenolysis.[5] This makes it orthogonal to both Boc and Fmoc protecting groups.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Base-Labile Choice The Fmoc group is characterized by its lability to basic conditions, typically using a secondary amine like piperidine.[6] It is stable to acidic and hydrogenolytic conditions, providing orthogonality to Boc and Cbz groups.
Charting the Course: Selecting an Orthogonal Protecting Group Strategy
The selection of a protecting group combination for the morpholine nitrogen and the boronic acid is a critical decision that hinges on the planned synthetic sequence. The following table summarizes the stability and deprotection conditions for the key protecting groups, providing a framework for designing an orthogonal strategy.
| Protecting Group | Functional Group | Stable To | Labile To (Deprotection Conditions) |
| Pinacol Ester | Boronic Acid | Mild Acid, Mild Base, Hydrogenolysis | Strong Acid, Oxidative Cleavage (e.g., NaIO4), Transesterification (e.g., with diethanolamine followed by acid)[2][7] |
| Boc | Morpholine Nitrogen | Base, Hydrogenolysis | Strong Acid (e.g., TFA, HCl in dioxane)[4] |
| Cbz | Morpholine Nitrogen | Acid, Base | Catalytic Hydrogenolysis (e.g., H2, Pd/C)[5] |
| Fmoc | Morpholine Nitrogen | Acid, Hydrogenolysis | Base (e.g., 20% Piperidine in DMF)[6] |
Visualizing Orthogonal Strategies
The choice of protecting groups for the morpholine nitrogen dictates the overall synthetic strategy. Below are diagrams illustrating three distinct orthogonal approaches.
Detailed Application Notes and Protocols
The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of this compound. These are intended as a starting point, and optimization may be necessary for specific substrates and scales.
Protocol 1: Protection of this compound
This protocol describes the two-step protection of both the boronic acid and the morpholine functionalities.
Part A: Formation of this compound Pinacol Ester
Rationale: Conversion to the pinacol ester enhances stability and solubility, facilitating subsequent reactions and purification.
Materials:
-
This compound
-
Pinacol
-
Toluene
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), pinacol (1.1 eq), and toluene (sufficient to suspend the reagents).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude this compound pinacol ester can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Part B: N-Protection of the Morpholine Ring
Choose one of the following methods based on your desired orthogonal strategy.
Method 1: N-Boc Protection
-
Dissolve the crude this compound pinacol ester (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base such as triethylamine (TEA, 1.5 eq) or 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the N-Boc protected product.
Method 2: N-Cbz Protection [5]
-
Dissolve the crude this compound pinacol ester (1.0 eq) in a mixture of THF and water (2:1).
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise at 0 °C.
-
Allow the reaction to stir at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the N-Cbz protected product.[5]
Method 3: N-Fmoc Protection [8]
-
Place the crude this compound pinacol ester (1.0 eq) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in a glass tube.
-
Sonicate the mixture in a water bath at room temperature for the appropriate time, monitoring by TLC.
-
Upon completion, add diethyl ether to the mixture to induce crystallization of the N-Fmoc derivative.
-
Collect the solid by filtration to obtain the N-Fmoc protected product.[8]
Protocol 2: Selective Deprotection
The following protocols detail the selective removal of the protecting groups, which is the cornerstone of the orthogonal strategy.
Method 1: Selective N-Boc Deprotection (Acid-Catalyzed) [4] Rationale: The Boc group is readily cleaved under acidic conditions, leaving the pinacol boronate and Cbz/Fmoc groups intact.
Materials:
-
N-Boc protected this compound pinacol ester derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add TFA (typically 20-50% v/v in DCM) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.
Method 2: Selective N-Cbz Deprotection (Hydrogenolysis) [5] Rationale: Catalytic hydrogenation selectively cleaves the Cbz group without affecting the pinacol boronate or Boc/Fmoc groups.
Materials:
-
N-Cbz protected this compound pinacol ester derivative
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst (typically 5-10 mol %).
-
Evacuate the flask and backfill with hydrogen gas (a balloon of H₂ is often sufficient for small-scale reactions). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure it remains wet during filtration.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Method 3: Selective N-Fmoc Deprotection (Base-Mediated) [6] Rationale: The Fmoc group is selectively removed with a mild base, leaving the pinacol boronate and Boc/Cbz groups intact.
Materials:
-
N-Fmoc protected this compound pinacol ester derivative
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected compound in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography or by precipitation from a suitable solvent system to remove the dibenzofulvene-piperidine adduct.
Method 4: Deprotection of the Pinacol Boronate [7] Rationale: If the free boronic acid is required for a subsequent step, the pinacol ester can be cleaved. This method is generally performed after the desired modifications at the morpholine nitrogen have been completed.
Materials:
-
Pinacol boronate ester derivative
-
Diethanolamine
-
Diethyl ether
-
Hydrochloric acid (0.1 M)
Procedure:
-
Treat the pinacol boronate ester with diethanolamine in diethyl ether. The diethanolamine boronate adduct will typically precipitate.
-
Filter the solid adduct.
-
Suspend the adduct in a biphasic mixture of diethyl ether and 0.1 M HCl and stir vigorously for 20-30 minutes.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free boronic acid.
Conclusion: Empowering Synthesis Through Strategic Protection
The successful application of this compound in complex molecule synthesis is critically dependent on a well-designed protecting group strategy. By understanding the principles of orthogonal protection and utilizing robust protocols for the introduction and removal of groups like pinacol esters, Boc, Cbz, and Fmoc, researchers can unlock the full synthetic potential of this versatile building block. The choice of strategy should always be forward-looking, considering the entire synthetic route to ensure compatibility and efficiency at every step. This guide provides the foundational knowledge and practical methodologies to confidently navigate these decisions and achieve your synthetic goals.
References
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- SciELO. A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. [Link]
- Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
- ACS Publications.
- ChemRxiv. Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Discover the Versatility of 4-Aminophenylboronic Acid Pinacol Ester in Pharmaceutical Synthesis. [Link]
- ResearchGate. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
- RSC Publishing. Boiling water-catalyzed neutral and selective N-Boc deprotection. [Link]
- ResearchGate.
- Chem-Station. Protecting Groups for Boronic Acids. [Link]
- ACS Publications. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
- MDPI.
- ResearchGate. Reagents and conditions. (a) 4-Aminophenylboronic acid pinacol ester or.... [Link]
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- NIH.
- Chem-Station. Protecting Groups for Boronic Acids. [Link]
- Reddit. Selective reduction of ester with Cbz amine. [Link]
- SciSpace.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 3-(Morpholino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 3-(Morpholino)phenylboronic acid, a critical building block in contemporary drug discovery and development. Its utility, particularly in the synthesis of complex molecules via Suzuki-Miyaura cross-coupling reactions, necessitates robust and scalable synthetic protocols.[1][2] This application note details a field-proven, two-step synthetic strategy commencing from readily available starting materials. The described protocol is designed for scalability, emphasizing process optimization, safety, and purification strategies suitable for industrial application.
Introduction
This compound is an indispensable reagent in medicinal chemistry and process development. The morpholine moiety is a privileged scaffold, frequently incorporated into drug candidates to enhance aqueous solubility, modulate pharmacokinetic properties, and engage in favorable interactions with biological targets. The phenylboronic acid functional group serves as a versatile handle for the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3][4] The reliable, large-scale production of this key intermediate is therefore of paramount importance for advancing drug development programs.
This guide presents a detailed, two-step synthesis of this compound, beginning with the synthesis of the key intermediate 4-(3-bromophenyl)morpholine, followed by a palladium-catalyzed Miyaura borylation. The protocols have been designed with scalability and practicality in mind, addressing common challenges encountered in process scale-up.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages:
-
Synthesis of 4-(3-bromophenyl)morpholine: This step involves a Buchwald-Hartwig amination between 1,3-dibromobenzene and morpholine.
-
Miyaura Borylation: The resulting 4-(3-bromophenyl)morpholine is then subjected to a palladium-catalyzed borylation to afford the final product, this compound.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of 4-(3-bromophenyl)morpholine
This initial stage focuses on the efficient synthesis of the key aryl bromide intermediate. The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds.
Reaction Mechanism and Strategy
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition of the aryl bromide to the palladium(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the active palladium(0) species. The choice of ligand is critical for an efficient catalytic cycle.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Synthesis Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| 1,3-Dibromobenzene | 235.91 | 50.0 | 211.9 | 1.11 |
| Morpholine | 87.12 | 16.6 (16.6 L) | 190.5 | 1.00 |
| R-BINAP | 622.68 | 1.32 | 2.12 | 0.011 |
| Pd2(dba)3 | 915.72 | 0.64 | 0.70 | 0.0037 |
| Sodium tert-butoxide | 96.10 | 30.6 | 318.4 | 1.67 |
| Anhydrous Toluene | - | 200 L | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
| Diatomaceous Earth | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a suitable inerted reactor, charge 1,3-dibromobenzene (50.0 kg, 211.9 mol) and morpholine (16.6 L, 190.5 mol) followed by anhydrous toluene (200 L).
-
Catalyst Addition: Under an argon atmosphere, add R-BINAP (1.32 kg, 2.12 mol) and tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.64 kg, 0.70 mol).
-
Initial Heating: Stir the mixture and heat to 60°C.
-
Base Addition: Add sodium tert-butoxide (30.6 kg, 318.4 mol) portion-wise, controlling any exotherm.
-
Reaction: Increase the temperature to 100°C and maintain for 12-16 hours, monitoring the reaction progress by HPLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filtration: Filter the suspension through a pad of diatomaceous earth to remove palladium residues and salts.
-
Aqueous Wash: Wash the organic phase sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by silica gel column chromatography using an ethyl acetate/hexane gradient to afford 4-(3-bromophenyl)morpholine as a yellow oil.[5] Expected yield is approximately 71%.
Part 2: Miyaura Borylation to this compound
The second stage converts the aryl bromide intermediate into the desired boronic acid. The Miyaura borylation is a robust and widely applicable method for this transformation.[6]
Reaction Mechanism and Strategy
The Miyaura borylation follows a similar palladium-catalyzed cycle to the Suzuki-Miyaura coupling. It involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a diboron reagent, and reductive elimination to yield the aryl boronate ester and regenerate the Pd(0) catalyst. A weak base, such as potassium acetate, is crucial to facilitate the transmetalation step without promoting premature Suzuki coupling of the product.[7] The resulting boronate ester is then hydrolyzed to the final boronic acid.
Caption: Catalytic cycle for the Miyaura borylation.
Detailed Synthesis Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| 4-(3-bromophenyl)morpholine | 242.11 | 36.5 | 150.7 | 1.00 |
| Bis(pinacolato)diboron (B2pin2) | 253.94 | 45.9 | 180.8 | 1.20 |
| Potassium Acetate (KOAc) | 98.14 | 44.4 | 452.1 | 3.00 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | 731.70 | 3.3 | 4.52 | 0.03 |
| 1,4-Dioxane | - | 365 L | - | - |
| Hydrochloric Acid (2M) | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Hexane | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a suitable inerted reactor, charge 4-(3-bromophenyl)morpholine (36.5 kg, 150.7 mol), bis(pinacolato)diboron (45.9 kg, 180.8 mol), potassium acetate (44.4 kg, 452.1 mol), and Pd(dppf)Cl2 (3.3 kg, 4.52 mol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (365 L).
-
Reaction: Heat the mixture to 80-90°C and maintain for 8-12 hours, monitoring for the disappearance of the starting material by HPLC or GC-MS.
-
Cooling and Filtration: Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Hydrolysis: To the crude boronate ester, add a mixture of ethyl acetate and 2M hydrochloric acid. Stir vigorously at room temperature for 4-6 hours to effect hydrolysis.
-
Phase Separation: Separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Combined Organics and Concentration: Combine the organic layers and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by trituration.
Process Optimization and Scale-Up Considerations
-
Catalyst Loading: For large-scale synthesis, minimizing the palladium catalyst loading is economically crucial. Catalyst screening and optimization studies may identify more active and cost-effective catalyst systems.[8]
-
Solvent Selection: While dioxane is a common solvent for Miyaura borylations, alternative solvents with higher boiling points and better safety profiles, such as 2-MeTHF or CPME, should be considered for industrial applications.
-
Alternative Boron Source: The use of tetrahydroxydiboron (bis-boronic acid) in place of bis(pinacolato)diboron can improve atom economy and simplify the workup, as the direct product is the boronic acid, eliminating the need for a separate hydrolysis step.[9]
-
Purification Strategy: For large-scale purification, recrystallization is often preferred over chromatography. Developing a robust crystallization procedure is a key aspect of process development.
Safety Precautions
-
1,3-Dibromobenzene: Is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Morpholine: Is corrosive and flammable. Use in a well-ventilated area and avoid contact with skin and eyes.
-
Sodium tert-butoxide: Is a strong base and is corrosive. Reacts violently with water. Handle in a dry, inert atmosphere.
-
Palladium Catalysts: Can be pyrophoric. Handle with care under an inert atmosphere.
-
Boronic Acids: Can be irritating to the skin, eyes, and respiratory tract.[10] Wear appropriate PPE during handling.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough hazard analysis before commencing any large-scale synthesis.
References
- PubChem. This compound. [Link]
- (3-(Morpholine-4-sulfonamido)phenyl)boronic acid. Synthesis Methods. [Link]
- CARBOGEN AMCIS Ltd.
- Organic Chemistry Portal.
- National Institutes of Health. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. [Link]
- Google Patents. Substituted phenyl boronic acid containing polymers and methods of use.
- E3S Web of Conferences.
- ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]
- Gene Tools, LLC. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. [Link]
- Molbase. [3-(MORPHOLIN-4-YL)PHENYL]BORONIC ACID. [Link]
- Justia Patents. Method of synthesis of morpholino oligomers. [Link]
- Google Patents. Process for the preparation of substituted phenylboronic acids.
- Wikipedia.
- PubMed.
- ResearchGate.
- MySkinRecipes. 3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenylboronic Acid. [Link]
- Google Patents. Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
- Google Patents. Synthetic method of 3-aminophenylboronic acid.
- ResearchGate. Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. [Link]
- protocols.io.
- GE Healthcare.
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Application Notes and Protocols for the Use of 3-(Morpholino)phenylboronic Acid in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Embracing Continuous-Flow Synthesis for Advanced Pharmaceutical Intermediates
In the landscape of modern medicinal chemistry and pharmaceutical development, the synthesis of complex molecular architectures with high efficiency, safety, and scalability is paramount. 3-(Morpholino)phenylboronic acid has emerged as a valuable building block in the construction of novel therapeutics due to the presence of the morpholine moiety, a common feature in bioactive molecules that can enhance aqueous solubility and metabolic stability. The boronic acid functionality allows for its versatile use in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.
Traditionally, these reactions are performed in batch reactors, which can present challenges related to heat and mass transfer, reaction control, and the handling of potentially hazardous reagents at scale.[1] Flow chemistry, or continuous-flow synthesis, offers a transformative solution to these limitations.[2][3][4] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry provides precise control over reaction parameters, leading to improved yields, higher purity profiles, and enhanced safety.[5] This application note provides a detailed guide to the utilization of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions under continuous-flow conditions, offering both foundational principles and actionable protocols for laboratory implementation.
The Strategic Advantage of Flow Chemistry for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in many pharmaceutical agents.[6][7] The transition from batch to continuous-flow processing for these reactions is driven by several key advantages:
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heating and cooling, enabling precise temperature control and minimizing the formation of thermal degradation byproducts.[2][3]
-
Improved Safety: The small internal volume of flow reactors significantly reduces the amount of hazardous material present at any given time, mitigating the risks associated with exothermic reactions or the handling of unstable intermediates.[8][9]
-
Rapid Reaction Optimization: The ability to quickly vary parameters such as temperature, residence time, and reagent stoichiometry in a continuous fashion allows for high-throughput screening and rapid optimization of reaction conditions.[5]
-
Scalability and Reproducibility: Once optimized, a flow chemistry process can be readily scaled up by extending the operation time or by "numbering up" (running multiple reactors in parallel). The precise control over reaction parameters ensures high reproducibility from run to run.[10]
Reaction Mechanism: The Palladium-Catalyzed Suzuki-Miyaura Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species (in this case, this compound) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Application Protocol: Continuous-Flow Synthesis of 4-(3-Phenylphenyl)morpholine
This protocol details the continuous-flow Suzuki-Miyaura coupling of this compound with a model aryl bromide, 1-bromo-3-phenylbenzene, to yield 4-(3-phenylphenyl)morpholine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercial Vendor |
| 1-Bromo-3-phenylbenzene | ≥98% | Commercial Vendor |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercial Vendor |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Vendor |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial Vendor |
| Deionized Water | In-house |
Equipment
-
Commercially available flow chemistry system equipped with:
-
Two high-pressure pumps
-
T-mixer
-
Heated reactor coil (e.g., PFA or stainless steel, 10 mL volume)
-
Back pressure regulator (BPR)
-
Automated sample collection system
-
Experimental Workflow
Step-by-Step Protocol
-
Reagent Preparation:
-
Solution A (Organic Phase): In a volumetric flask, dissolve this compound (1.2 equivalents), 1-bromo-3-phenylbenzene (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) in anhydrous 1,4-dioxane to a final concentration of 0.1 M with respect to the aryl bromide.
-
Solution B (Aqueous Phase): Prepare a 2.0 M aqueous solution of potassium carbonate.
-
Degas both solutions by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
-
System Setup and Priming:
-
Set up the flow chemistry system as depicted in the workflow diagram.
-
Prime Pump A with Solution A and Pump B with Solution B.
-
Set the back pressure regulator to 10 bar to ensure the solvent remains in the liquid phase at elevated temperatures.
-
-
Reaction Execution:
-
Set the reactor temperature to 120 °C.
-
Begin pumping Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) for a total flow rate of 1.0 mL/min. This corresponds to a residence time of 10 minutes in a 10 mL reactor.
-
Allow the system to reach a steady state (typically 2-3 residence times) before collecting the product stream.
-
-
Product Collection and Work-up:
-
Collect the output from the back pressure regulator.
-
For analysis, quench a sample of the reaction mixture with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product by LC-MS to determine conversion and purity.
-
Purify the product by column chromatography on silica gel, if necessary.
-
Confirm the structure of the purified product by ¹H NMR and ¹³C NMR spectroscopy.
-
Optimization Parameters
The following parameters can be varied to optimize the reaction for yield and throughput:
| Parameter | Range | Rationale |
| Temperature | 80 - 150 °C | Higher temperatures generally increase the reaction rate, but may lead to catalyst decomposition or side reactions. |
| Residence Time | 2 - 20 minutes | Longer residence times can lead to higher conversion but lower throughput. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | The ligand on the palladium catalyst can influence its activity and stability. |
Conclusion
The use of this compound in continuous-flow Suzuki-Miyaura cross-coupling reactions represents a robust and efficient method for the synthesis of complex biaryl compounds. The enhanced control over reaction parameters afforded by flow chemistry leads to improved yields, higher purity, and safer operation compared to traditional batch methods. The protocol provided herein serves as a starting point for the development of continuous-flow processes for the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients.
References
- Alfano, A. I., Barone, S., & Brindisi, M. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development, 29(2), 281-298. [Link]
- Basavaraju, B., & Rajanna, K. C. (2020). A Continuous-Flow Suzuki–Miyaura Coupling.
- Noël, T., & Buchwald, S. L. (2011). Cross-Coupling in Flow. Chemical Society Reviews, 40(10), 5010-5029.
- Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec. [Link]
- Alfano, A. I., Barone, S., & Brindisi, M. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. IRIS Unina. [Link]
- Nagaki, A., & Yoshida, J. I. (2011). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. Organic Process Research & Development, 15(4), 841-849. [Link]
- Gkizis, P. L., Constantinou, C. T., & Kokotos, C. G. (2023). Flow reactor set up for the direct oxidation of boronic acids to phenols.
- Nagaki, A., & Yoshida, J. I. (2011). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. Organic Process Research & Development. [Link]
- Oliva, M., Chernobrovkina, V. V., Van der Eycken, E. V., & Sharma, U. K. (2023). Boronic Acids and Their Derivatives as Continuous-Flow-Friendly Alkyl Radical Precursors. Accounts of Chemical Research, 56(11), 1365-1377.
- Lipinski, D., & Lipner, G. (2020). Green Chemistry. Royal Society of Chemistry.
- Lee, D. H., & Kim, J. (2020). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. Molecules, 25(20), 4786. [Link]
- Platon, M., Siau, W. Y., & Chen, J. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Vapourtec Ltd. (2015).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Arctom Scientific. (n.d.). CAS NO. 863377-22-4 | this compound. [Link]
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- Georganics. (2024).
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Application Note: High-Efficiency Synthesis of Biaryl Scaffolds via Microwave-Assisted Suzuki Couplings with 3-(Morpholino)phenylboronic Acid
Introduction: Accelerating Drug Discovery with Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl structures, which are common motifs in active pharmaceutical ingredients.[3][4] The integration of microwave irradiation has revolutionized this methodology, dramatically reducing reaction times from hours to minutes, often with the added benefits of increased yields and enhanced reproducibility.[5][6][7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing microwave-assisted Suzuki coupling reactions using 3-(morpholino)phenylboronic acid. The morpholino moiety is a valuable pharmacophore, and its incorporation into biaryl structures is of significant interest. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and explain the critical parameters that ensure a successful and reproducible outcome.
The Mechanistic Advantage: How Microwaves Drive the Suzuki Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle. Microwave energy does not alter the fundamental steps of this mechanism but rather accelerates them through efficient and uniform heating.[3] The primary steps are:
-
Oxidative Addition: An active Pd(0) species inserts into the bond of an aryl halide (Ar-X), forming a Pd(II) complex. Electron-rich and bulky phosphine ligands on the palladium center facilitate this step.[2]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻), transfers its organic group (Ar') to the Pd(II) complex, displacing the halide.[8][9] This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species, which re-enters the cycle.[10]
Microwave irradiation provides rapid, uniform heating to the reaction mixture, overcoming the activation energy barriers of these steps much more quickly than conventional oil bath heating.[7] This leads to a dramatic reduction in reaction time and can minimize the formation of byproducts, such as those from the decomposition of thermally sensitive boronic acids.[3][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol provides a general method for the coupling of an aryl halide with this compound. Optimization may be required for specific substrates.
Safety Precautions: this compound may cause skin and serious eye irritation, as well as respiratory irritation.[12] Always handle chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Microwave synthesis should be performed in a dedicated microwave reactor with appropriate pressure and temperature sensors.
Materials and Reagents:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
This compound (1.2-1.5 equiv)[13]
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF, or EtOH/H₂O (1:1))[3][15]
-
Microwave reaction vial with a stir bar
-
Dedicated microwave reactor
Step-by-Step Procedure:
-
Vial Preparation: To a clean, dry microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the vial. The use of pre-catalysts can also be effective.[11][16]
-
Solvent Addition: Add the chosen solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of H₂O) to the vial. The presence of water is often beneficial for dissolving the base and facilitating the reaction.[3][15]
-
Sealing and Purging: Securely cap the vial. If the catalyst or substrates are sensitive to oxygen, purge the vial with an inert gas (e.g., Argon or Nitrogen) for several minutes. However, many modern catalyst systems are robust enough to not require strictly anaerobic conditions.[3]
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows (these are starting points and should be optimized):
-
Workup and Isolation:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Parameter Optimization and Data
The success of a microwave-assisted Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The following table provides a summary of typical conditions and expected outcomes for the coupling of this compound with a generic aryl bromide.
| Parameter | Condition A | Condition B | Condition C | Rationale & Insights |
| Aryl Halide | 4-Bromoanisole | 4-Bromoanisole | 4-Bromoanisole | An electron-rich bromide serves as a standard substrate. Reactivity order is generally I > Br > Cl.[1] |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | PdCl₂(dppf) (3 mol%) | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | Pd(PPh₃)₄ is a classic, effective catalyst.[14] dppf is a robust ligand for a variety of substrates. Buchwald-type ligands (XPhos) are excellent for challenging or less reactive substrates.[16] |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (2 equiv) | Cs₂CO₃ (2 equiv) | K₂CO₃ is a common, cost-effective choice.[15] K₃PO₄ is a stronger base often used for less reactive systems. Cs₂CO₃ is highly effective but more expensive.[14] |
| Solvent | Dioxane/H₂O (4:1) | DMF | EtOH/H₂O (1:1) | Dioxane is a standard solvent for Suzuki reactions. DMF is a polar aprotic solvent that heats efficiently in a microwave.[3] Aqueous ethanol is a greener solvent choice that can be highly effective.[3] |
| Temperature | 120 °C | 130 °C | 140 °C | Higher temperatures can accelerate the reaction but may also lead to degradation if held for too long. |
| Time | 15 min | 15 min | 10 min | Microwave heating drastically reduces required reaction times compared to conventional heating.[5][10] |
| Typical Yield | >90% | >92% | >95% | Yields are generally high due to the efficiency of microwave heating and optimized conditions. |
Experimental Workflow Visualization
The entire process, from reagent preparation to final product analysis, can be streamlined for high-throughput synthesis in a drug discovery setting.
Caption: A streamlined workflow for microwave-assisted Suzuki coupling.
Conclusion
Microwave-assisted Suzuki-Miyaura coupling is a powerful and efficient method for the synthesis of biaryl compounds incorporating the 3-morpholinophenyl moiety. By leveraging the rapid and uniform heating of microwave irradiation, reaction times are significantly reduced, and high yields of the desired products can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this technology, accelerating the pace of discovery in medicinal chemistry and related fields. Careful selection of catalyst, base, and solvent remains critical for optimizing outcomes for specific substrate combinations.
References
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.).
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1997).
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. (2022).
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. (2010). PubMed. [Link]
- Advance on applications of microwave technique in Suzuki reaction. (2012).
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2019).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2017). MDPI. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. [Link]
- Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. (2009). Synlett. [Link]
- This compound. (n.d.). PubChem. [Link]
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (2016).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C10H14BNO3 | CID 4192661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds via 3-(Morpholino)phenylboronic Acid
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of pharmaceuticals containing at least one heterocyclic scaffold.[1] Their diverse structures and ability to engage in various biological interactions make them privileged motifs in drug discovery.[1][2][3] Among the vast array of heterocycles, the morpholine moiety is a particularly valuable pharmacophore.[2][3] Its inclusion in a molecule can enhance aqueous solubility, modulate lipophilicity, and improve the overall pharmacokinetic profile, making it a desirable feature in CNS-active compounds and other therapeutic agents.[4]
3-(Morpholino)phenylboronic acid has emerged as a versatile and powerful building block for the synthesis of these valuable morpholine-containing heterocyclic compounds. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction allows for the efficient and modular construction of C-C bonds, providing a direct route to a wide array of biaryl and heteroaryl structures that are central to many drug candidates.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of complex heterocyclic compounds. We will delve into the mechanistic underpinnings of the key reactions, provide detailed, field-proven protocols, and present data to guide your synthetic strategies.
Mechanistic Principles: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that has revolutionized the synthesis of biaryl compounds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate.[5][6] The catalytic cycle is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle
-
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[7]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center. The base is crucial for the formation of a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium.[8]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium complex, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, base, and solvent system is critical for the success of the reaction and can be tailored to the specific substrates being used. The morpholino group on the phenylboronic acid is generally stable under these conditions, making it an ideal building block.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of heterocyclic compounds using this compound. These protocols are designed to be robust and adaptable to a range of substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling under Conventional Heating
This protocol is suitable for a wide range of aryl and heteroaryl halides.
Materials:
| Reagent | M.W. | Amount (mmol) | Equiv. |
| Aryl/Heteroaryl Halide | - | 1.0 | 1.0 |
| This compound | 207.04[9] | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl/heteroaryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Microwave irradiation can significantly reduce reaction times and is particularly useful for high-throughput synthesis and library generation.[10]
Materials:
| Reagent | M.W. | Amount (mmol) | Equiv. |
| Aryl/Heteroaryl Halide | - | 0.5 | 1.0 |
| This compound | 207.04[9] | 0.75 | 1.5 |
| PdCl₂(dppf)-CH₂Cl₂ adduct | 816.64 | 0.01 | 0.02 |
| Cs₂CO₃ | 325.82 | 1.0 | 2.0 |
| 1,4-Dioxane | - | 4 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
In a microwave reaction vial, combine the aryl/heteroaryl halide (0.5 mmol), this compound (0.75 mmol), PdCl₂(dppf)-CH₂Cl₂ adduct (0.01 mmol), and Cs₂CO₃ (1.0 mmol).[10]
-
Add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the microwave-assisted Suzuki-Miyaura cross-coupling protocol.
Applications in Drug Discovery
The morpholino-substituted heterocyclic compounds synthesized using this compound have broad applications in drug discovery. The morpholine ring is a key structural component in a variety of approved drugs, where it can act as a bioisostere for a phenyl ring, improving metabolic stability and pharmacokinetic properties.[10] Phenylboronic acid derivatives are also being explored for their own therapeutic potential, including applications in cancer therapy and as sensors for biological molecules.[11][12]
The methodologies described herein provide a robust platform for the generation of libraries of novel morpholine-containing compounds for screening in various therapeutic areas, including oncology, neuroscience, and infectious diseases. The ability to rapidly and efficiently synthesize diverse chemical matter is a cornerstone of modern drug discovery, and this compound is a valuable tool in this endeavor.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or pre-activate the catalyst. |
| Inefficient base | Try a stronger base (e.g., Cs₂CO₃, K₃PO₄). | |
| Poorly reactive halide | Increase the reaction temperature and/or time. Consider using a more active catalyst system (e.g., with a more electron-rich phosphine ligand). | |
| Side Product Formation | Homocoupling of the boronic acid | Use a slight excess of the aryl halide. Ensure thorough degassing of solvents to remove oxygen. |
| Protodeboronation | Use anhydrous solvents and ensure the base is dry. | |
| Difficulty in Purification | Residual palladium | Filter the reaction mixture through a pad of celite or treat with a palladium scavenger. |
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a wide range of heterocyclic compounds. The Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding method for the incorporation of the 3-morpholinophenyl moiety into complex molecular architectures. The protocols and guidelines presented in these application notes are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents. The continued exploration of new catalysts and reaction conditions will undoubtedly further expand the utility of this important building block in the field of drug discovery.
References
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
- Various approaches for synthesis of morpholine. (n.d.). ResearchGate.
- Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]
- Conti, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736-2766. [Link]
- Li, J. H., & Wang, D. P. (2005). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Chinese Journal of Chemistry, 23(8), 1044-1048. [Link]
- Corma, A., Garcia, H., & Leyva, A. (2005). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Safin, D., Babashkina, M., & Klein, A. (2009). Suzuki cross-coupling reaction catalyzed by the palladium complex Pd[N-MorphC(S)NP(O)(OiPr)2-O,S]2. Catalysis Letters, 129(3-4), 363-366. [Link]
- dos Santos, T., et al. (2021). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Molecules, 26(11), 3183. [Link]
- Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024). Journal of Drug Delivery Science and Technology, 94, 105553. [Link]
- Maaskant, M. M., et al. (2020). Palladium‐catalyzed cross‐coupling of phenylboronic acid and styrene in MM1 containing 2.5 % TPGS‐750‐M, in absence of E. coli.
- This compound. (n.d.). PubChem.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2023). Organic Process Research & Development, 27(10), 1735-1758. [Link]
- The Role of Phenylboronic Acid in Pharmaceutical Synthesis. (n.d.). [Source not available].
- Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). International Journal of Health and Medical Sciences, 5(2), 125-132. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Pharmaceuticals, 14(9), 892. [Link]
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). ResearchGate.
- Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. (2014). Chemistry of Heterocyclic Compounds, 50(1), 1-23. [Link]
- Javahershenas, R., & Zarei, M. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(25), 17096-17116. [Link]
- Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. (2022). Frontiers in Chemistry, 9, 818818. [Link]
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate.
- The Suzuki coupling reaction of arylbromides with phenylboronic acid. (n.d.). ResearchGate.
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C10H14BNO3 | CID 4192661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
low yield in Suzuki coupling with 3-(Morpholino)phenylboronic acid
<_>
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with low yields, particularly when working with functionalized boronic acids like 3-(Morpholino)phenylboronic acid.
Troubleshooting Guide: Low Yield with this compound
This guide addresses specific issues encountered during Suzuki coupling experiments in a question-and-answer format.
Problem 1: Low to No Product Formation with this compound.
Q1: My Suzuki coupling reaction with this compound is resulting in very low or no yield. What are the primary factors to investigate?
A1: Low conversion when using this compound, an electron-rich boronic acid, often points to challenges in the catalytic cycle, specifically with transmetalation or catalyst stability. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity and Choice: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] The morpholino group, being electron-donating, increases the electron density on the boronic acid, which can make transmetalation slower than with electron-deficient boronic acids.
-
Recommendation: Employ modern, air-stable precatalysts like Buchwald's G3 or G4 palladacycles.[1] These are designed for challenging substrates and ensure efficient generation of the active Pd(0) catalyst. Using a precatalyst that rapidly forms the active species is key, especially when dealing with unstable boronic acids that can decompose under the reaction conditions.[2][3]
-
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the Pd(0) catalyst, forming palladium black.[1][4]
-
Base Selection and Role: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[7][8][9] For electron-rich boronic acids, a carefully chosen base is needed to facilitate this step without causing side reactions.
-
Recommendation: A moderately strong base like potassium phosphate (K₃PO₄) is often a good starting point.[1] Stronger bases like cesium carbonate (Cs₂CO₃) can also be effective, particularly for sterically hindered substrates.[1][6] The choice of base can be critical, as it has been shown to play multiple roles, including the formation of the reactive palladium complex and accelerating reductive elimination.[8][10]
-
-
Solvent System: The solvent must be appropriate for the temperature required and capable of dissolving all reaction components.
Problem 2: Significant Side Products Observed, Primarily Homocoupling of the Boronic Acid.
Q2: My reaction shows significant formation of 4,4'-dimorpholinobiphenyl, the homocoupling product of my boronic acid. What causes this and how can it be minimized?
A2: Homocoupling is a common side reaction in Suzuki couplings, especially with electron-rich boronic acids and in the presence of oxygen.[1][12]
-
Mechanism of Homocoupling: This side reaction can be catalyzed by palladium, particularly when the reductive elimination of the desired product is slow or when oxygen is present.[12][13] Oxygen can re-oxidize the Pd(0) catalyst, leading to a catalytic cycle that favors homocoupling.[12]
-
Mitigation Strategies:
-
Rigorous Degassing: As mentioned before, meticulous removal of oxygen is the most critical step to prevent homocoupling.[1][12]
-
Catalyst and Ligand Choice: Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the desired reductive elimination step over side reactions.[1][11] These ligands stabilize the palladium center and accelerate the catalytic cycle.
-
Reaction Stoichiometry: Using a slight excess of the boronic acid (1.2–1.5 equivalents) is standard practice, but a large excess can sometimes promote homocoupling.[1]
-
Problem 3: Protodeboronation Leading to Morpholinobenzene as a Byproduct.
Q3: I am observing the formation of morpholinobenzene, indicating that my boronic acid is undergoing protodeboronation. How can I prevent this?
A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common decomposition pathway, especially under harsh basic conditions or at elevated temperatures.[13][14] Boronic acids with protonable heteroatoms can be more susceptible to this side reaction.[15]
-
Causes of Protodeboronation: This side reaction is often catalyzed by the base and can be accelerated by the presence of water and high temperatures.[13][14]
-
Preventative Measures:
-
Use Milder Bases: If protodeboronation is a significant issue, consider switching to a milder base like potassium fluoride (KF) or using a base-free protocol if applicable.[14]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[14][16] These derivatives are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[2][16]
-
Lower Reaction Temperature: Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate.[14]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be beneficial.[14]
-
Visual Troubleshooting Workflow
Caption: Troubleshooting flowchart for low-yield Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki coupling reaction?
A1: The Suzuki coupling proceeds through a catalytic cycle involving a palladium catalyst. The main steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the boronic acid (or its activated boronate form) is transferred to the palladium complex, displacing the halide. This step requires a base to activate the boronic acid.[8][9]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.[17][18]
Caption: The three key steps of the Suzuki catalytic cycle.
Q2: Which palladium catalysts and ligands are recommended for coupling with an electron-rich boronic acid like this compound?
A2: For electron-rich boronic acids, which can be challenging coupling partners, modern catalyst systems are highly recommended.
-
Catalysts: Air-stable Pd(II) precatalysts that readily form the active Pd(0) species are preferred. Buchwald precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are excellent choices as they are designed for high performance in difficult couplings.[1]
-
Ligands: Bulky, electron-rich monophosphine ligands, such as the Buchwald-type biarylphosphine ligands (XPhos, SPhos, RuPhos), are highly effective.[1] These ligands promote both the oxidative addition and the crucial reductive elimination step, helping to increase the overall reaction rate and prevent catalyst decomposition. N-heterocyclic carbenes (NHCs) are also a powerful class of ligands for this purpose.[1]
Q3: How do I choose the right base and solvent for my reaction?
A3: The choice of base and solvent is interdependent and crucial for success.
-
Base: The base activates the boronic acid for transmetalation.[7][9]
-
Potassium Phosphate (K₃PO₄): A strong base that is often effective for challenging couplings, including those with electron-rich boronic acids.[1][3]
-
Cesium Carbonate (Cs₂CO₃): Another strong base that can be beneficial, especially when dealing with sterically hindered substrates.[1]
-
Potassium Carbonate (K₂CO₃): A common, milder base that can be effective in many standard Suzuki reactions.[14][19][20]
-
-
Solvent: A polar, aprotic solvent, often in combination with water, is typically used.
-
Dioxane/Water or THF/Water: These are excellent general-purpose solvent systems that can dissolve both the organic substrates and the inorganic base.[1][5]
-
Toluene/Water: Also a very common and effective solvent mixture.[6][11] The water is necessary to dissolve the base and facilitate the formation of the boronate anion [R-B(OH)₃]⁻, which is the active species in transmetalation.[7][10]
-
Data Summary Table: Recommended Starting Conditions
| Parameter | Recommendation for this compound | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (1-2 mol%) | Air-stable, efficient generation of active Pd(0) for challenging substrates.[1] |
| Ligand | XPhos (if not using a precatalyst) | Bulky, electron-rich ligand that accelerates reductive elimination.[1][11] |
| Base | K₃PO₄ (2.0-3.0 equiv) | Strong, effective base for activating electron-rich boronic acids.[1][3] |
| Solvent System | Dioxane/H₂O (4:1 to 10:1) | Good solubility for reactants and facilitates boronate formation.[1][14] |
| Temperature | 80-110 °C | Sufficient thermal energy to overcome activation barriers.[14][19] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and boronic acid homocoupling.[1][12] |
Experimental Protocol: General Procedure for Suzuki Coupling
This is a generalized starting protocol. Optimization for specific aryl halides is likely necessary.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with argon or nitrogen for 10-15 minutes. This is a critical step.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.[14]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][14]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- C. Lima, M. Lima, J. R. M. Pinto, M. Ribeiro, Artur M. S. Silva, Luís M. N. B. F. Santos. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Wikipedia contributors. (2023, December 27). Suzuki reaction. In Wikipedia, The Free Encyclopedia.
- (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- (2023). Preformed Pd(II)
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- BenchChem Technical Support Team. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Basavaraju, K. S., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Kwong, F. Y., & Buchwald, S. L. (2003). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic Letters, 5(6), 793–796.
- ResearchGate. (2025).
- ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling...
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. rose-hulman.edu [rose-hulman.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
preventing protodeboronation of 3-(Morpholino)phenylboronic acid
A Guide to Preventing and Troubleshooting Protodeboronation
Welcome to the technical support center for 3-(Morpholino)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. Here, we provide in-depth answers to frequently asked questions and robust troubleshooting protocols to address the common challenge of protodeboronation, ensuring the success and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes your starting material, this compound, leading to the formation of morpholinobenzene as a byproduct. The consequences for your research are significant:
-
Reduced Yield: The primary impact is a decrease in the yield of your desired product, as the boronic acid is consumed by this competing side reaction.[2]
-
Complicated Purification: The presence of the protodeboronated byproduct complicates the purification of the final compound, often requiring additional chromatographic steps.
-
Inaccurate Stoichiometry: If significant protodeboronation occurs, the stoichiometry of the reaction is altered, potentially leading to incomplete conversion and the formation of other side products.
Q2: What specific factors make this compound susceptible to protodeboronation?
A2: The susceptibility of any arylboronic acid to protodeboronation is influenced by a combination of electronic and environmental factors.[1] For this compound, the key factors are:
-
Reaction pH: The pH of the reaction medium is a critical determinant. Protodeboronation can be catalyzed by both acid and base.[1] Under basic conditions, common in Suzuki-Miyaura couplings, the boronic acid is converted to the more reactive boronate anion ([ArB(OH)3]−), which is more susceptible to protonolysis.[3][4]
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation, often more than the desired productive reaction.[2]
-
Presence of Water: Water acts as the proton source for the cleavage of the C-B bond. While many cross-coupling reactions are tolerant to water, excessive amounts can significantly promote protodeboronation.[2]
-
Electronic Properties: The morpholino group at the meta position influences the electron density of the aromatic ring. While electron-donating groups can sometimes increase the rate of protodeboronation, the overall effect is complex and intertwined with the reaction conditions.[5][6]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: Detecting protodeboronation is crucial for troubleshooting and optimizing your reaction. The most common methods include:
-
Chromatographic Analysis (TLC & LC-MS):
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress. Spot your reaction mixture alongside standards of your starting material and the expected protodeboronated byproduct (morpholinobenzene). The appearance of a new spot corresponding to the byproduct is a clear indication.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. By analyzing a small aliquot of your reaction mixture, you can identify and quantify the masses corresponding to your starting material, desired product, and the protodeboronated side product.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Taking a crude ¹H NMR of your reaction mixture can reveal the presence of morpholinobenzene. The aromatic proton signals of the byproduct will be distinct from those of the starting boronic acid and the desired product.
-
Troubleshooting Guide: Low Yields in Suzuki-Miyaura Coupling
This section provides a systematic approach to troubleshooting low yields when using this compound in Suzuki-Miyaura cross-coupling reactions, with a focus on mitigating protodeboronation.
Issue: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I suspect protodeboronation.
Below is a workflow to diagnose and solve the problem.
Workflow for Troubleshooting Protodeboronation
Caption: A decision-making workflow for troubleshooting protodeboronation.
Step 1: Optimize the Base
The choice of base is critical as protodeboronation is often base-catalyzed.[4] Strong bases like NaOH and KOH can accelerate this side reaction.
-
Action: Switch from strong hydroxide bases to milder alternatives.
-
Rationale: Weaker bases can be sufficient to facilitate the catalytic cycle of the Suzuki coupling while being less aggressive in promoting protodeboronation.
-
Recommendations:
-
Potassium Carbonate (K₂CO₃)
-
Cesium Carbonate (Cs₂CO₃)
-
Potassium Phosphate (K₃PO₄)
-
| Base | Strength | Typical Observation |
| NaOH, KOH | Strong | High potential for protodeboronation |
| K₂CO₃, Cs₂CO₃ | Moderate | Often a good balance of reactivity and selectivity |
| K₃PO₄ | Weak | Can be effective and minimize side reactions |
Step 2: Lower the Reaction Temperature
Elevated temperatures can disproportionately increase the rate of protodeboronation compared to the desired cross-coupling.[2]
-
Action: Reduce the reaction temperature.
-
Rationale: Running the reaction at the lowest possible temperature that still allows for efficient catalytic turnover will favor the desired reaction pathway.
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider a more active catalyst system rather than increasing the heat.
Step 3: Control Water Content
Water is a necessary reactant for protodeboronation. While Suzuki reactions often tolerate or even require some water, excess water can be detrimental.
-
Action: Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Rationale: Minimizing the proton source will directly inhibit the protodeboronation pathway.
-
Recommendations:
-
Use freshly distilled or commercially available anhydrous solvents.
-
Consider the addition of activated molecular sieves (4Å) to the reaction mixture to scavenge trace amounts of water.
-
Step 4: Enhance the Rate of Productive Coupling
If the desired Suzuki coupling is slow, the boronic acid is exposed to potentially degrading conditions for a longer period.
-
Action: Optimize the catalyst and ligand system.
-
Rationale: A more efficient catalytic system will consume the boronic acid faster via the desired pathway, outcompeting the protodeboronation side reaction.[7]
-
Recommendations:
-
Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).
-
Employ highly active, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) that are known to promote efficient cross-coupling.
-
Step 5: Consider Advanced "Slow-Release" Strategies
For particularly challenging substrates where protodeboronation remains a significant issue, a "slow-release" strategy can be employed.
-
Action: Convert the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate.[1][8]
-
Rationale: These derivatives are more stable under the reaction conditions and slowly release the active boronic acid into the reaction mixture. This maintains a very low concentration of the free boronic acid, minimizing its decomposition while still allowing the cross-coupling to proceed.[8]
Protocols for Prevention
Proactive measures are often the most effective way to combat protodeboronation.
Protocol 1: Recommended Storage and Handling of this compound
Boronic acids are sensitive compounds, and their stability can be compromised by improper storage.
Objective: To ensure the long-term stability and purity of this compound.
Materials:
-
Inert gas (Argon or Nitrogen)
-
Tightly sealing, opaque container
-
Refrigerator (2-8°C)
Procedure:
-
Inert Atmosphere: Upon receiving, store the container in a desiccator or under an inert atmosphere to minimize exposure to moisture and air.
-
Temperature Control: Store the compound in a refrigerator at 2-8°C.[9] Avoid repeated freeze-thaw cycles.
-
Light Protection: Use an opaque container to protect the compound from light, which can catalyze decomposition.
-
Handling: When weighing or handling the compound, do so quickly and in a dry environment (e.g., a glove box or on a balance in a low-humidity room). Reseal the container tightly under an inert atmosphere immediately after use.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol incorporates the best practices discussed in the troubleshooting guide.
Objective: To perform a Suzuki-Miyaura coupling reaction with this compound while minimizing the formation of the protodeboronated byproduct.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DME)
-
Anhydrous, degassed water (if required by the specific catalytic system, keep to a minimum)
-
Reaction vessel, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Thoroughly dry the reaction flask and condenser in an oven and allow to cool under a stream of inert gas.
-
Reagent Addition: To the reaction flask, add the aryl halide, this compound, base, and palladium catalyst under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous solvent via syringe. If the reaction requires water, add a minimal amount of degassed water.
-
Degassing: Degas the reaction mixture by bubbling inert gas through the solution for 10-15 minutes or by using several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the lowest effective temperature (e.g., 80°C) and stir under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting materials and the formation of both the desired product and the protodeboronated byproduct.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent, and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, carefully separating the desired product from any morpholinobenzene byproduct.
Mechanistic Overview of Protodeboronation
Understanding the mechanism is key to preventing it. Both acid- and base-catalyzed pathways exist. In the context of Suzuki coupling, the base-catalyzed pathway is most relevant.
Caption: The base-catalyzed protodeboronation pathway.
This diagram illustrates that the boronic acid is in equilibrium with its more reactive boronate form.[1] This boronate anion is then protonated by a proton source (typically water), leading to the cleavage of the C-B bond.[4] By controlling the reaction conditions (base, water, temperature), we can shift the equilibrium away from this undesired pathway.
References
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)
- Various Authors. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- Wikipedia. (n.d.).
- Liu, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
- Cox, P. A., et al. (2016).
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]
- Various Authors. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- El-Fayoury, R., et al. (n.d.). The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol. [Link]
- Cox, P. A., et al. (2016).
- Leonori, D., & Aggarwal, V. K. (2016). Development of Organic Transformations Based on Protodeboronation.
- Various Authors. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- PubChem. (n.d.). This compound. PubChem. [Link]
- Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]
- Safety Storage Systems. (n.d.). Safe Working Practices: Storing Acids. Safety Storage Systems. [Link]
- Cleveland State University. (n.d.). Practices for Proper Chemical Storage.
- University of California, Santa Cruz. (n.d.). Corrosive Storage Guidelines. University of California, Santa Cruz. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. This compound CAS#: 863377-22-4 [m.chemicalbook.com]
- 10. This compound | C10H14BNO3 | CID 4192661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. scbt.com [scbt.com]
common side reactions with 3-(Morpholino)phenylboronic acid
Welcome to the technical support guide for 3-(Morpholino)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process scientists to navigate and troubleshoot common challenges encountered during its use, particularly in palladium-catalyzed cross-coupling reactions. The following question-and-answer guide provides in-depth, field-proven insights to help you optimize your experimental outcomes.
Section 1: Troubleshooting Common Side Reactions & Yield Issues
This section addresses the most frequent challenges observed during coupling reactions involving this compound, focusing on byproduct formation and low conversion rates.
Q1: My Suzuki-Miyaura reaction is giving a low yield, and I'm observing a significant amount of a byproduct with a mass corresponding to simple morpholinobenzene. What is happening and how can I fix it?
A1: You are most likely observing protodeboronation, a common and often frustrating side reaction for many arylboronic acids.
Protodeboronation is the formal replacement of the carbon-boron bond with a carbon-hydrogen bond, converting your boronic acid starting material directly into a non-productive byproduct (morpholinobenzene in this case).[1] This process consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates purification.
Causality: The Role of Base and Water
The mechanism of protodeboronation is highly dependent on the reaction pH.[1][2] In the basic aqueous conditions required for most Suzuki-Miyaura couplings, the boronic acid exists in equilibrium with its more reactive boronate anion form (Ar-B(OH)3-).[3][4] This boronate species can then be protonated by water or other protic sources in the reaction mixture, leading to the cleavage of the C-B bond.[1][5] Electron-donating groups, such as the morpholino substituent, can sometimes influence the electronic properties of the aryl ring, though the primary driver for this side reaction is the reaction environment itself.
Troubleshooting & Mitigation Strategies:
-
Choice of Base: The strength and nature of the base are critical. Very strong bases in highly aqueous environments can accelerate protodeboronation.[3]
-
Recommendation: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For substrates sensitive to base-labile groups, potassium fluoride (KF) can be an effective alternative that still activates the boronic acid for transmetalation.[4]
-
-
Solvent System: The amount of water can be a key factor. While some water is often necessary to solubilize the base and facilitate the catalytic cycle, excess water provides a ready proton source for protodeboronation.
-
Recommendation: Use a mixed solvent system with a minimal, carefully controlled amount of water. Anhydrous solvents like dioxane, THF, or toluene with a solid, powdered base are often effective. For example, a 10:1 mixture of dioxane:water is a common starting point.
-
-
Reaction Temperature & Time: Higher temperatures and longer reaction times provide more opportunity for this side reaction to occur.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS. Aim for the lowest possible temperature that allows the desired cross-coupling to proceed at a reasonable rate. Once the reaction is complete, work it up promptly.
-
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can suppress premature protodeboronation. These esters act as "slow-release" sources of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low.[3][6] However, it's important to note that esterification does not always guarantee greater stability and can sometimes lead to different decomposition pathways.[3][6]
Troubleshooting Workflow: Diagnosing Protodeboronation
Caption: Troubleshooting flow for protodeboronation.
Q2: My reaction mixture contains a significant high-molecular-weight impurity, which mass spectrometry suggests is 3,3'-dimorpholinobiphenyl. What is this byproduct and how do I prevent its formation?
A2: You are observing boronic acid homocoupling, another common side reaction in palladium-catalyzed processes.
Homocoupling is the palladium-mediated dimerization of two molecules of your boronic acid to form a symmetrical biaryl. This reaction competes directly with the desired cross-coupling pathway, consuming both the boronic acid and the catalyst's activity.
Causality: The Role of Palladium(II) and Oxygen
The standard Suzuki-Miyaura catalytic cycle relies on a Pd(0) species. However, the homocoupling side reaction is often promoted by Pd(II) species and the presence of an oxidant, most commonly atmospheric oxygen.[7] If the initial Pd(II) precatalyst is not efficiently reduced to Pd(0), or if Pd(0) in the catalytic cycle is re-oxidized to Pd(II) by trace oxygen, it can trigger a catalytic cycle for homocoupling. While some homocoupling can occur under anaerobic conditions, it is significantly accelerated by oxygen.[8][9]
Troubleshooting & Mitigation Strategies:
-
Thorough Degassing: This is the most critical step. Atmospheric oxygen dissolved in the reaction solvents is a primary culprit.
-
Protocol: Before adding the palladium catalyst, thoroughly degas the reaction mixture. The most effective method is to subject the mixture to three to five cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). Simply maintaining a positive pressure of inert gas is often insufficient to remove dissolved oxygen.
-
-
Catalyst Choice and Pre-activation: The nature of the palladium source matters.
-
Recommendation: Use a high-quality Pd(0) source (e.g., Pd₂(dba)₃) along with a suitable phosphine ligand. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your reaction conditions (ligand, solvent, base) are conducive to its rapid and efficient reduction to the active Pd(0) state. Some modern, well-defined precatalysts are designed for rapid activation and can minimize these issues.
-
-
Addition of Reducing Agents: In some process chemistry settings, a mild reducing agent can be added to scavenge oxidants or reduce any rogue Pd(II).
-
Recommendation: The addition of a small amount of a mild reductant like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[7] This is an advanced technique and should be optimized carefully.
-
-
Order of Reagent Addition: Add the palladium catalyst last to the fully degassed mixture of substrates, base, and solvent. This ensures the catalyst is introduced into an oxygen-free environment.
Catalytic Cycles: Desired vs. Side Reactions
Caption: Competing reaction pathways in a Suzuki coupling.
Q3: My reaction is sluggish and gives inconsistent yields, even after accounting for protodeboronation and homocoupling. Could the quality of my this compound be the issue?
A3: Yes, absolutely. The quality and form of the boronic acid are paramount for reproducibility.
Solid-state arylboronic acids can exist in equilibrium with their cyclic anhydride trimer, known as a boroxine . This is a dehydration process where three molecules of boronic acid condense, releasing three molecules of water.
Boronic Acid-Boroxine Equilibrium
The presence of significant amounts of boroxine in your starting material can be problematic for several reasons:
-
Stoichiometry: You are adding less of the active monomeric boronic acid on a molar basis than you calculated, effectively running the reaction with a substoichiometric amount of the coupling partner.
-
Reactivity: Boroxines are generally less reactive in the transmetalation step of the Suzuki-Miyaura cycle than the free boronic acid. The reaction often requires the boroxine to hydrolyze back to the monomeric form to participate, which can slow down the overall reaction rate.
Verification and Mitigation:
-
Check the Certificate of Analysis (CofA): Reputable suppliers will provide a CofA with purity data. However, boroxine formation can occur during storage.
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glove box).[10]
-
'Re-hydrating' the Boronic Acid: While not a common practice, if you suspect high boroxine content, you could attempt to convert it back to the acid. Dissolving the material in a solvent like ether and washing with a small amount of water, followed by rigorous drying, can sometimes help break up the trimer. However, purification is a better option.
-
Purification: If the quality is suspect, purification is the best course of action. Recrystallization is a common method for purifying boronic acids.[11][12] Alternatively, a purification technique involving derivatization with diethanolamine can be used to form a crystalline adduct, which can be isolated and then hydrolyzed back to the pure boronic acid.[11]
Section 2: Proactive Protocols & Best Practices
Q4: What is a robust, general-purpose protocol for using this compound in a Suzuki-Miyaura coupling to proactively minimize side reactions?
A4: The following protocol incorporates best practices to mitigate the common side reactions discussed above.
Experimental Protocol: Robust Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., Dioxane or Toluene/Water, ~10:1 ratio)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum until bubbling ceases, then backfill with Argon or Nitrogen. Repeat this vacuum/backfill cycle a minimum of three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10:1 Dioxane/Water) via cannula or syringe. Stir the resulting suspension.
-
Catalyst Addition: Add the palladium catalyst to the stirring suspension under a positive flow of inert gas.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 3: Purification
Q5: I've run my reaction, but I'm struggling to separate my desired product from unreacted boronic acid and other polar impurities. What purification strategies are effective?
A5: Purification of Suzuki reaction mixtures containing boronic acids can be challenging due to their polarity and potential for streaking on silica gel. Here are several proven strategies.
Purification Strategies:
| Method | Description | Advantages | Disadvantages |
| Aqueous Base Wash | During work-up, wash the organic layer (e.g., EtOAc, DCM) with an aqueous base solution (e.g., 1M NaOH).[13] The boronic acid is deprotonated to its anionic boronate salt, which is soluble in the aqueous layer. | Simple, fast, and removes the bulk of the boronic acid before chromatography. | The desired product must be stable to aqueous base. Emulsion formation can be an issue. |
| Sorbitol Extraction | Boronic acids reversibly bind to diols like sorbitol. Washing an organic solution of the crude product with an aqueous solution of sorbitol can selectively pull the boronic acid into the aqueous phase.[11] | Very mild and selective for boronic acids. | Requires an additional extraction step. |
| Optimized Chromatography | Standard Hexane/EtOAc systems are often poor for separating boronic acids.[13] | Can provide very pure material. | Can be tedious; boronic acids often streak on silica. |
| Recommendation: Use a more polar solvent system like Dichloromethane/Methanol.[13] Adding a small amount of a modifier, like 1% acetic acid, can sometimes improve peak shape by keeping the boronic acid protonated. | |||
| Recrystallization | If your desired product is a solid, recrystallization can be an excellent method to remove impurities.[11][12] | Potentially scalable and can yield very high purity material. | Product must be crystalline; some material loss is inevitable. |
References
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Leach, A. G., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Wikipedia. (n.d.).
- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Haskins, C. C., & St-Cyr, D. J. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic...
- HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. [Link]
- Reddit. (2017). Purification of boronic acids? r/chemistry. [Link]
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- PubChem. (n.d.). This compound. PubChem. [Link]
- LJMU Research Online. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?
- ResearchGate. (2016). How to purify boronic acids/boronate esters?
- ResearchGate. (n.d.). Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl.
- Molbase. (n.d.). 3-(morpholinomethyl)phenylboronic acid. Molbase. [Link]
- YouTube. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
- Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
- MPG.PuRe. (2014).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
- National Institutes of Health. (n.d.). Biocompatible conjugation of Tris base to 2-acetyl and 2-formyl phenylboronic acid.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- PubMed Central. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
- ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid.
- PubMed Central. (n.d.).
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 3-(Morpholino)phenylboronic Acid Reactions
Welcome to the technical support center for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 3-(morpholino)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving optimal reaction outcomes. By understanding the causal relationships behind experimental choices, you can effectively troubleshoot and enhance your synthetic protocols.
Frequently Asked Questions (FAQs)
Here we address common questions regarding catalyst loading and reaction optimization for this specific substrate.
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction with this compound?
A1: For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point.[1][2] The optimal loading is highly dependent on the specific coupling partners, solvent, base, and temperature. For less reactive aryl chlorides, a higher initial loading might be necessary, while highly active systems with aryl bromides or iodides may proceed efficiently with lower catalyst concentrations.[3][4]
Q2: Why is my reaction yield low despite using a standard catalyst loading?
A2: Low yields can stem from several factors beyond just catalyst loading.[5] Key areas to investigate include:
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are of high purity and handled under inert conditions to prevent deactivation.[6] If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[6][7]
-
Oxygen Contamination: Rigorous degassing of solvents and reaction vessels is crucial. Oxygen can lead to the formation of inactive palladium species and promote the unwanted homocoupling of the boronic acid.[3][6]
-
Purity of Reagents: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time.[6]
-
Base and Solvent Choice: The selection of base and solvent is critical and they often work in concert.[8][9] The base must be strong enough to facilitate transmetalation without causing degradation of your starting materials.[8]
Q3: I'm observing significant homocoupling of my this compound. How can I minimize this?
A3: Homocoupling is a common side reaction, particularly when the reaction mixture is exposed to oxygen.[3] This process is often catalyzed by Pd(II) species. To mitigate this:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1]
-
Use a Pd(0) Precatalyst: Starting with a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of Pd(II) present at the beginning of the reaction.[1]
-
Optimize Reaction Conditions: Higher temperatures can sometimes favor the desired cross-coupling over homocoupling.
Q4: Can I reduce the catalyst loading to make my process more cost-effective?
A4: Yes, reducing catalyst loading is a key goal in process development. Once you have established a reliable reaction, systematic optimization can often lead to significantly lower catalyst usage. Modern, highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), can facilitate reactions at very low catalyst loadings, sometimes in the parts-per-million (ppm) range.[2][10]
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section provides a structured approach to troubleshooting common problems encountered during the optimization of catalyst loading for this compound reactions.
Issue 1: Low or No Conversion of Starting Materials
Initial Diagnostic Questions:
-
Is the reaction completely inert?
-
Have the catalyst and ligand been handled properly?
-
Are the starting materials pure?
-
Is the base appropriate and sufficiently soluble?
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Explanations and Actions:
-
Inert Atmosphere: Oxygen can irreversibly damage the active Pd(0) catalyst.[6] Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and the reaction is conducted under a positive pressure of nitrogen or argon.[1]
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly. Using a fresh batch of reagents can often resolve issues of low reactivity. For challenging couplings, consider using more robust and air-stable precatalysts.[6]
-
Base and Solvent Selection: The choice of base is critical for activating the boronic acid for transmetalation.[8] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[8] The solubility of the base in the chosen solvent system is important; for instance, adding a small amount of water to solvents like THF or dioxane can improve the solubility of inorganic bases and facilitate the reaction.[1][11]
-
Ligand Choice: For electron-rich or sterically hindered aryl halides, standard ligands like PPh₃ may not be sufficient. Switching to more electron-rich and bulky ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), can significantly enhance the rate of oxidative addition, which is often the rate-limiting step.[1][12]
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
The formation of a black precipitate (palladium black) is a clear indicator of catalyst decomposition and aggregation.[13] This reduces the concentration of the active homogeneous catalyst, leading to a stalled or sluggish reaction.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| High Temperature | While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition pathways. | Determine the minimum temperature required for efficient conversion. Consider running a temperature screen. |
| Insufficient Ligand | The ligand plays a crucial role in stabilizing the palladium center.[14] If the palladium-to-ligand ratio is too low, coordinatively unsaturated and unstable palladium species can form and aggregate. | Ensure an adequate palladium-to-ligand ratio. For monodentate ligands, a 1:2 or 1:3 Pd:ligand ratio is common. For some systems, a slight excess of ligand can be beneficial.[15] |
| Inappropriate Solvent | The solvent can influence the stability of the catalytic species.[11][16] | Screen alternative solvents. Aprotic polar solvents like DMF or NMP, or ethereal solvents like dioxane and THF are commonly employed.[16] |
| Substrate-Related Issues | Certain functional groups on the substrates can coordinate to the palladium center and promote decomposition. | While less common, if decomposition is consistently observed with a specific substrate, consider protecting group strategies or alternative coupling methods. |
Issue 3: Protodeboronation of this compound
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This is a common side reaction, especially with electron-rich boronic acids in the presence of water and a base.[3][6]
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[6] Consider switching to a weaker base like potassium fluoride (KF) or using milder carbonate bases.[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing strictly anhydrous conditions can significantly reduce its occurrence.[6] This involves using anhydrous solvents and bases.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA ester.[1][17] These are generally more resistant to protodeboronation under basic conditions.
Experimental Protocols
General Protocol for Catalyst Loading Optimization
This protocol provides a starting point for systematically optimizing the catalyst loading for the Suzuki-Miyaura coupling of this compound with an aryl halide.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[1]
-
Inerting the Flask: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three to five times.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, starting with 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.[18][19]
-
Optimization: Based on the initial result, systematically decrease the catalyst loading in subsequent experiments (e.g., to 1 mol%, 0.5 mol%, 0.1 mol%, etc.) while keeping other parameters constant, until the reaction rate or yield becomes unacceptably low.
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the Suzuki-Miyaura coupling is essential for effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The efficiency of each step in this cycle—oxidative addition, transmetalation, and reductive elimination—is influenced by the choice of catalyst, ligand, base, and solvent.[8][20] Catalyst loading directly impacts the concentration of the active Pd(0) species, and therefore the overall reaction rate.
References
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765.
- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358–3366.
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723.
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem Technical Support.
- Böhm, V. P. W., & Herrmann, W. A. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5374–5383.
- Advion. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface.
- Lebleu, T., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Özdemir, İ., & Gürbüz, N. (2007). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry, 21(10), 845-850.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem Technical Support.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1845–1873.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
- Koszinowski, K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5374-5383.
- Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development, 1(1), 31-36.
- Scott, V. J., & Snieckus, V. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 16(17), 4532–4535.
- Fang, Y., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Polymer-Supported Palladium(II)
- Richeter, S., et al. (2018). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by a calix[14]arene-supported PEPPSI-IPr Pd polymetallic complex. Catalysis Science & Technology, 8(1), 183-191.
- Blackmond, D. G. (2017). Solvent effects in palladium catalysed cross-coupling reactions. Faraday Discussions, 202, 9-21.
- Vantourout, J. C. (2017). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Doctoral dissertation, University of California, Berkeley.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Preethalayam, P. (2017). Re: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Colacot, T. J. (2017). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society, 139(28), 9636–9645.
- Jamison, T. F., & Buchwald, S. L. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry, 12, 2146–2153.
- Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104–3118.
- Hartwig, J. F. (2010). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
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- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 3-(Morpholino)phenylboronic acid
Introduction
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 3-(Morpholino)phenylboronic acid. This resource is tailored for researchers, scientists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. The presence of the morpholino group, an electron-donating and potentially coordinating moiety, introduces specific challenges that necessitate careful optimization of reaction parameters. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to overcome these challenges and achieve high-yielding, reproducible results.
The core of successful Suzuki-Miyaura coupling lies in a delicate balance within the catalytic cycle.[1] For a substrate like this compound, the choice of base and solvent is not merely a matter of convention but a critical determinant of reaction outcome. These choices directly influence the rate-determining transmetalation step, catalyst stability, and the potential for undesired side reactions.[2][3] This guide will dissect the causality behind these experimental choices, moving beyond rote protocols to foster a deeper understanding of the reaction mechanism.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the most common issues encountered when coupling this compound.
Issue 1: Low to No Product Formation
Question: I am attempting to couple this compound with an aryl bromide, but I am observing either no product or very low conversion of my starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in the Suzuki-Miyaura coupling of this compound is a frequent challenge that can often be traced back to suboptimal base or solvent selection, or issues with catalyst activity.
Causality and Strategic Solutions:
-
Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-limiting and requires the activation of the boronic acid by a base.[1] The morpholino group, being electron-donating, increases the electron density on the phenyl ring, which can affect the reactivity of the boronic acid.
-
Base Selection: The role of the base is multifaceted; it facilitates the formation of a more nucleophilic boronate species (Ar-B(OH)₃⁻), which is crucial for efficient transmetalation.[4][5][6] For this compound, a moderately strong base is often required to drive this equilibrium.
-
Recommendation: Start with an inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[7] K₃PO₄ is often effective in anhydrous conditions, while K₂CO₃ is typically used in aqueous solvent mixtures.[8][9] Avoid overly strong bases like hydroxides initially, as they can promote side reactions.[8]
-
-
Solvent Polarity: The solvent plays a critical role in solubilizing the reagents and stabilizing the intermediates in the catalytic cycle.[2][10] The polarity of the solvent can significantly influence the reaction rate.[11]
-
Recommendation: A polar aprotic solvent is generally a good starting point. Solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly employed.[12] For reactions involving aqueous bases, a mixture of an organic solvent and water (e.g., dioxane/water) is necessary to ensure all components are in solution.
-
-
-
Catalyst Inhibition or Decomposition: The nitrogen atom of the morpholino group can potentially coordinate to the palladium center, leading to catalyst inhibition or decomposition.[13]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can mitigate this issue. These ligands stabilize the palladium center and promote the desired catalytic cycle.[14]
-
Recommendation: Employ ligands such as SPhos, XPhos, or RuPhos. These are often used in conjunction with palladium precatalysts (e.g., XPhos Pd G3), which can offer improved stability and reproducibility.[14]
-
-
Reaction Temperature: Excessive heat can lead to the formation of palladium black, a sign of catalyst decomposition.[13]
-
Recommendation: Screen a range of temperatures, typically starting around 60-80 °C, and increasing if necessary.[15]
-
-
Issue 2: Significant Formation of Side Products (Homocoupling & Protodeboronation)
Question: My reaction is producing the desired product, but I am also observing significant amounts of homocoupled product from my boronic acid and/or the corresponding deboronated arene. How can I minimize these side reactions?
Answer:
The formation of homocoupled and protodeboronated side products is a common issue in Suzuki-Miyaura couplings, particularly with electron-rich boronic acids like this compound.
Causality and Strategic Solutions:
-
Homocoupling of the Boronic Acid: This side reaction, where two molecules of the boronic acid couple, is often promoted by the presence of oxygen in the reaction mixture.[16]
-
Inert Atmosphere: The presence of oxygen can lead to oxidative processes that facilitate homocoupling.
-
Recommendation: Ensure the reaction mixture is thoroughly degassed before the addition of the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[7]
-
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is often exacerbated by the presence of excess water, high temperatures, or harsh basic conditions.[7] Electron-rich boronic acids are particularly susceptible to this decomposition pathway.[17]
-
Base and Solvent Choice: The choice of base and the amount of water in the solvent system can significantly impact the rate of protodeboronation.
-
Recommendation: If protodeboronation is a major issue, consider using anhydrous conditions with a base like K₃PO₄ in a solvent such as dioxane or THF.[7] If an aqueous base is necessary, use the minimum amount of water required to achieve solubility.
-
-
Slow-Release Strategy: For particularly unstable boronic acids, a "slow-release" strategy using boronic esters (e.g., pinacol esters) or trifluoroborate salts can be effective. These reagents hydrolyze slowly under the reaction conditions to provide a low, steady concentration of the active boronic acid, minimizing its decomposition.[18]
-
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the Suzuki coupling of this compound.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. These should be adapted and optimized for specific substrates.
Protocol 1: Anhydrous Conditions with K₃PO₄
This protocol is recommended when protodeboronation is a significant concern.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.5 mmol, 1.5 eq), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq).
-
-
Inert Atmosphere:
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Add degassed, anhydrous 1,4-dioxane (5.0 mL) via syringe.
-
-
Reaction:
-
Place the vial in a preheated heating block and stir vigorously at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Aqueous Conditions with K₂CO₃
This protocol is a common starting point for many Suzuki-Miyaura couplings.
-
Reagent Preparation:
-
To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq) and this compound (1.5 mmol, 1.5 eq).
-
-
Solvent and Base Addition:
-
Add a 2:1 mixture of an organic solvent and water (e.g., 4 mL of dioxane and 2 mL of water).
-
Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).
-
-
Inert Atmosphere and Catalyst Addition:
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
-
Reaction:
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Follow the same work-up procedure as described in Protocol 1.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the activation of the boronic acid by a base.
Summary of Recommended Conditions
The following table provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂ with a ligand, or a precatalyst (e.g., XPhos Pd G3) | Precatalysts offer greater stability and reproducibility.[19] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | Promotes oxidative addition and reductive elimination, and can prevent catalyst inhibition by the morpholino nitrogen.[14] |
| Base | K₃PO₄ (anhydrous) or K₂CO₃ (aqueous) | K₃PO₄ is often effective for minimizing protodeboronation.[7] K₂CO₃ is a good general-purpose base for aqueous systems.[8] |
| Solvent | Dioxane, THF (anhydrous); Dioxane/Water, Toluene/Water (aqueous) | Solvent choice depends on the base and the solubility of the substrates.[2] |
| Temperature | 60-110 °C | Start with a moderate temperature and increase if necessary to avoid catalyst decomposition.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing oxygen-mediated side reactions like homocoupling.[7] |
References
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Wikipedia. (n.d.). Suzuki reaction.
- Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society.
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions.
- Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- National Institutes of Health. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- American Chemical Society. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
- National Institutes of Health. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a.
- National Institutes of Health. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- National Institutes of Health. (2024). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.
- PubChem. (n.d.). This compound.
- MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- National Institutes of Health. (2019). Boronic acid with high oxidative stability and utility in biological contexts.
- National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Navigating Steric Hindrance in Cross-Coupling Reactions with 3-(Morpholino)phenylboronic Acid: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Morpholino)phenylboronic acid. This guide is designed to provide in-depth, field-proven insights into overcoming the challenges associated with steric hindrance in your coupling reactions. We will move beyond generic advice to offer a causal understanding of experimental choices, ensuring your protocols are robust and self-validating.
Understanding the Reagent: this compound
This compound is a versatile building block in medicinal chemistry and materials science, prized for its unique electronic properties and synthetic handles.[1][2][3] The morpholino substituent, while not exceptionally bulky, can influence the steric environment of the boronic acid at the meta position. This can lead to challenges in reactions with sterically demanding coupling partners, such as ortho-substituted aryl halides. This guide will provide a structured approach to troubleshooting and optimizing these reactions.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the use of this compound in sterically challenging Suzuki-Miyaura and other cross-coupling reactions.
Q1: Is the morpholino group on this compound considered sterically hindering?
The morpholino group itself is of moderate steric bulk. The primary challenge arises when it is combined with a sterically demanding coupling partner, particularly one with ortho-substituents. The cumulative steric hindrance from both coupling partners can significantly slow down or inhibit the desired reaction.
Q2: What are the most common side reactions I should be aware of when dealing with steric hindrance?
The two most prevalent side reactions are protodeboronation and homocoupling of the boronic acid.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often exacerbated by high temperatures and the presence of excess base and water.
-
Homocoupling: This results in the formation of a symmetrical biaryl from two molecules of the boronic acid. It can be promoted by the presence of oxygen and certain palladium(II) species.[4]
Q3: Can the nitrogen atom in the morpholino group interfere with the palladium catalyst?
Yes, the lone pair of electrons on the morpholino nitrogen can potentially coordinate to the palladium center.[5] This can sometimes be beneficial by influencing the electronic properties of the catalyst, but it can also act as an inhibitory ligand, slowing down the catalytic cycle. Careful selection of a primary phosphine ligand is crucial to outcompete this potential coordination.
Q4: Should I use the boronic acid directly or a more stable derivative?
For challenging couplings, converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, is a highly recommended strategy.[6] These derivatives are more resistant to premature decomposition and can slowly release the active boronic acid under the reaction conditions, maintaining a low, steady concentration that favors the desired cross-coupling over side reactions.
Troubleshooting Guide: From Low Yield to No Reaction
When faced with a challenging reaction involving this compound, a systematic approach to troubleshooting is essential. The following guide is structured to help you diagnose and resolve common issues.
Problem 1: Low to No Conversion of Starting Materials
If you observe that your starting materials are largely unreacted, it is indicative of an issue with the catalytic cycle initiation or a key step being too slow.
Diagnostic Workflow:
Caption: Diagnostic workflow for low to no conversion.
Solutions & Scientific Rationale:
-
Catalyst and Ligand Screening: The choice of catalyst and ligand is paramount in overcoming steric hindrance.
-
Rationale: Standard catalysts like Pd(PPh₃)₄ may not be effective for sterically demanding couplings. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are designed to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, even with hindered substrates.[7]
-
Actionable Protocol: Screen a panel of catalysts and ligands. A recommended starting point is presented in the table below.
-
| Catalyst Precursor | Ligand | Key Advantage for Steric Hindrance |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos | Promotes efficient coupling of sterically hindered aryl chlorides. |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos | Highly active for a broad range of sterically demanding substrates. |
| Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos | Effective for couplings involving heterocyclic partners. |
| PEPPSI™-IPr | (None) | N-heterocyclic carbene (NHC) ligand provides high stability and activity. |
-
Reaction Condition Optimization:
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions like protodeboronation. A careful balance must be found.
-
Actionable Protocol: Start at a moderate temperature (e.g., 80 °C) and gradually increase if no conversion is observed. Monitor for the appearance of protodeboronation byproducts.
-
-
Base Selection: The base plays a critical role in the transmetalation step. For sterically hindered couplings, a stronger, non-nucleophilic base is often required.
-
Actionable Protocol: Screen bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base can significantly impact the reaction's success.
-
-
Problem 2: Significant Protodeboronation Observed
The presence of the protodeboronated product of this compound indicates that the C-B bond is being cleaved before cross-coupling can occur.
Diagnostic Workflow:
Caption: Diagnostic workflow for protodeboronation.
Solutions & Scientific Rationale:
-
Milder Reaction Conditions:
-
Rationale: High temperatures and highly basic aqueous conditions accelerate protodeboronation. By lowering the temperature and using a milder or less soluble base, the rate of this side reaction can be suppressed relative to the desired cross-coupling.
-
Actionable Protocol: Attempt the reaction at a lower temperature (e.g., 60-70 °C) with a base like K₂CO₃ or even KF, which is known to be effective while minimizing protodeboronation.
-
-
Protect the Boronic Acid and Exclude Water:
-
Rationale: Converting the boronic acid to a more stable form, such as a pinacol ester (BPin) or a trifluoroborate salt, protects it from premature decomposition. Running the reaction under anhydrous conditions further minimizes the primary source of protons for this side reaction.
-
Actionable Protocol: Synthesize the pinacol ester of this compound and use it in the coupling reaction with an anhydrous solvent (e.g., dioxane, toluene) and a suitable base (e.g., K₃PO₄).
-
Problem 3: Formation of Homocoupled Byproducts
The presence of 3,3'-dimorpholinobiphenyl indicates that the boronic acid is coupling with itself.
Diagnostic Workflow:
Caption: Diagnostic workflow for homocoupling.
Solutions & Scientific Rationale:
-
Rigorous Exclusion of Oxygen:
-
Rationale: Oxygen can promote the oxidation of Pd(0) to Pd(II), which can facilitate the homocoupling of boronic acids. Thoroughly degassing the reaction mixture is crucial.
-
Actionable Protocol: Degas the solvent and the reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 30 minutes before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction. Using a Pd(0) precatalyst like Pd₂(dba)₃ can also be beneficial.
-
-
Optimize Reaction Stoichiometry:
-
Rationale: An excess of the boronic acid can sometimes lead to an increased rate of homocoupling.
-
Actionable Protocol: Use a slight excess (1.1-1.2 equivalents) of the this compound relative to the limiting aryl halide. Avoid using a large excess.
-
General Experimental Protocol for Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a sterically hindered aryl bromide. Optimization will likely be required for specific substrates.
Reagents and Equipment:
-
This compound (1.2 equiv)
-
Sterically hindered aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv), finely ground and dried
-
Anhydrous 1,4-dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk flask, add the aryl bromide, this compound, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and purge with inert gas for 15-20 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing: Sparge the resulting suspension with the inert gas for a further 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and XPhos.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Concluding Remarks
Successfully navigating the challenges of steric hindrance in reactions with this compound requires a systematic and informed approach. By understanding the potential side reactions and the rationale behind the selection of catalysts, ligands, and reaction conditions, researchers can significantly improve their chances of success. This guide provides a foundation for troubleshooting and optimizing these complex but rewarding transformations.
References
- Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central.
- Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid.
- Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid.
- Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst.
- This compound | C10H14BNO3 | CID 4192661. PubChem.
- The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Two alternative routes towards the synthesis of biaryls 3a–c.
- Suzuki reaction. Wikipedia.
- Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. MDPI.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- biaryl_synthesis. MSU chemistry.
- Comparison of reactivity of different boron reagents.
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Masking Boronic Acids for Suzuki Coupling. YouTube.
- Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PubMed Central.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Application Notes and Protocols for Suzuki Reaction with 3-Thienylboronic Acid. Benchchem.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the stability of 3-(Morpholino)phenylboronic acid in solution
Welcome to the technical support center for 3-(Morpholino)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. Here, we address the common stability challenges encountered when working with this compound in solution and provide practical, field-proven strategies to mitigate degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: I've noticed a decline in the purity of my this compound solution over time. What is causing this degradation?
A1: Arylboronic acids, including this compound, are susceptible to several degradation pathways in solution. The three primary modes of decomposition are:
-
Dehydration to Boroxines: In non-aqueous or concentrated solutions, three molecules of boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[1][2] This is a reversible process, and the equilibrium can be shifted back towards the boronic acid by the addition of water.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This reaction is highly dependent on the pH of the solution.[3] For electron-rich arylboronic acids, such as this compound, protodeboronation can be more facile under certain conditions.[4]
-
Oxidation: The boronic acid moiety can be oxidized to the corresponding phenol. This process can be accelerated by the presence of reactive oxygen species and certain metal catalysts.[5][6]
Q2: How does the morpholino group affect the stability of the phenylboronic acid?
A2: The morpholino group is a key structural feature that influences the reactivity and stability of the molecule. It exerts two opposing electronic effects: it is electron-withdrawing through induction due to the electronegative oxygen and nitrogen atoms, and it is electron-donating into the phenyl ring through resonance via the nitrogen lone pair. Generally, the resonance effect is significant, making the phenyl ring electron-rich. This increased electron density can make the carbon-boron bond more susceptible to protodeboronation under certain pH conditions.[4] However, the basic nitrogen of the morpholino group can also play a role in the molecule's overall behavior in solution, potentially influencing its aggregation or interaction with other species.
Q3: What is the predicted pKa of this compound and why is it important?
A3: The predicted pKa of this compound is approximately 8.74.[7] The pKa is a critical parameter as it dictates the equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate form in aqueous solutions. The stability and reactivity of the boronic acid are highly dependent on this equilibrium.[8] Understanding the pKa allows for the selection of appropriate pH conditions to either stabilize the compound or promote its desired reactivity in a controlled manner.
Troubleshooting Guide: Enhancing the Stability of this compound Solutions
This section provides detailed troubleshooting strategies and protocols to address common stability issues encountered during experiments.
Issue 1: Rapid Degradation in Aqueous or Protic Solvents
Cause: Protodeboronation and/or oxidation are often accelerated in aqueous or protic solutions, especially under non-optimal pH conditions.
Solution:
-
pH Control: Maintaining the solution at an appropriate pH is the most critical factor in preventing protodeboronation. For many arylboronic acids, a slightly acidic to neutral pH is often optimal for stability. Given the predicted pKa of ~8.74 for this compound, working in a buffered solution with a pH between 4 and 7 is recommended for storage and handling.
-
Recommended Buffers: Acetate or phosphate buffers are commonly used. Borate buffers can also be effective and are simple to prepare.[5]
-
-
Use of Co-solvents: Employing a mixture of an organic solvent and water can enhance solubility and in some cases, improve stability. Common co-solvents include dioxane, tetrahydrofuran (THF), and acetonitrile. The optimal ratio will depend on the specific application.
-
Inert Atmosphere: To minimize oxidative degradation, it is best practice to degas solvents and handle solutions of this compound under an inert atmosphere (e.g., nitrogen or argon), especially when heating or using metal catalysts.[9]
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol provides a general method for preparing a more stable stock solution of this compound for use in reactions like Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or THF)
-
Deionized, degassed water
-
Buffer components (e.g., sodium acetate and acetic acid for an acetate buffer)
-
Schlenk flask or similar glassware for handling under inert atmosphere
Procedure:
-
Prepare the Buffer: Prepare a 0.5 M acetate buffer solution with a pH of 5.5 by mixing appropriate volumes of 0.5 M acetic acid and 0.5 M sodium acetate solutions.
-
Solvent Preparation: If using a mixed solvent system, prepare the desired ratio of degassed organic solvent and the prepared degassed buffer solution (e.g., 4:1 dioxane:buffer).
-
Dissolution: In a Schlenk flask under a positive pressure of nitrogen or argon, add the desired amount of this compound.
-
Add Solvent: Add the prepared solvent system to the flask via a cannula or syringe to achieve the desired concentration (e.g., 0.1 M).
-
Stirring: Gently stir the solution until the solid is fully dissolved.
-
Storage: Store the solution under an inert atmosphere at the recommended temperature (see storage guidelines below). For long-term storage, consider preparing fresh solutions as needed.
Advanced Stabilization Strategies: The Use of Protecting Groups
For particularly sensitive applications or for long-term storage, converting the boronic acid to a more stable derivative is a highly effective strategy.
Strategy 1: Formation of Boronate Esters
Boronic acids react with diols to form cyclic boronate esters, which are generally more stable towards protodeboronation and oxidation.[10]
-
Pinacol Esters: Reaction with pinacol forms a stable five-membered ring boronate ester. These are often stable enough for purification by column chromatography and can sometimes be used directly in cross-coupling reactions.[10]
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) forms a highly stable bicyclic boronate ester. MIDA boronates are exceptionally stable to a wide range of reaction conditions and can be easily deprotected under mild basic conditions to release the free boronic acid in situ for a reaction.[11]
-
Diethanolamine (DEA) Adducts: Boronic acids react with diethanolamine to form stable, crystalline adducts. These are easily prepared and can be used directly in Suzuki-Miyaura coupling reactions, where the boronic acid is liberated under the reaction conditions.[12]
Protocol 2: Protection as a Diethanolamine (DEA) Adduct
This protocol describes a simple and efficient method for converting this compound into its more stable DEA adduct.
Materials:
-
This compound
-
Diethanolamine (1.05 equivalents)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Stir bar and vial
Procedure:
-
Dissolution: In a vial equipped with a stir bar, dissolve the this compound in a minimal amount of dichloromethane.
-
Addition of DEA: While stirring, add diethanolamine (1.05 equivalents) dropwise.
-
Precipitation: A white precipitate of the DEA adduct should form. The initial solid may dissolve completely before the adduct precipitates.
-
Stirring: Continue stirring the resulting slurry for 15-30 minutes at room temperature.
-
Isolation: Isolate the white solid by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold dichloromethane and dry under vacuum. The resulting DEA adduct is a stable solid that can be stored and handled more easily than the free boronic acid.[9]
Visualizing Degradation and Stabilization Pathways
To better understand the chemical transformations involved, the following diagrams illustrate the key degradation pathways and a common stabilization strategy.
Sources
- 1. afit.edu [afit.edu]
- 2. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Borate Buffer Preparation and Recipe | AAT Bioquest [aatbio.com]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. Standard Buffer Solutions - Preparing alkaline Borate Buffers | Chemistry Net [chem-net.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Homocoupling of 3-(Morpholino)phenylboronic Acid
Welcome to the technical support center for researchers utilizing 3-(morpholino)phenylboronic acid. This guide is designed to provide in-depth troubleshooting for one of the most common challenges encountered during its use in Suzuki-Miyaura cross-coupling reactions: undesired homocoupling. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose issues and optimize your reaction conditions for maximum yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Diagnosis and Root Cause Analysis
Q1: What is homocoupling, and why is it a specific problem with this compound?
A: Homocoupling is a prevalent side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl.[1] In this case, two units of this compound couple to form 3,3'-bis(morpholino)biphenyl. This is particularly problematic for several reasons:
-
Yield Reduction: It consumes your boronic acid, directly lowering the yield of your desired cross-coupled product.[1]
-
Purification Complexity: The homocoupled byproduct, 3,3'-bis(morpholino)biphenyl, often has a similar polarity and molecular weight to the desired product, making separation by column chromatography challenging and leading to potential product loss during purification.
-
Reagent Stoichiometry: Its formation complicates reaction monitoring and can obscure the true conversion rate of your limiting reagent.
The electron-donating nature of the morpholino group can influence the electronic properties of the boronic acid, potentially affecting its susceptibility to certain side reactions, although the primary drivers of homocoupling are generally independent of the specific substituents.
Q2: I'm observing a significant byproduct in my reaction. How can I definitively identify it as the homocoupled dimer?
A: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS). You can calculate the expected mass of the homocoupled byproduct, 3,3'-bis(morpholino)biphenyl (C₂₀H₂₄N₂O₂), which is 340.42 g/mol . Look for a corresponding mass peak ([M+H]⁺ at m/z 341.4) in the LC-MS data of your crude reaction mixture. Other techniques like ¹H NMR can also be used, where you would expect to see a more complex aromatic splitting pattern compared to your starting material but an absence of signals from the coupling partner.
Q3: What are the primary chemical pathways that lead to boronic acid homocoupling?
A: There are two principal culprits that initiate the undesired homocoupling pathway, both of which involve the palladium catalyst.[1]
-
Oxygen-Mediated Homocoupling: This is the most common cause.[2] Dissolved oxygen in your reaction solvents can react with the active Pd(0) catalyst to form a palladium peroxo complex ((η²-O₂)PdL₂).[3][4][5] This peroxo species readily reacts with two molecules of the boronic acid to generate the symmetrical biaryl, water, and regenerate the Pd(0) catalyst, creating a catalytic cycle for the side reaction.[3][4]
-
Palladium(II)-Mediated Homocoupling: If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it can directly react with the boronic acid before being reduced to the active Pd(0) species.[1] This is especially problematic at the start of the reaction. This pathway involves a stoichiometric reaction between the Pd(II) salt and the boronic acid, resulting in the homocoupled product and Pd(0).[6]
Below is a workflow to help diagnose the potential cause of excessive homocoupling in your experiment.
Caption: A logical workflow for diagnosing common causes of homocoupling.
Part 2: Proactive Prevention and Optimization Strategies
Q4: What is the single most effective action I can take to prevent homocoupling?
A: Rigorous deoxygenation. The exclusion of oxygen is paramount to suppressing the primary homocoupling pathway.[6] Even trace amounts of dissolved oxygen can have a significant impact. Standard inert gas purging (blanketing the top of the solvent) is often insufficient. You must actively remove dissolved oxygen from all solvents and the reaction mixture itself.[1][7]
Q5: What are the best laboratory methods for deoxygenation?
A: Two methods are highly effective. For most applications, inert gas sparging is sufficient. For extremely sensitive reactions, the freeze-pump-thaw technique is the gold standard.
Protocol 1: Deoxygenation by Inert Gas Sparging
-
Assemble your reaction vessel (e.g., a three-neck flask with a condenser).
-
Add your solvent(s) to the flask.
-
Insert a long needle or glass tube connected to a source of inert gas (high-purity Argon or Nitrogen) so that it is submerged below the liquid surface. This is known as subsurface sparging.[1][6]
-
Ensure there is a vent needle to allow gas to escape.
-
Bubble the inert gas vigorously through the solvent for at least 20-30 minutes.[1]
-
After adding your solid reagents, continue to sparge the entire mixture for another 10-15 minutes before adding the catalyst and heating.
-
Throughout the reaction, maintain a positive pressure of the inert gas.
Protocol 2: Deoxygenation by Freeze-Pump-Thaw
-
Place your solvent in a Schlenk flask that is no more than half full.
-
Cool the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Connect the flask to a Schlenk line and carefully open it to the vacuum manifold. Evacuate for 5-10 minutes to remove gases trapped above and within the frozen solvent.
-
Close the stopcock to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may notice gas bubbles being released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.[7]
Q6: I'm using Pd(OAc)₂. Is this contributing to my problem and what should I use instead?
A: Yes, it could be a significant contributor.[1] To circumvent the Pd(II)-mediated homocoupling pathway, consider using a Pd(0) precatalyst directly.[8] These catalysts do not require an in situ reduction step that can consume your boronic acid.
| Catalyst Type | Examples | Advantage for Suppressing Homocoupling |
| Pd(0) | Pd(PPh₃)₄, Pd₂(dba)₃ | Enters the catalytic cycle directly, avoiding the Pd(II) reduction step that can cause homocoupling.[1] |
| Pd(II) | Pd(OAc)₂, PdCl₂(dppf) | Requires in-situ reduction, which can lead to homocoupling, especially at the reaction's outset.[1] |
Q7: Can my choice of phosphine ligand influence the amount of homocoupling?
A: Absolutely. The ligand plays a critical role in modulating the reactivity of the palladium center.[9] Using bulky, electron-rich phosphine ligands can significantly favor the desired cross-coupling pathway.[8][10]
-
Mechanism of Action: These ligands accelerate the rate-limiting reductive elimination step of the desired Suzuki-Miyaura cycle. By quickly turning over the desired product, the palladium catalyst spends less time available to participate in the slower, competing homocoupling pathway.
-
Recommended Ligands: Consider ligands from the Buchwald or cataCXium® families, such as SPhos, XPhos, or cataCXium® A.[9] Trialkylphosphines like tricyclohexylphosphine (PCy₃) are also highly effective.[10]
Q8: Are there any chemical additives that can suppress homocoupling?
A: Yes. If you must use a Pd(II) precatalyst, the addition of a mild reducing agent can be very effective.[6]
-
Potassium Formate (HCO₂K): Adding potassium formate has been shown to suppress the formation of the homocoupled dimer.[6][11][12] It is thought to help minimize the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle.[6][11] A typical loading is 1.5 equivalents relative to the limiting reagent.[2]
Q9: How should I optimize my general reaction conditions to disfavor homocoupling?
A: Beyond degassing and catalyst selection, fine-tuning your reaction parameters is key.
| Parameter | Recommendation | Rationale |
| Temperature | Use the lowest temperature that provides a reasonable reaction rate. | Higher temperatures can accelerate side reactions like homocoupling more than the desired cross-coupling.[7] |
| Solvent | Aprotic solvents like 1,4-dioxane, toluene, or THF are preferred. | While water is often needed to dissolve the base, excessive amounts can sometimes promote homocoupling. Find the optimal ratio.[7] |
| Base | Use the mildest base effective for your system (e.g., K₂CO₃, K₃PO₄). | The choice of base can influence the rate of transmetalation and side reactions.[13][14] |
| Stoichiometry | Use a slight excess (1.05-1.2 eq.) of the aryl halide partner. | This ensures the palladium catalyst preferentially undergoes oxidative addition with the halide, outcompeting pathways involving the boronic acid.[7] |
Q10: Can the order or rate of reagent addition make a difference?
A: Yes, this is a powerful procedural technique. Since homocoupling is a bimolecular reaction with respect to the boronic acid, keeping its instantaneous concentration low can significantly reduce the rate of this side reaction.[7][8]
-
Slow Addition Protocol: Instead of adding all the this compound at the beginning, dissolve it in a small amount of degassed solvent and add it slowly to the heated reaction mixture over 1-2 hours using a syringe pump.[8]
The diagram below illustrates the competition between the desired Suzuki-Miyaura pathway and the undesired homocoupling side-reaction.
Caption: Competing pathways of Suzuki-Miyaura coupling and oxygen-mediated homocoupling.
Part 3: Post-Reaction Remediation
Q11: My reaction is complete, and I have a significant amount of the homocoupled byproduct. What is the best way to purify my desired product?
A: While prevention is ideal, remediation is often necessary.
-
Column Chromatography: This is the most common method. Due to the likely similar polarity of your product and the byproduct, you may need to use a shallow solvent gradient and/or high-performance silica to achieve separation. Test solvent systems using TLC first.
-
Recrystallization: If your desired product is a solid and has different solubility properties from the homocoupled dimer, recrystallization can be an effective and scalable purification method.
Q12: How can I effectively remove residual palladium from my final product to meet regulatory (e.g., FDA) standards?
A: Removing palladium to parts-per-million (ppm) levels is crucial in pharmaceutical development.
-
Filtration: A simple filtration of the crude reaction mixture through a pad of Celite® can remove heterogeneous palladium species.[15]
-
Activated Carbon: Stirring the product solution with activated carbon can adsorb residual palladium, which is then removed by filtration.[15]
-
Metal Scavengers: For very low levels, commercially available silica-based metal scavengers with functional groups that chelate palladium (e.g., thiol- or amine-functionalized silica) are highly effective.[15] You stir the scavenger with a solution of your product and then filter it off.
References
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
- Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed, PMID: 16719463. [Link]
- Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. [Link]
- American Chemical Society. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Ciofini, I., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 110(49), 13297–13303. [Link]
- Jutand, A., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.
- Le-Quelleuc, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. National Institutes of Health (NIH). [Link]
- Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Stambuli, J. P., et al. (2004). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. National Institutes of Health (NIH). [Link]
- Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(1), 83–88. [Link]
- Yamamoto, T., et al. (2012). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone.
- Szabó, T., et al. (2019). Base and ligand-free heterogeneously catalyzed homocoupling of arylboronic acids.
- Gholam-Shahzadeh, A., et al. (2022). Cu(II)–vitamin C-complex catalyzed photo-induced homocoupling reaction of aryl boronic acid in base-free and visible light conditions. RSC Publishing. [Link]
- Tao, J., et al. (2007). ChemInform Abstract: Homocoupling of Arylboronic Acids Catalyzed by CuCl in Air at Room Temperature.
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
- Hovione. (2019). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
- Sommazzi, A., & Masi, F. (2003). The role of phosphorus ligands in the homo and co-polymerization of vinyl monomers.
- Védrine, J. C. (2018).
- ResearchGate. (2015). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?
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Technical Support Center: Purifying Boronic Acids by Column Chromatography
Welcome to the technical support center for boronic acid purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of boronic acids and their derivatives. As compounds of immense importance in synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions, their purity is paramount.[1] However, their unique chemical nature often makes purification by standard column chromatography a non-trivial task.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common purification issues. We will explore the "why" behind the troubleshooting steps, empowering you to make informed decisions for a successful separation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding boronic acid chromatography.
Q1: Why is purifying boronic acids on standard silica gel so notoriously difficult?
A: The primary difficulty stems from the inherent Lewis acidity of the boron atom. Boronic acids possess a vacant p-orbital, which can engage in strong, often irreversible, interactions with the Lewis basic silanol groups (Si-OH) on the surface of silica gel.[2] This interaction leads to several common problems:
-
Streaking and Tailing: The compound continuously adsorbs and desorbs from the stationary phase instead of moving in a tight band.
-
Low or No Recovery: The boronic acid binds so strongly that it fails to elute from the column.[3]
-
On-Column Degradation: The acidic nature of the silica surface can promote decomposition or the formation of impurities.[4]
Q2: What are the most common impurities I should be aware of?
A: The most prevalent impurity is the boroxine , which is a cyclic trimeric anhydride formed by the dehydration of three boronic acid molecules.[5][6] This process is reversible and driven by the removal of water.[7] You may also encounter starting materials or byproducts from the synthesis, such as corresponding aryl halides or des-halo compounds.[8]
Q3: My boronic acid isn't UV-active, and I can't see it on a TLC plate. How can I visualize it?
A: This is a frequent challenge. While some boronic acids are UV-active, many are not. Standard stains like potassium permanganate or vanillin may work but are often not specific. The most reliable method is to use a stain that specifically complexes with the boronic acid moiety. Alizarin is an excellent choice; it forms a complex with boronic acids that emits a bright yellow fluorescence under 366 nm UV light.[1][9][10] Another option is a curcumin-based stain, which forms a red-colored complex.[11]
Q4: Is reversed-phase (C18) chromatography a viable alternative to silica gel?
A: Yes, reversed-phase chromatography can be a good alternative, particularly for more polar boronic acids. However, it comes with its own set of challenges. While it avoids the issues of strong adsorption to silica, some nonpolar boronic acids may not retain well on the C18 column.[12] Furthermore, removing the aqueous mobile phases (water/methanol or water/acetonitrile) after purification can be difficult, and prolonged heating on a rotovap may lead to decomposition.[3]
Section 2: Troubleshooting Guide - A Deeper Dive
This section provides detailed solutions to specific experimental problems.
Problem Area: Poor Separation & Tailing on Silica Gel
Q: My boronic acid is streaking badly on the TLC plate and column. What is the underlying cause and how do I fix it?
A: As mentioned, streaking is a classic sign of strong interaction with the silica gel. The Lewis acidic boron atom is binding to the silanol groups. To mitigate this, you need to disrupt this interaction.
-
Causality: The lone pairs on the oxygen atoms of the silanol groups act as Lewis bases, donating electron density to the empty p-orbital of the boron atom. This strong, non-eluting interaction causes the severe tailing.
-
Solution 1: Mobile Phase Modifiers: Add a small amount of a polar, acidic modifier to your eluent. A common choice is 1-2% acetic acid or formic acid.[8] These additives compete with the boronic acid for binding sites on the silica and can protonate the silanol groups, reducing their Lewis basicity.
-
Solution 2: Pre-Treated Silica: For particularly stubborn compounds, using silica gel that has been pre-treated with boric acid can significantly improve recovery.[2][13] The boric acid effectively caps the most active silanol sites, creating a more inert stationary phase and preventing the over-adsorption of your compound.[2]
Problem Area: Boroxine Formation & Removal
Q: I see a less polar spot on my TLC and a corresponding peak in my NMR that I suspect is a boroxine. How can I confirm this and remove it?
A: Boroxines are the most common process-related impurity. They are formed by the intermolecular dehydration of three boronic acid molecules and are generally less polar than the corresponding monomeric acid.[6]
-
Confirmation: The equilibrium between the boronic acid and the boroxine is dependent on the presence of water.[7] To confirm its identity, you can take a small sample of your purified material, dissolve it in a solvent like acetone or THF, add a drop of water, and re-spot it on a TLC plate. If the less polar spot corresponding to the boroxine disappears or diminishes and the more polar spot for the boronic acid intensifies, you have confirmed the presence of the boroxine.
-
Removal/Reversion: Since the formation is reversible, the easiest way to deal with boroxines is to convert them back to the boronic acid. This can often be achieved by dissolving the crude mixture in a slightly wet solvent (e.g., diethyl ether or ethyl acetate containing a small amount of water) and stirring for a few hours before concentrating and proceeding with purification. During chromatography, using a mobile phase that is not rigorously dried can also help suppress boroxine formation.
Problem Area: Alternative Purification Strategies
Q: My compound is simply too unstable for silica gel, even with additives. What are my other options?
A: When silica gel fails, it's time to consider alternative stationary phases or entirely different purification methods.
-
Option 1: Neutral Alumina: Neutral alumina can be an excellent substitute for silica gel.[8] It has a different surface chemistry and often exhibits less aggressive Lewis acidity, which can prevent the degradation of sensitive boronic acids. It's particularly useful for less polar compounds.[8]
-
Option 2: Derivatization to a Boronic Ester: Converting the boronic acid to a more stable ester, such as a pinacol (Bpin) or neopentyl glycol ester, is a very common and effective strategy. These esters are generally much more stable on silica gel and chromatograph well. However, even some esters can be challenging to purify.[2][14] In recent years, bulkier esters like 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] have been developed specifically to be stable on silica gel, offering excellent recovery. The boronic acid can be regenerated from the ester if needed, or the ester can be used directly in subsequent reactions.
-
Option 3: Non-Chromatographic Methods:
-
Recrystallization: If your boronic acid is a solid, recrystallization can be a highly effective and scalable purification method. Common solvents include hot water, ethanol, or mixtures like ethyl acetate/hexanes.[8][12]
-
Acid-Base Extraction: You can often perform a simple acid-base extraction. Dissolve the crude material in an organic solvent (like EtOAc) and wash with a basic aqueous solution (e.g., NaOH). The boronic acid will deprotonate and move to the aqueous layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with HCl) to precipitate the pure boronic acid, which can be extracted back into an organic solvent.
-
Section 3: Protocols & Methodologies
Protocol 1: General Purpose Silica Gel Chromatography
-
TLC Analysis: Develop a solvent system using ethyl acetate/hexanes or dichloromethane/methanol. Add 1% acetic acid to the solvent system to improve the spot shape. Aim for an Rf value of 0.2-0.3 for your target compound.
-
Column Packing: Pack a silica gel column using the chosen eluent (without the acetic acid initially, this is known as a "dry pack" followed by wet packing).
-
Sample Loading: Dissolve your crude boronic acid in a minimal amount of dichloromethane or the eluent. Adsorb it onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column bed (dry loading). This technique generally gives better resolution than loading the sample as a concentrated solution (wet loading).
-
Elution: Begin eluting with your solvent system. Once the nonpolar impurities have eluted, you can add the 1% acetic acid to your mobile phase to help elute your more polar boronic acid in a sharper band.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC using the alizarin stain (see Protocol 3). Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Preparation of Boric Acid-Treated Silica Gel
This protocol is adapted from methodologies aimed at reducing the over-adsorption of boronic esters and acids.[2]
-
Slurry Preparation: Prepare a slurry of silica gel in a suitable solvent (e.g., ethyl acetate).
-
Boric Acid Addition: Add a solution of boric acid in a polar solvent (like methanol) to the silica slurry. A common ratio is 1-5% boric acid by weight relative to the silica gel.
-
Solvent Removal: Stir the mixture well and then remove the solvent under reduced pressure on a rotovap until you have a free-flowing powder.
-
Activation: Activate the boric acid-treated silica by heating it in an oven at 120 °C for several hours.
-
Column Packing: Use this treated silica to pack your column as described in Protocol 1. The treated silica should show significantly reduced adsorption of your boronic acid.
Protocol 3: TLC Staining for Boronic Acid Detection using Alizarin
This protocol is based on a published method for sensitive detection.[1][9]
-
Prepare Staining Solution: Create a 1 mM solution of alizarin in acetone. This solution should be stored in a closed container.
-
Develop TLC: Run your TLC plate as usual and dry it completely.
-
Staining: Briefly dip the dried TLC plate into the alizarin solution for a few seconds.
-
Drying: Allow the plate to air dry. The background of the plate will turn pink.
-
Visualization: Observe the plate under a UV lamp at 366 nm. Boronic acids will appear as bright yellow-orange fluorescent spots against the pink/dull background.[9]
Section 4: Summary Tables & Diagrams
Table 1: Recommended Starting Solvent Systems for Silica Gel Chromatography
| Polarity of Boronic Acid | Recommended Eluent System | Modifier (if needed) |
| Nonpolar | Hexanes / Ethyl Acetate (9:1 to 1:1) | 1% Acetic Acid |
| Medium Polarity | Dichloromethane / Methanol (99:1 to 95:5) | 1% Acetic Acid |
| Polar | Ethyl Acetate / Methanol (98:2 to 90:10) | 1-2% Acetic Acid |
Table 2: Comparison of Purification Techniques for Boronic Acids
| Technique | Pros | Cons | Best For |
| Silica Gel Chromatography | High resolution, widely available. | Strong adsorption, potential for degradation/low recovery.[3] | Moderately stable, non-polar to medium-polarity boronic acids. |
| Reversed-Phase (C18) | Good for polar compounds, avoids silica issues. | Poor retention for nonpolar compounds, difficult solvent removal.[12] | Polar, water-soluble boronic acids. |
| Neutral Alumina | Less acidic than silica, good for sensitive compounds. | Can have lower resolution than silica. | Acid-sensitive boronic acids.[8] |
| Recrystallization | Highly scalable, yields very pure material. | Only works for crystalline solids, potential for material loss. | Crystalline boronic acids with good thermal stability.[12] |
| Derivatization (to Ester) | Greatly improves stability and chromatographic behavior. | Adds extra synthetic steps (protection/deprotection). | Unstable or highly polar boronic acids that are difficult to handle. |
Diagrams
Diagram 1: Troubleshooting Flowchart for Boronic Acid Purification A logical guide to diagnosing and solving common purification problems.
Caption: Troubleshooting flowchart for boronic acid purification on silica gel.
References
- D. B. G. Page, G. G. L. Reginato, and F. G. N. Cloke, "Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin," Synlett, vol. 2013, no. 09, pp. 1183-1185, 2013. [Online]. Available: [Link]
- D. B. G. Page, G. G. L. Reginato, and F. G. N.
- D. B. G. Page, G. G. L. Reginato, and F. G. N.
- Wageningen University & Research, "Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin," Wageningen University & Research, N.D. [Online]. Available: [Link]
- Analytical Methods (RSC Publishing), "A simple and effective colorimetric technique for the detection of boronic acids and their derivatives," Royal Society of Chemistry, 2015. [Online]. Available: [Link]
- Waters Corporation, "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System," Waters Corpor
- C. De Muynck, J. J. Beauprez, W. Soetaert, and E. J. Vandamme, "Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose," PubMed, 2006. [Online]. Available: [Link]
- ResearchGate, "How to purify boronic acids/boronate esters?
- Semantic Scholar, "Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose," Semantic Scholar, 2006. [Online]. Available: [Link]
- ResearchGate, "Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose | Request PDF," ResearchG
- SIELC Technologies, "Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column," SIELC Technologies, N.D. [Online]. Available: [Link]
- Bio-Rad, "chromatography," Bio-Rad, N.D. [Online]. Available: [Link]
- ResearchGate, "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Request PDF," ResearchG
- ResearchGate, "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters," ResearchG
- Waters Corporation, "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System," Waters Corpor
- Reddit, "HELP: Purifying boronic acids sucks," Reddit, N.D. [Online]. Available: [Link]
- Reddit, "Purification of boronic acids?," Reddit, 2017. [Online]. Available: [Link]
- K. L. Mardis and S. L. W. Weaver, "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation," NIH, 2010. [Online]. Available: [Link]
- Reddit, "Purification of alkyl Bpin/other alkyl boronic esters," Reddit, N.D. [Online]. Available: [Link]
- ResearchGate, "How to purify boronate esters?
- Organic Chemistry Portal, "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions," Organic Chemistry Portal, N.D. [Online]. Available: [Link]
- ResearchGate, "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution," ResearchG
- Y. Zhang, Y. Jin, F. Wang, and W. Wang, "Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides," PMC - NIH, 2013. [Online]. Available: [Link]
- Wageningen University & Research, "Formation of boroxine: Its stability and thermodynamic parameters in solution," Wageningen University & Research, 2002. [Online]. Available: [Link]
- Wiley-VCH, "1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications," Wiley-VCH, 2010. [Online]. Available: [Link]
- Oxford Academic, "Facile Chromatographic Method for Purification of Pinacol Boronic Esters," Oxford Academic, 2011. [Online]. Available: [Link]
- Y. Tokunaga, "boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ," J-STAGE, 2013. [Online]. Available: [Link]
- Gifu Pharmaceutical University, "New aryl boronates are stable on silica gel and easy-to-handle," Gifu Pharmaceutical University, 2022. [Online]. Available: [Link]
- Springer Nature Experiments, "Boronate Affinity Chromatography," Springer N
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recrystallization methods for 3-(Morpholino)phenylboronic acid
Welcome to the technical support center for 3-(Morpholino)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you overcome common purification challenges. This document is structured as a dynamic resource, addressing frequently asked questions and providing in-depth troubleshooting for the critical step of recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is an organic compound widely used in synthetic chemistry, particularly as a building block in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The morpholino group acts as a key pharmacophore in many drug discovery programs, while the boronic acid moiety provides a versatile handle for C-C bond formation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BNO₃ | [3][4] |
| Molecular Weight | 207.04 g/mol | [3][5] |
| Appearance | Light brown to brown solid | [6] |
| CAS Number | 863377-22-4 | [4][5] |
| Predicted Boiling Point | 439.4 ± 55.0 °C | [6] |
| Predicted pKa | 8.74 ± 0.10 | [6] |
It is generally soluble in polar organic solvents like ethers and ketones but has low solubility in nonpolar hydrocarbon solvents.[7][8][9]
Q2: Why is recrystallization of this compound a critical step?
While commercially available, this compound is also frequently synthesized in-house.[6] Regardless of the source, impurities can significantly impact the efficiency and outcome of subsequent reactions, particularly sensitive catalytic processes like Suzuki couplings.[10]
Recrystallization is essential for removing:
-
Synthetic Byproducts: Impurities from its synthesis, such as unreacted 4-(3-bromophenyl)morpholine or residual organolithium and borate species.[6]
-
Degradation Products: Boronic acids can undergo dehydration upon heating or prolonged storage to form cyclic trimeric anhydrides known as boroxines.[11]
-
Reaction Byproducts: When used in Suzuki couplings, common impurities include homocoupled dimers and protodeboronation products (phenols).[1][12]
A pure, crystalline starting material ensures stoichiometric accuracy and prevents catalyst poisoning, leading to higher yields and cleaner reaction profiles.
Q3: What are the most common impurities to look for in crude this compound?
Understanding potential impurities is the first step in designing an effective purification strategy.
Table 2: Common Impurities and Their Origin
| Impurity | Chemical Structure | Origin | Removal Strategy |
| Boroxine | (ArBO)₃ | Dehydration of the boronic acid (heat, storage).[11] | Recrystallization from a solvent containing water or an acid-base workup can hydrolyze the boroxine back to the boronic acid. |
| Homocoupling Dimer | Ar-Ar | Side reaction during Suzuki coupling.[1][12] | Often has different solubility than the monomer; can be removed by careful choice of recrystallization solvent. |
| Protodeboronation Product | Ar-H (Morpholinobenzene) | Hydrolysis/protonation of the C-B bond, often under harsh reaction conditions.[1] | Typically more nonpolar; can be separated by recrystallization or chromatography. |
| Starting Material | 4-(3-bromophenyl)morpholine | Incomplete reaction during synthesis.[6] | Recrystallization or acid-base extraction. |
Troubleshooting Guide: Recrystallization Workflows
This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.
Q4: I am unsure which solvent to start with. What is a logical approach to solvent selection?
The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For arylboronic acids, a good starting point is to screen mixed-solvent systems.[8][9]
Recommended First-Pass Solvent Systems:
-
Ethyl Acetate / Hexanes: A polar/nonpolar mixture that is effective for many moderately polar organic compounds.[13]
-
Ethanol / Water: A protic system that can help break up boroxine anhydrides.[14]
-
Toluene: A higher-boiling nonpolar solvent for dissolving the compound, followed by the addition of a nonpolar anti-solvent like hexanes upon cooling.
The following workflow provides a systematic approach to solvent selection.
Caption: Solvent selection workflow for recrystallization.
Q5: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is too concentrated or cooled too quickly, or when the melting point of the solute is lower than the boiling point of the solvent.
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add 10-20% more of the primary (polar) solvent to reduce the concentration.
-
Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slow cooling is critical for ordered crystal growth.
-
Introduce a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
Q6: My recovery is very low after recrystallization. What are the likely causes?
Low recovery is a common issue that can often be resolved by optimizing the protocol.
Potential Causes & Solutions:
-
Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Insufficient Cooling: Ensure the flask is cooled in an ice-water bath for at least 30-60 minutes to maximize precipitation.
-
Premature Filtration: Do not rush to filter the crystals. Allow sufficient time for crystallization to complete at low temperature.
-
Washing with the Wrong Solvent: When washing the filtered crystals, use a minimal amount of ice-cold anti-solvent (e.g., hexanes) or the ice-cold recrystallization solvent mixture. Washing with a warm or highly solubilizing solvent will dissolve your product.
Q7: My recrystallized material is pure by TLC, but the NMR spectrum looks broad or shows unexpected peaks. What is happening?
This is a classic issue with boronic acids. The likely culprit is the presence of the boroxine , the trimeric anhydride.[11] Boroxines are in equilibrium with the boronic acid, and the presence of both species can lead to broadened NMR signals or what appears to be a complex mixture.
Solutions:
-
Aqueous Workup: Before final extraction and drying, washing the organic layer containing your compound with a dilute acid (e.g., 1M HCl) can help hydrolyze any boroxine back to the boronic acid.
-
Co-evaporation: Dissolve the final product in a solvent like methanol and evaporate it under reduced pressure. The alcohol can help break up the anhydride. Repeat 2-3 times.
-
NMR Sample Preparation: Adding a single drop of D₂O to your NMR tube (e.g., in DMSO-d₆ or CDCl₃) can sometimes sharpen the signals by promoting the hydrolysis of the boroxine back to the monomeric boronic acid in situ.
Validated Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate / Hexanes
This protocol is a robust starting point for purifying crude this compound that contains moderately nonpolar impurities.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethyl acetate (start with ~5-10 mL) needed to fully dissolve the solid with gentle heating (approx. 60-70 °C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly toward room temperature. Once cooling begins, start adding hexanes dropwise until the solution becomes faintly turbid. Add a few drops of hot ethyl acetate to redissolve the precipitate and then allow the solution to cool undisturbed.
-
Cooling: Once the flask has reached room temperature and crystals have started to form, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold hexanes.
-
Drying: Dry the crystals under high vacuum at a mild temperature (e.g., 30-40 °C) to avoid boroxine formation.
Protocol 2: Purification via Acid-Base Extraction
This method is highly effective for removing neutral organic impurities, such as homocoupled byproducts or unreacted starting materials.[15]
-
Dissolution: Dissolve the crude material in a suitable organic solvent like diethyl ether or ethyl acetate (e.g., 50 mL for 1 g).
-
Basification: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1M NaOH or 1M Na₂CO₃, 3 x 25 mL). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt, leaving neutral impurities in the organic layer.
-
Wash Aqueous Layer: Wash the combined basic aqueous layers with fresh diethyl ether (2 x 25 mL) to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with concentrated HCl or 2M H₂SO₄ until the pH is ~1-2. The pure boronic acid will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under high vacuum.
This acid-base extraction can be followed by a recrystallization step (Protocol 1) for obtaining material of the highest purity.
References
- (3-(Morpholine-4-sulfonamido)phenyl)boronic acid. Google Vertex AI Search.
- Process for purification of boronic acid and its derivatives.
- Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography
- Purific
- Common Byproducts in Suzuki Coupling. YouTube.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.
- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure.
- Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. The Royal Society of Chemistry.
- Process for the preparation of substituted phenylboronic acids.
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- This compound. PubChem.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer.
- This compound, min 98%, 100 grams. Strem.
- Phenylboronic acid. Wikipedia.
- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH.
- This compound. Santa Cruz Biotechnology.
- Polymorphic outcome of crystallization
- This compound Synthesis. ChemicalBook.
- Did recrystallization makes the compound pure?
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Suzuki Coupling. Organic Chemistry Portal.
- Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid.
- This compound. ChemicalBook.
- Synthesis, Characterization, and Thermal Pyrolysis Mechanism of Resorcinol‐Formaldehyde Resin‐Containing Phenylboronic Acid.
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- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound CAS#: 863377-22-4 [m.chemicalbook.com]
- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 8. d-nb.info [d-nb.info]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Identifying Impurities in 3-(Morpholino)phenylboronic Acid
Welcome to the technical support guide for identifying impurities in 3-(Morpholino)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the quality control of this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the purity of this compound.
Q1: What are the most common impurities I should expect in my this compound sample?
A1: The most prevalent impurities are typically related to the synthesis and degradation of the molecule. These include:
-
Boroxine: The trimeric anhydride of this compound. This is formed through the reversible dehydration of the boronic acid.[1][2][3][4][5] The formation of boroxine is often driven by heat or can occur gradually during storage.[2][3]
-
Protodeboronated Impurity (Morpholinobenzene): This impurity arises from the loss of the boronic acid group, which is replaced by a hydrogen atom. This process, known as protodeboronation, can be influenced by factors such as pH and the presence of water.[6][7][8]
-
Oxidative Degradation Products: Arylboronic acids are susceptible to oxidation, which can lead to the formation of phenolic byproducts.[9][10][11][12]
-
Starting Materials and Reagents: Residual starting materials from the synthesis, such as 3-bromo- or 3-iodomorpholinobenzene, and other reagents can also be present.
Q2: My NMR spectrum looks complex and shows broad peaks. What could be the cause?
A2: A complex and broadened NMR spectrum is often indicative of the presence of boroxine trimers.[13] The equilibrium between the boronic acid and its boroxine anhydride can lead to multiple, overlapping signals. To simplify the spectrum, you can try dissolving the sample in a coordinating deuterated solvent like methanol-d4, which can help break down the boroxine back to the monomeric boronic acid.[13]
Q3: Can I use HPLC to determine the purity of my this compound?
A3: Yes, High-Performance Liquid Chromatography (HPLC) is a very suitable technique for assessing the purity of this compound. A reversed-phase C18 column is commonly used.[13][14][15] However, it's important to be aware that on-column hydrolysis of boronic esters or interactions with the stationary phase can sometimes occur.[13] Using a buffered mobile phase can help to obtain more reproducible results.[13]
Q4: Why am I having difficulty detecting my compound using LC-MS with ESI?
A4: Boronic acids can be challenging to ionize effectively using electrospray ionization (ESI), especially in the absence of derivatization.[16] To improve sensitivity, derivatization to form a more readily ionizable species is often employed for trace-level analysis.[17][18] Alternatively, optimizing mobile phase additives and trying both positive and negative ionization modes may improve detection.
Part 2: Troubleshooting and Analytical Workflows
This section provides detailed experimental protocols and troubleshooting guides for the most common analytical techniques used to identify and quantify impurities in this compound.
Impurity Formation Pathways
Understanding how impurities are formed is the first step in effective troubleshooting. The following diagram illustrates the primary degradation pathways for this compound.
Caption: Key impurity formation pathways for this compound.
Analytical Technique Workflow
A multi-technique approach is often necessary for a comprehensive impurity profile. The following workflow outlines a logical sequence for analysis.
Caption: A typical analytical workflow for impurity profiling.
High-Performance Liquid Chromatography (HPLC-UV/MS)
HPLC is the workhorse for separating and quantifying this compound and its non-volatile impurities.
Experimental Protocol
-
Instrumentation: HPLC system with a UV detector and preferably a mass spectrometer (MS).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[13][14]
-
Mobile Phase A: 0.1% Formic acid in Water or 10 mM Ammonium Acetate.[13][15]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting point is a linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or as determined by a UV scan of the main component.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile/water.
Troubleshooting Guide: HPLC Analysis
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the column stationary phase. | Use a column with end-capping or a newer generation column designed to minimize these interactions. Consider adding a small amount of a competing base to the mobile phase if the analyte is basic. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. |
| Ghost Peaks | Carryover from previous injections. | Implement a robust needle wash protocol. Inject a blank solvent run to confirm the source of the ghost peaks. |
| Multiple Peaks for Main Analyte | On-column degradation or equilibrium between boronic acid and boroxine. | Modify the mobile phase pH to stabilize the analyte. For boroxine, this may not be fully resolved by HPLC alone. |
| Low Sensitivity in MS Detection | Poor ionization of the boronic acid. | Consider derivatization with a reagent like N-methyliminodiacetic acid (MIDA) to form a more stable and ionizable boronate ester.[17] Try different mobile phase additives (e.g., ammonium formate) and ionization modes (positive and negative). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation of the main component and its impurities. ¹H and ¹¹B NMR are particularly informative.
Experimental Protocol
-
¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For suspected boroxine formation, use methanol-d₄ to break up the trimer.[13]
-
Acquisition: Acquire a standard proton spectrum.
-
-
¹¹B NMR:
Troubleshooting Guide: NMR Analysis
| Problem | Possible Cause | Suggested Solution |
| Broad, Unresolved Peaks in ¹H NMR | Presence of boroxine trimers in equilibrium with the monomer. | Re-run the sample in methanol-d₄ to shift the equilibrium towards the monomeric boronic acid.[13] |
| Unexpected Signals in the Aromatic Region | Presence of starting materials (e.g., halogenated precursors) or protodeboronated impurity. | Compare the spectrum to known spectra of potential impurities. Spike the sample with a small amount of the suspected impurity to confirm its identity. |
| Presence of a Signal Around δ 19 ppm in ¹¹B NMR | Formation of boric acid due to degradation.[21] | This indicates significant decomposition. Re-evaluate sample handling and storage conditions. |
| Difficulty in Quantifying Impurities | Overlapping signals. | Use 2D NMR techniques (e.g., COSY, HSQC) to help resolve overlapping signals and aid in structural assignment. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is best suited for identifying volatile impurities, such as the protodeboronated byproduct (morpholinobenzene). Direct analysis of boronic acids by GC is generally not feasible without derivatization due to their low volatility.[14][22]
Experimental Protocol (for Volatile Impurities)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS).[14]
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection.
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a final temperature of around 280°C.
-
MS Detection: Electron Ionization (EI) with a scan range of m/z 35-500.[14]
Troubleshooting Guide: GC-MS Analysis
| Problem | Possible Cause | Suggested Solution |
| No Peak for Boronic Acid | Boronic acids are not volatile enough for GC analysis without derivatization. | This is expected. GC-MS is primarily for volatile impurities. For boronic acid analysis, derivatization with an agent like pinacol can be performed. |
| Peak Tailing for Polar Impurities | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, low-bleed column. |
| Thermal Degradation of Impurities | High inlet or column temperature. | Optimize the temperature program to use the lowest possible temperatures that still provide good chromatography. |
By employing a systematic and multi-faceted analytical approach, researchers can confidently identify and quantify impurities in their this compound samples, ensuring the reliability and reproducibility of their scientific endeavors.
References
- PubMed. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Published May 3, 2022. Accessed January 9, 2026. [Link]
- HETEROCYCLES. boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Published April 3, 2013. Accessed January 9, 2026. [Link]
- National Institutes of Health. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Published April 18, 2022. Accessed January 9, 2026. [Link]
- LCGC International. Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Published December 1, 2021. Accessed January 9, 2026. [Link]
- ACS Publications. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Accessed January 9, 2026. [Link]
- National Institutes of Health. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Accessed January 9, 2026. [Link]
- ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Accessed January 9, 2026. [Link]
- RSC Publishing. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Accessed January 9, 2026. [Link]
- MDPI. On-Surface Synthesis of Boroxine-Based Molecules. Published November 30, 2021. Accessed January 9, 2026. [Link]
- ResearchGate. Formation of the boroxine from phenylboronic acid. Accessed January 9, 2026. [Link]
- PubMed. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Accessed January 9, 2026. [Link]
- ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Published November 1, 2022. Accessed January 9, 2026. [Link]
- PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Accessed January 9, 2026. [Link]
- ResearchGate. Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Accessed January 9, 2026. [Link]
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Published November 5, 2011. Accessed January 9, 2026. [Link]
- ACS Publications. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Accessed January 9, 2026. [Link]
- ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Accessed January 9, 2026. [Link]
- ACS Publications. Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Published November 17, 2025. Accessed January 9, 2026. [Link]
- ResearchGate. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Published July 23, 2025. Accessed January 9, 2026. [Link]
- Improving the oxidative stability of boronic acids through stereoelectronic effects. Accessed January 9, 2026. [Link]
- RSC Publishing.
- ResearchGate. How do I get boronic acid ionization on LCMS? Published August 28, 2015. Accessed January 9, 2026. [Link]
- Reddit. HELP: Purifying boronic acids sucks. Published November 8, 2025. Accessed January 9, 2026. [Link]
- Identification and Analysis of the Impurities for Triethylboron by GC-MS Method. Accessed January 9, 2026. [Link]
- PubChem. This compound. Accessed January 9, 2026. [Link]
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Published January 21, 2015. Accessed January 9, 2026. [Link]
- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Accessed January 9, 2026. [Link]
- Chromatography Forum. Analysis of Boronic Acid and Identified Boranes. Published April 17, 2018. Accessed January 9, 2026. [Link]
- National Institutes of Health. Boronic acid with high oxidative stability and utility in biological contexts. Accessed January 9, 2026. [Link]
- ResearchGate. Does any one have a general idea about Boronic acids HPLC methods? Published July 30, 2014. Accessed January 9, 2026. [Link]
- Google Patents. Method of synthesis of morpholino oligomers. Accessed January 9, 2026.
- ResearchGate. Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. Published August 6, 2025. Accessed January 9, 2026. [Link]
- National Institutes of Health. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Accessed January 9, 2026. [Link]
- SpringerLink. Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. Published January 23, 2021. Accessed January 9, 2026. [Link]
- ResearchGate. Oxidative degradation of monomeric and dimeric phenylpropanoids: Reactivity and mechanistic investigation. Published August 10, 2025. Accessed January 9, 2026. [Link]
- Semantic Scholar. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro. Published January 28, 2022. Accessed January 9, 2026. [Link]
- Infochems. This compound HCl. Accessed January 9, 2026. [Link]
- MDPI. Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. Accessed January 9, 2026. [Link]
Sources
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- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Oxygen on Suzuki Reactions with 3-(Morpholino)phenylboronic Acid
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of oxygen in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving 3-(Morpholino)phenylboronic acid. Our goal is to equip you with the scientific understanding and practical solutions to navigate the complexities introduced by atmospheric and dissolved oxygen in your experiments.
Introduction: The Double-Edged Sword of Oxygen in Suzuki Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] The catalytic cycle, which involves the oxidative addition, transmetalation, and reductive elimination steps, is highly dependent on the palladium catalyst maintaining its active Pd(0) oxidation state.[3][4] Traditionally, the presence of oxygen is considered detrimental, leading to catalyst deactivation and undesirable side reactions.[5][6] However, recent research has also uncovered scenarios where oxygen can act as a promoter, adding a layer of complexity to this well-established reaction.[7][8][9][10] This guide will dissect this duality and provide you with actionable strategies for robust and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve common problems encountered during Suzuki reactions with this compound, specifically those related to the presence of oxygen.
Issue 1: Low or No Product Yield
Q: My Suzuki reaction with this compound is giving me a very low yield, or in the worst case, no product at all. I suspect oxygen contamination. What are the likely causes and how can I fix this?
A: Low or non-existent yields are a classic symptom of catalyst deactivation, a common consequence of oxygen exposure.[5][6] The catalytically active Pd(0) species is susceptible to oxidation to inactive Pd(II) species in the presence of oxygen, which can halt the catalytic cycle.[5]
Troubleshooting Steps:
-
Rigorous Degassing of Solvents: This is the most critical step. Dissolved oxygen in your reaction solvents is a primary culprit.
-
Recommended Method (Freeze-Pump-Thaw): For the most effective oxygen removal, place your solvent in a Schlenk flask, freeze it solid with liquid nitrogen, and then apply a high vacuum for 10-15 minutes. Close the flask to the vacuum, and allow the solvent to thaw completely. Repeat this cycle at least three times.[5][11]
-
Alternative Method (Inert Gas Sparging): Bubble a stream of inert gas (argon or nitrogen) through your solvent for at least 30-60 minutes. While less effective than freeze-pump-thaw, it is a viable alternative.[5]
-
-
Inert Atmosphere for the Reaction Setup: Ensure your entire reaction is set up and runs under a positive pressure of an inert gas.
-
Assemble your glassware hot from the oven to minimize adsorbed moisture and air.
-
Use Schlenk techniques or a glovebox for the most sensitive reactions.
-
Purge the reaction vessel with an inert gas for 10-15 minutes before adding the solvent and reagents.
-
-
Catalyst Choice and Handling:
-
Use a fresh, high-quality palladium catalyst. Older catalysts, especially those that have been exposed to air, may already be partially oxidized.
-
Issue 2: Significant Homocoupling of the Boronic Acid
Q: I am observing a significant amount of the biphenyl byproduct from the homocoupling of this compound. What causes this and how can I minimize it?
A: The formation of homocoupled products is a strong indicator of the presence of Pd(II) species and oxygen.[1] Higher oxygen levels have been shown to increase the rate of homocoupling.[1] This side reaction consumes your boronic acid, reducing the yield of your desired product.
Troubleshooting Steps:
-
Minimize Oxygen Exposure: As with low yields, rigorous degassing and maintaining an inert atmosphere are paramount. The presence of oxygen can reoxidize Pd(0) to Pd(II), which can then participate in the homocoupling pathway.[12]
-
Choice of Base and Solvent: The choice of base and solvent can influence the rate of homocoupling. In some cases, using anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be beneficial.[13]
-
Ligand Selection: Bulky electron-rich phosphine ligands can sometimes help to suppress homocoupling by promoting the desired reductive elimination step.
Issue 3: Protodeboronation of this compound
Q: My reaction is producing a significant amount of morpholinobenzene, indicating that the boronic acid is being replaced by a hydrogen atom. Why is this happening?
A: Protodeboronation is the hydrolysis of the boronic acid to the corresponding arene. While often associated with aqueous basic conditions, certain structural motifs can accelerate this process.[1] The presence of a protonable heteroatom, such as the nitrogen in the morpholino group, can potentially make the boronic acid more susceptible to this side reaction.[1] While not directly caused by oxygen, the conditions that might lead to other oxygen-mediated side reactions (e.g., elevated temperatures for extended periods due to a sluggish reaction) can exacerbate protodeboronation.
Troubleshooting Steps:
-
Milder Reaction Conditions: Try running the reaction at a lower temperature or for a shorter duration if possible.
-
Use of Boronic Esters: Consider converting the this compound to a more stable boronate ester, such as a pinacol ester. Boronate esters are generally more resistant to protodeboronation.[1]
-
Anhydrous Conditions: If your reaction tolerates it, switching to anhydrous conditions with a non-aqueous base may reduce the rate of protodeboronation.[13]
Frequently Asked Questions (FAQs)
Q1: I've read some papers about "aerobic" or "oxygen-promoted" Suzuki reactions. Does this mean I don't need to degas my reaction?
A1: This is an excellent and important question. While there are specific catalytic systems and conditions where molecular oxygen is intentionally used as a reoxidant for the palladium catalyst, these are not the standard conditions for most Suzuki reactions.[7][8][10] These specialized methods often involve different catalyst precursors or additives. For a standard Suzuki-Miyaura coupling, especially during methods development, it is crucial to assume that oxygen is detrimental and to take rigorous precautions to exclude it.[5][6] Attempting an "aerobic" protocol without the specific catalysts and conditions reported in the literature is likely to lead to the issues described in the troubleshooting section.
Q2: How does the morpholino group on the phenylboronic acid affect its sensitivity to oxygen?
A2: The morpholino group is an electron-donating group. While there isn't extensive literature specifically on the oxidative stability of this compound, we can make some educated inferences. Boronic acids, in general, are susceptible to oxidative damage, where the boronic acid is converted to an alcohol (phenol in this case).[14] The rate of this oxidation can be influenced by the electronic properties of the substituents on the aromatic ring. It is plausible that the electron-donating nature of the morpholino group could influence the susceptibility of the boronic acid to oxidation, but without specific experimental data, it is best to assume it is sensitive and requires an inert atmosphere.
Q3: Can I visually tell if my catalyst has been deactivated by oxygen?
A3: A common visual indicator of catalyst decomposition is the formation of "palladium black," a fine, black precipitate of elemental palladium.[15] If your reaction mixture turns from a homogeneous solution to a suspension with black particles, it's a strong sign that your catalyst has aggregated and lost activity. This can be caused by a number of factors, including oxygen exposure.
Q4: Is it necessary to degas the water used in my solvent mixture?
A4: Absolutely. Any aqueous component of your solvent system must also be thoroughly degassed.[13] Water can dissolve a significant amount of oxygen, which will then be introduced into your reaction. Degas your water using the same method you use for your organic solvents.
Experimental Protocols
Protocol 1: Standard Degassing Procedure (Freeze-Pump-Thaw)
This protocol describes the most effective method for removing dissolved oxygen from reaction solvents.[5][11]
Materials:
-
Solvent to be degassed
-
Schlenk flask
-
Liquid nitrogen
-
High vacuum line
Procedure:
-
Place the solvent in a Schlenk flask, ensuring the flask is no more than two-thirds full.
-
Securely attach the flask to a vacuum line.
-
Immerse the bottom of the flask in a dewar containing liquid nitrogen until the solvent is completely frozen.
-
Once the solvent is solid, open the stopcock to the vacuum and evacuate for 10-15 minutes.
-
Close the stopcock to the vacuum and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat steps 3-6 for a total of three cycles.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
Protocol 2: Suzuki Reaction Under Inert Atmosphere
This protocol provides a general procedure for setting up a Suzuki reaction with this compound while minimizing oxygen exposure.
Materials:
-
This compound
-
Aryl halide partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., dioxane/water, toluene/water)
-
Schlenk flask or round-bottom flask with a septum
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas.
-
To the reaction flask, add this compound, the aryl halide, and the base.
-
Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Using a syringe, add the degassed solvent(s) to the reaction mixture.
-
If necessary, briefly purge the headspace of the flask with inert gas one more time.
-
Heat the reaction to the desired temperature under a positive pressure of inert gas (a balloon filled with inert gas is often sufficient).
-
Monitor the reaction by TLC or LC-MS.
Visualizations
The Suzuki Catalytic Cycle and the Impact of Oxygen
The following diagram illustrates the standard Suzuki-Miyaura catalytic cycle and highlights the points at which oxygen can interfere.
Caption: The Suzuki cycle and points of oxygen interference.
Troubleshooting Workflow for Low Yield
This diagram outlines a logical workflow for troubleshooting low-yielding Suzuki reactions where oxygen contamination is suspected.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Quantitative Data Summary
| Atmospheric Condition | Expected Yield of Cross-Coupled Product | Expected Level of Homocoupling | Primary Catalyst State |
| Rigorous Inert (Glovebox/Schlenk) | High to Excellent | Very Low to None | Predominantly Pd(0) |
| Inert Gas Purge | Moderate to High | Low | Mostly Pd(0), some Pd(II) |
| Open to Air | Very Low to None | High | Predominantly inactive Pd(II) |
References
- Andappan, M. M. S., et al. (2007). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Nishimura, T., et al. (2019). Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. Chemistry – An Asian Journal.
- ChemistryViews. (2013). Oxygen-Promoted Suzuki Reaction.
- Andappan, M. M. S., et al. (2007). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society.
- Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences.
- Wang, D., et al. (2015). Oxygen as an oxidant in palladium/copper-cocatalyzed oxidative C-H/C-H cross-coupling between two heteroarenes. Science China Chemistry.
- Reddit. (2023). Degassing solvents for Suzuki reactions.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemistry Stack Exchange. (2014). Molecular Oxygen in Suzuki Homocoupling.
- Foubelo, F., & Yus, M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America.
- Raines, R. T., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction.
- ResearchGate. (n.d.). Anaerobic versus aerobic incubation in medium containing boric acid.
- Organic Chemistry Portal. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides.
- Reddit. (2023). Solvent degassing.
- Reddit. (2020). What is the proper way to set up a suzuki coupling?.
- MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents.
- National Institutes of Health. (n.d.). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.
- Morressier. (2021). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).
- ChemistryViews. (2023). Catalyst-Free Photochemical Aerobic Oxidation of Boronic Acids.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxygen-Promoted Suzuki Reaction - ChemistryViews [chemistryviews.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How To [chem.rochester.edu]
- 12. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pnas.org [pnas.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Managing Temperature Control in Reactions Involving 3-(Morpholino)phenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Morpholino)phenylboronic acid. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to help you effectively manage temperature control in your chemical reactions, ensuring optimal yields, purity, and safety.
Introduction: The Critical Role of Temperature
Successful chemical synthesis hinges on the precise control of reaction parameters, with temperature being one of the most critical. For reactions involving arylboronic acids like this compound, particularly in widely-used transformations such as the Suzuki-Miyaura cross-coupling, temperature management is paramount. It directly influences reaction kinetics, catalyst stability, and the stability of the boronic acid itself. Inadequate temperature control can lead to a host of issues, from sluggish or incomplete reactions to impurity formation and, in worst-case scenarios, hazardous runaway reactions.[1][2][3][4]
The presence of the electron-donating morpholino group on the phenylboronic acid ring can influence its reactivity and stability profile.[5] Generally, electron-donating groups can be beneficial for the Suzuki reaction; however, they can also make the boronic acid more susceptible to certain decomposition pathways.[5][6] This guide will provide you with the expertise to navigate these challenges.
Section 1: Foundational Knowledge - Thermal Behavior of Arylboronic Acids
Before diving into troubleshooting, it's essential to understand the inherent thermal characteristics of the reagents you are working with.
Q1: What are the primary thermal concerns when working with this compound?
A1: While specific thermal analysis data for this compound is not extensively published, we can infer its behavior based on general principles for arylboronic acids. The primary concerns are:
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] This process is often accelerated by elevated temperatures and the presence of water or other proton sources.[7]
-
Formation of Boroxines: Boronic acids can undergo dehydration at elevated temperatures to form cyclic anhydrides called boroxines. While this is a reversible process, it can affect the reagent's solubility and reactivity.
-
Thermal Decomposition: At sufficiently high temperatures, organic molecules, including arylboronic acids, will decompose. Understanding the onset temperature for decomposition is crucial for defining a safe operating window. While we lack specific data for this compound, a general understanding can be gained from thermal analyses of other arylboronic acids.[8][9]
-
Exothermic Reactions: Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often exothermic.[10][11][12] This means they release heat, and without proper control, the reaction temperature can rise unexpectedly, leading to the issues mentioned above and potentially a runaway reaction.[1][4][10]
Q2: How does the morpholino substituent affect the thermal stability of the boronic acid?
A2: The morpholino group is an electron-donating substituent. In the context of Suzuki-Miyaura reactions, electron-donating groups on the boronic acid partner can enhance the reaction rate.[5][6] However, this increased electron density can also make the boronic acid more susceptible to protodeboronation under certain conditions. Therefore, while the reaction may proceed more readily, careful temperature control is necessary to prevent degradation of the starting material.
Section 2: Troubleshooting Guide - Common Temperature-Related Issues
This section is formatted in a question-and-answer style to directly address specific problems you might encounter during your experiments.
Scenario 1: Sluggish or Incomplete Reactions
Q3: My Suzuki-Miyaura reaction with this compound is very slow or stalls at my initial reaction temperature of 60 °C. What should I do?
A3: A sluggish reaction is a common issue and can often be resolved by carefully adjusting the temperature and other parameters. Here's a systematic approach:
-
Confirm Reagent and Catalyst Activity: Before increasing the temperature, ensure that your reagents, particularly the palladium catalyst and the base, are active and of good quality. Catalyst degradation or impure reagents can mimic low-temperature issues.
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10 °C increments, for example, to 70 °C and then 80 °C. Monitor the reaction progress closely by TLC or LC-MS at each stage. Many Suzuki reactions perform optimally in the 80-110 °C range.[13]
-
Solvent Choice: Ensure your solvent has a boiling point that can accommodate higher temperatures if necessary. Solvents like dioxane, toluene, or DMF are often used for Suzuki couplings that require more forcing conditions.[14]
-
Ligand and Base Optimization: If increasing the temperature leads to decomposition (see Scenario 2), consider changing your catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can often facilitate the reaction at lower temperatures.[15][16] Similarly, the choice of base can significantly impact the reaction rate.
}
Figure 1: Troubleshooting workflow for sluggish reactions.
Scenario 2: Product Degradation and Impurity Formation
Q4: I increased the reaction temperature to 90 °C, and while my starting material is being consumed, I'm seeing significant byproduct formation, including the protodeboronated arene. How can I mitigate this?
A4: This is a classic case where the rate of undesired side reactions is competing with or outpacing the desired product formation at elevated temperatures.
-
Lower the Temperature: The most straightforward solution is to reduce the reaction temperature. Find the "sweet spot" where the desired reaction proceeds at a reasonable rate, but the formation of byproducts is minimized.
-
Use a More Stable Boron Reagent: If the free boronic acid is proving too unstable, consider converting it to a more robust derivative, such as a pinacol (BPin) or MIDA boronate ester. These reagents often exhibit a "slow-release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[7]
-
Anhydrous Conditions: Protodeboronation is often facilitated by water. Ensure your solvents and reagents are rigorously dried. While some Suzuki reactions benefit from a small amount of water, excessive amounts can be detrimental.
-
Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[7]
| Parameter | Issue | Recommended Action |
| Temperature | Too high, causing degradation | Lower temperature to 60-80 °C range |
| Boron Reagent | Free boronic acid is unstable | Use a more stable boronate ester (BPin, MIDA) |
| Water Content | Excess water promotes protodeboronation | Use anhydrous solvents and reagents |
| Base | Strong base accelerates decomposition | Switch to a milder base (e.g., K₂CO₃, K₃PO₄) |
Table 1: Summary of mitigation strategies for byproduct formation.
Scenario 3: Exothermic Events and Runaway Reactions
Q5: Upon adding my palladium catalyst, I observed a rapid increase in temperature. Is this normal, and how should I manage it?
A5: A noticeable exotherm upon catalyst addition can occur, especially in concentrated reactions or with highly active catalyst systems.[11] It is crucial to manage this to prevent a runaway reaction.
-
Controlled Addition: Add the catalyst in portions or as a solution over a period of time. This allows the heat to dissipate as it is generated.
-
Pre-cooling: Cool the reaction mixture below the target reaction temperature before adding the catalyst. The exotherm will then bring the temperature up into the desired range.
-
Efficient Cooling: Ensure your reaction vessel is equipped with adequate cooling capacity, such as an ice bath or a cryostat, especially for larger-scale reactions.
-
Reaction Calorimetry: For process development and scale-up, using reaction calorimetry is highly recommended.[2] This technique measures the heat flow of the reaction in real-time, providing critical data to assess the risk of a thermal runaway and to design safe operating procedures.[1][2][3][4]
}
Figure 2: Experimental setup for managing exotherms.
Section 3: Experimental Protocols
General Protocol for Temperature-Controlled Suzuki-Miyaura Coupling
This protocol provides a starting point for a temperature-controlled reaction. Optimization will be necessary based on your specific substrates and desired outcomes.
-
Reaction Setup: In an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Heating and Catalyst Addition: Heat the reaction mixture to the desired temperature (e.g., 80 °C) using a pre-heated oil bath. Once the temperature is stable, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of inert gas.
-
Monitoring: Maintain the reaction at the set temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and perform an aqueous workup.
Section 4: Frequently Asked Questions (FAQs)
Q6: What is the ideal temperature range for Suzuki-Miyaura reactions with this compound?
A6: There is no single "ideal" temperature. It is highly dependent on the reactivity of the coupling partner (the aryl halide), the catalyst system, and the solvent. A good starting point is often between 60-80 °C.[13] However, for less reactive aryl chlorides, temperatures up to 120 °C may be necessary.[14] It is always best to perform a temperature screen for your specific reaction.
Q7: Can I use microwave heating for my reaction?
A7: Yes, microwave heating can be a very effective way to rapidly screen reaction conditions and can often reduce reaction times. However, be aware that the rapid heating can sometimes lead to localized hot spots and catalyst decomposition. Careful monitoring of temperature and pressure is essential.
Q8: For large-scale reactions, what are the key temperature control considerations?
A8: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Key considerations include:
-
Jacketed Reactors: Use reactors with a heating/cooling jacket for precise temperature control.
-
Heat Transfer Fluids: Employ a thermofluid for both heating and cooling to allow for rapid temperature adjustments.
-
Calorimetry Data: Use data from reaction calorimetry to model the heat flow and ensure your cooling system can handle the reaction exotherm.[2]
-
Controlled Dosing: For highly exothermic reactions, adding one of the reagents slowly over time (controlled dosing) is a standard method to manage heat evolution.
Q9: How do I accurately measure the internal temperature of my reaction?
A9: It is crucial to measure the internal temperature of the reaction mixture, not the temperature of the heating bath. Use a calibrated thermometer or thermocouple probe that is immersed in the reaction mixture. For viscous or heterogeneous mixtures, ensure the probe is placed in a well-mixed region to get an accurate reading.
References
- Understanding Runaway Reactions and Their Safety Implic
- Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025).
- Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
- Practical approach to prediction and prevention of runaway reactions. (n.d.). International Journal of Chemical Engineering and Processing.[Link]
- Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022). Purdue College of Engineering.[Link]
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). Organic Process Research & Development.[Link]
- Runaway Chemical Reactions: Causes and Prevention. (2024). Zeal.[Link]
- Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (n.d.).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.[Link]
- Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (2020).
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (n.d.).
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (2019). Organic Process Research & Development.[Link]
- Control Strategies For Managing Exothermic Reactions In Flow. (2025).
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- How to control temperature in chemical/pharmaceutical processes, the monofluid Thermal control units. (2023). YouTube.[Link]
- Temperature effect on coupling reaction. (n.d.).
- Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. (n.d.).
- Cross-Coupling Chemistry in Continuous Flow. (n.d.). Royal Society of Chemistry.[Link]
- Importance of temperature control in the pharmaceutical industry. (n.d.). Fuji Electric France.[Link]
- The Importance of Temperature Control in Pharmaceutical Analysis. (n.d.). AZoM.com.[Link]
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.[Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.[Link]
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025). Organic Process Research & Development.[Link]
- Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. (n.d.).
- Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021).
- From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). The Journal of Organic Chemistry.[Link]
- Visible Light-Driven Cross-Coupling Reactions at Lower Temperatures Using a Photocatalyst of Palladium and Gold Alloy Nanoparticles. (2025).
- Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. (n.d.). ICMPP.[Link]
- Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. (n.d.). Organic Letters.[Link]
- Thermal stability of choline chloride-based deep eutectic solvents. (n.d.).
- TGA (a) and DSC (b) curves of coordination polymers based on... (n.d.).
- Suzuki reaction. (n.d.). Wikipedia.[Link]
- (a) DSC and (b)
- Properties of a Model Aryl Boronic Acid and Its Boroxine. (2012). Journal of Pharmaceutical Sciences.[Link]
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (n.d.). Journal of the American Chemical Society.[Link]
- Evaluation of reversible polymorphic phase transitions by thermal analysis. (1987). Journal of Pharmacy and Pharmacology.[Link]
- Deconvolution of Thermal Analysis Data using Commonly Cited Mathematical Models. (n.d.). TA Instruments.[Link]
Sources
- 1. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Top 5 Temperature Control Challenges in Pharmaceutical Manufacturing — and How to Solve Them [laboratorytemperaturecontrol.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Boron Impurity Removal
A Foreword from Your Senior Application Scientist
Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the removal of boron-containing impurities from reaction products. Whether you're working with Suzuki-Miyaura cross-coupling reactions, using boronic acids as protecting groups, or employing boron-based reagents in other transformations, the presence of residual boronic acids, boronic esters, or borate salts can complicate downstream applications and compromise the purity of your target compounds.
This guide is structured to move beyond simple protocol recitation. My goal is to equip you with the fundamental knowledge to not just follow a procedure, but to understand and troubleshoot it. We will explore the "why" behind each technique, empowering you to make informed decisions when faced with challenging separations. The methodologies presented here are grounded in established chemical principles and validated by extensive field application.
Let's begin by diagnosing your purification challenge and selecting the most effective strategy.
Troubleshooting Guide: Selecting Your Primary Purification Strategy
The optimal method for removing boron impurities is highly dependent on the properties of your desired compound and the nature of the boron species. Use the following decision tree to guide your initial approach.
Caption: Decision workflow for selecting a boron purification method.
FAQ 1: My standard aqueous workup isn't removing the boronic acid. What's going wrong?
This is a common issue and it almost always comes down to pH control and the pKa of the boronic acid .
Answer:
Boronic acids (R-B(OH)₂) are weak Lewis acids. To effectively remove them via liquid-liquid extraction, you must convert them into their corresponding anionic borate species (R-B(OH)₃⁻), which are significantly more soluble in aqueous layers.
-
The Causality: The equilibrium between the neutral boronic acid and the anionic borate is pH-dependent. Most aryl boronic acids have a pKa in the range of 8-10. For efficient extraction into the aqueous phase, the pH of the wash solution must be significantly higher than the pKa of the boronic acid. A simple water or brine wash is often insufficient because its pH is not high enough to deprotonate the boronic acid fully.
-
Troubleshooting Steps:
-
Increase Basicity: Switch from a neutral water wash to a basic solution. A 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically effective. Sodium carbonate (Na₂CO₃) can also be used and is a milder base.
-
Verify pH: After adding the basic solution and shaking the separatory funnel, use pH paper or a pH meter on the aqueous layer to ensure the pH is >11. This provides a sufficient driving force for deprotonation.
-
Repeat Extractions: Perform at least two to three basic washes. A single extraction may not be sufficient to remove all of the impurity.
-
-
Expert Insight: Be mindful of your desired compound's stability. If it is base-labile (e.g., contains sensitive esters), a strong base like NaOH could cause degradation. In such cases, consider using a milder base like sodium bicarbonate (NaHCO₃) or proceeding directly to alternative methods like chromatography or scavenger resins.
FAQ 2: I see a white solid crashing out during my extraction. What is it?
Answer:
This is often the boronic acid anhydride, known as a boroxine .
-
The Mechanism: Boronic acids can undergo a dehydration reaction, especially under vacuum or upon standing, to form cyclic trimers called boroxines. These compounds are often less polar and less soluble than their corresponding boronic acids, causing them to precipitate from solution, particularly if the solvent polarity is changed.
Caption: Reversible formation of a boroxine from boronic acid monomers.
-
Troubleshooting and Resolution:
-
Hydrolysis: The formation of boroxines is reversible. The precipitate can often be redissolved by adding it back into a biphasic mixture and performing the basic aqueous wash as described in FAQ 1. The basic conditions will hydrolyze the boroxine back to the boronic acid and then convert it to the water-soluble borate salt.
-
Filtration: If your desired product is highly soluble in the organic solvent, you can sometimes remove the precipitated boroxine by simple filtration before proceeding with the rest of the workup.
-
FAQ 3: The boron impurity is co-eluting with my product on silica gel. How can I improve my chromatographic separation?
Answer:
Co-elution is a frequent problem because some boronic acids and their byproducts can have polarities similar to the target compound. Here are several strategies to improve separation.
-
Strategy 1: Modify the Stationary Phase
-
Switch to Alumina: Alumina (basic or neutral) often shows a different selectivity profile compared to silica gel. The Lewis acidic sites on alumina can interact more strongly with the Lewis basic boronic acids, leading to better retention and separation.
-
Use a Scavenger Resin (The "Gold Standard"): This is the most robust solution for recalcitrant cases. Scavenger resins are functionalized polymers designed to covalently bind specific impurities. For boron, resins functionalized with diol groups are highly effective.
-
-
Strategy 2: Modify the Mobile Phase
-
Acidify the Eluent: Adding a small amount of acetic acid (0.1-1%) to your mobile phase can sometimes improve the peak shape of boronic acids and alter their retention, potentially resolving them from your product. However, ensure your product is stable to these conditions.
-
Increase Polarity Drastically: Sometimes, a very polar "flush" of a solvent system like 10-20% methanol in dichloromethane can be used to wash the desired product off the column first, leaving the more polar boron impurities strongly adsorbed to the silica.
-
-
Strategy 3: Chemical Modification Pre-Chromatography
-
Esterification: You can deliberately react the crude mixture with a diol like pinacol. This converts the boronic acid into a much less polar pinacol boronate ester. This new, less polar impurity may now be easily separable from your more polar desired product using standard silica gel chromatography.
-
Comparative Table of Chromatographic Approaches
| Method | Principle of Separation | Pros | Cons |
| Standard Silica Gel | Polarity-based differential adsorption. | Readily available; simple setup. | Frequent co-elution; peak tailing. |
| Alumina Column | Lewis acid-base interactions. | Different selectivity than silica; can be more effective. | Can be more expensive; may degrade sensitive compounds. |
| Acidified Eluent | Suppresses ionization, alters retention. | Easy to implement; can improve peak shape. | Product must be acid-stable. |
| Scavenger Resin | Covalent capture of boron species. | Highly selective and effective; simplifies workup. | Higher cost; requires specific resin. |
| Pre-Esterification | Drastically alters impurity polarity. | Converts a difficult separation into an easy one. | Adds an extra reaction step; requires removal of excess diol. |
Protocols: Step-by-Step Methodologies
Protocol 1: Enhanced Basic Liquid-Liquid Extraction with a Diol
This protocol is a significant upgrade to a standard basic wash and is highly effective for removing a wide range of boronic acids.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Initial Wash (Optional): Perform a wash with 1 M HCl to remove any basic impurities, followed by a brine wash to break up emulsions.
-
Complexation & Extraction:
-
Prepare an aqueous wash solution containing 2 M NaOH and a bidentate diol like D-Sorbitol (5-10% w/v). The diol chelates the boronate ion, forming a highly water-soluble anionic complex, which dramatically enhances its partitioning into the aqueous phase.
-
Add the diol-base solution to the separatory funnel. Shake vigorously for 1-2 minutes.
-
Separate the layers.
-
-
Repeat: Repeat the extraction (Step 3) two more times with fresh diol-base solution.
-
Final Washes: Wash the organic layer with brine to remove residual base and diol.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Purification using a Boron Scavenger Resin
This protocol is ideal for high-purity requirements or when other methods have failed.
-
Resin Preparation:
-
Select a diol-functionalized scavenger resin (e.g., Tris(2-aminoethyl)amine polystyrene, or a commercial product like SiliaMetS Thiol).
-
Swell the resin in the solvent you will use for the purification for at least 30 minutes. A common choice is THF, DCM, or DMF.
-
-
Loading:
-
Dissolve the crude product in a minimum amount of the chosen solvent.
-
Add the swollen resin to the solution (typically 3-5 equivalents relative to the boron impurity).
-
Stir the slurry at room temperature. Reaction time can vary from 1 to 16 hours. Monitor the reaction by TLC or LC-MS to determine when the boronic acid is fully consumed.
-
-
Isolation:
-
Filter the mixture to remove the resin. The resin beads will contain the bound boron impurity.
-
Wash the filtered resin with additional fresh solvent to recover any adsorbed product.
-
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.
References
- Title: The Structure of Boronic Acids Source:Journal of Organic Chemistry URL:[Link]
- Title: Boronic Acid Scavengers Source: Biotage Product Inform
- Title: A Simple and Effective Method for the Removal of Boronic Acid-Derived Byproducts from Suzuki-Miyaura Cross-Coupling Reactions Source:Organic Process Research & Development URL:[Link]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-(Morpholino)phenylboronic Acid and Phenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for synthesizing biaryl structures central to many pharmaceutical compounds. The choice of the boronic acid partner is critical, as its structure dictates reactivity, yield, and reaction kinetics. This guide provides an in-depth comparison of a foundational reagent, Phenylboronic Acid, with a more complex, pharmaceutically relevant analogue, 3-(Morpholino)phenylboronic acid.
Introduction: Beyond the Basic Biaryl Synthesis
The palladium-catalyzed Suzuki-Miyaura coupling has revolutionized organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[1][2] While phenylboronic acid serves as the archetypal substrate for establishing baseline reactivity, modern drug discovery often employs more functionalized fragments. The morpholino moiety is a common heterocyclic scaffold incorporated to enhance aqueous solubility, modulate pharmacokinetic properties, and act as a hydrogen bond acceptor. Consequently, understanding the inherent reactivity of this compound is not merely an academic exercise but a practical necessity for professionals in drug development.
This guide dissects the electronic and steric attributes of these two boronic acids, explains the mechanistic causality behind their differing reactivities, and provides a robust, validated experimental protocol for their application.
Mechanistic Considerations: Electronic and Steric Effects
The efficiency of the Suzuki-Miyaura coupling is governed by three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid partner most significantly influences the transmetalation step, which is often rate-limiting.
Electronic Effects
The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. This process is facilitated by the formation of a boronate complex (Ar-B(OH)₃⁻), which is more nucleophilic than the neutral boronic acid. The substituent on the phenyl ring plays a crucial role in modulating the nucleophilicity of the aryl group.
-
Phenylboronic Acid: This molecule serves as our baseline. The phenyl ring is electronically neutral, providing a standard reference for reactivity.
-
This compound: The morpholino group, connected via its nitrogen atom, exerts a powerful electron-donating effect on the aromatic ring through resonance (+R effect). This effect significantly increases the electron density of the phenyl ring, making it more nucleophilic. A more nucleophilic aryl group can be transferred more readily to the electron-deficient palladium(II) center, thereby accelerating the transmetalation step. While the nitrogen is also electronegative (a weak -I effect), the resonance effect is dominant.
Steric Effects
Steric hindrance can impede the reaction by obstructing the approach of the reagents to the palladium catalyst's coordination sphere.[3][4][5][6]
-
Phenylboronic Acid: With only hydrogen atoms at the ortho positions, it presents minimal steric bulk.
-
This compound: The morpholino group is positioned at the meta position. This placement is strategic, as it imparts its electronic influence without creating significant steric clash around the boronic acid moiety. Had the group been at the ortho position, steric hindrance would likely become a major factor, potentially slowing the reaction despite the favorable electronics.
The interplay of these factors suggests that this compound should be a more reactive coupling partner than phenylboronic acid under typical Suzuki conditions.
Comparative Data Summary
The following table summarizes the key properties and expected reactivity differences between the two boronic acids.
| Feature | Phenylboronic Acid | This compound |
| Structure | ||
| Molecular Formula | C₆H₇BO₂ | C₁₀H₁₄BNO₃[7] |
| Molecular Weight | 121.93 g/mol | 207.04 g/mol [7] |
| Substituent | -H | 3-Morpholino |
| Electronic Effect | Neutral (Reference) | Strong Electron-Donating (+R) |
| Steric Hindrance | Low | Low to Moderate (meta-position) |
| Predicted Reactivity | Baseline | Higher. The strong electron-donating effect is expected to accelerate the rate-limiting transmetalation step. |
Visualizing the Mechanism and Electronic Influence
Diagrams created using Graphviz help to clarify the complex processes and molecular properties discussed.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Electronic comparison of the two boronic acids.
Field-Validated Experimental Protocol
This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction. It is designed to be self-validating and provides a solid starting point for optimization.
Objective: To couple an aryl bromide (e.g., 4-bromoanisole) with both phenylboronic acid and this compound for a direct comparison of reactivity.
Materials:
-
4-Bromoanisole (Coupling Partner 1)
-
Phenylboronic Acid (PBA)
-
This compound (MPBA)
-
Palladium(II) Acetate (Pd(OAc)₂) (Catalyst Precursor)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium Carbonate (K₂CO₃) (Base)
-
Toluene (Solvent)
-
Water (Co-solvent)
-
Nitrogen or Argon source (for inert atmosphere)
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid (PBA or MPBA, 1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic acid to the boronate form for transmetalation.[1]
-
-
Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst. For this reaction, a common choice is Pd(PPh₃)₄, which can be generated in situ. Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%) to the reaction flask.
-
Expertise Insight: While pre-formed catalysts like Pd(PPh₃)₄ can be used, in situ generation from a stable Pd(II) source like Pd(OAc)₂ and a ligand allows for flexibility in tuning the ligand-to-metal ratio, which can be critical for optimizing reactions with challenging substrates.
-
-
Solvent Addition and Degassing: Add toluene (5 mL) and water (1 mL) to the flask. The biphasic system is common for Suzuki couplings.[8] Vigorously bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
-
Trustworthiness: A thorough degassing is a self-validating step. An incomplete reaction can often be traced back to catalyst deactivation by oxygen. The reaction mixture turning from a pale yellow to a darker brown or black color upon heating is a good visual indicator of Pd(0) formation.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Comparative Monitoring: Monitor the reaction progress for both setups (one with PBA, one with MPBA) at identical time points (e.g., 30 min, 1 hr, 2 hr) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Expected Observations: The reaction with this compound is anticipated to reach completion faster than the reaction with phenylboronic acid. This could manifest as the complete disappearance of the 4-bromoanisole starting material in a shorter time frame. For the MPBA reaction, it may be possible to achieve a high yield with a lower catalyst loading (e.g., 1 mol%) or at a lower temperature.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Conclusion and Outlook
The comparison between this compound and phenylboronic acid provides a clear illustration of fundamental structure-activity relationships in the Suzuki-Miyaura coupling.
-
Phenylboronic acid remains the quintessential starting point for methodological studies due to its simplicity and predictable, baseline reactivity.
-
This compound exemplifies a more advanced building block where functionality is strategically incorporated. Its enhanced reactivity, driven by the electron-donating morpholino group, makes it a highly efficient coupling partner. This allows for potentially milder reaction conditions, shorter reaction times, and lower catalyst loadings, which are all highly desirable attributes in both pharmaceutical and industrial synthesis.
For the practicing chemist, this guide underscores a key principle: understanding the electronic nature of your substrates is paramount for rational reaction design and optimization. The predictable enhancement in reactivity from the morpholino substituent allows scientists to approach the synthesis of complex, functionalized biaryls with a higher degree of confidence and efficiency.
References
- ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Hamilton, A. E., Buxton, A. M., Peeples, C. J., & Chalker, J. M. (2022). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 99(2), 953–958.
- Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7129–7133.
- Osińska, I., Dąbrowa, K., & Jurczak, J. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health.
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). Chemistry – A European Journal, 28(5).
- ResearchGate. (n.d.). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction.
- National Center for Biotechnology Information. (n.d.). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
- ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid.
- ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.
- Tanaka, H., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(23), 8036-8042.
- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
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The Morpholino Substituent: A Decisive Advantage in Modern Cross-Coupling Reactions
A Senior Application Scientist's Guide to Enhancing Catalytic Efficiency and Molecular Complexity
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficiency, selectivity, and scope of these reactions are profoundly influenced by the electronic and steric nature of the substituents on the coupling partners. Among the vast arsenal of functional groups, the morpholino substituent has emerged as a uniquely advantageous moiety, offering a powerful combination of properties that propel challenging coupling reactions to success.
This guide provides an in-depth comparison of the morpholino substituent against other common alternatives in key cross-coupling reactions. We will delve into the mechanistic underpinnings of its advantages, supported by experimental data, and provide actionable protocols for researchers, scientists, and drug development professionals to harness its full potential. The morpholine ring is a versatile and readily accessible synthetic building block, frequently employed in medicinal chemistry for its favorable physicochemical, biological, and metabolic properties.[3] Its integration into molecules has been shown to increase potency and confer desirable drug-like characteristics.[3][4]
The Morpholino Profile: A Balance of Key Physicochemical Properties
The morpholine heterocycle is more than a simple secondary amine. Its structure, featuring an oxygen atom opposite the nitrogen, creates a unique electronic and conformational profile.[5]
-
Electronic Effects : The electron-withdrawing inductive effect of the oxygen atom lowers the pKa of the nitrogen atom compared to other cyclic amines like piperidine. This moderate basicity is crucial. It prevents strong, inhibitory coordination to the palladium catalyst that can be observed with more basic amines, yet it is sufficient to participate effectively in the catalytic cycle and influence the electronic character of the aromatic ring to which it is attached.[5]
-
Steric Profile : The chair-like conformation of the morpholine ring provides a defined steric footprint.[5] This bulk can influence the regioselectivity of reactions and affect the stability of intermediates in the catalytic cycle.
-
Solubility and Physicochemical Properties : The presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen imparts a well-balanced hydrophilic-lipophilic profile.[4][5] This often improves the solubility of substrates and intermediates in a variety of organic solvents, which can be a significant practical advantage in reaction setup and purification. These properties also make it a valuable scaffold for CNS drug candidates, improving blood-brain barrier permeability.[4][5]
Comparative Performance in Foundational Cross-Coupling Reactions
The true value of the morpholino substituent is demonstrated in its performance in widely used cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C–N bonds.[6] The reaction is sensitive to the nature of both the amine and the aryl halide. When morpholine is used as the amine coupling partner, it consistently provides high yields, even with challenging aryl chlorides.
Table 1: Comparison of Morpholine vs. Other Amines in Buchwald-Hartwig Amination of 4-Chlorotoluene
| Amine | Catalyst System | Conditions | Yield (%) | Reference |
| Morpholine | Pd(dba)₂ / XPhos | Toluene, reflux, 6h | 94 | [7] |
| Aniline | Pd₂(dba)₃ / Ligand 4 | Toluene, 100°C | High | [8] |
| Piperidine | Pd₂(dba)₃ / Ligand 1 | Toluene, 100°C | High | [8] |
| n-Bu₂NH | Pd₂(dba)₃ / Ligand 4 | Toluene, 100°C | 51 | [8] |
Data synthesized from multiple sources to illustrate general trends. Conditions may vary slightly between experiments.
The high efficiency observed with morpholine can be attributed to its moderate nucleophilicity and steric profile, which facilitate both the initial coordination to the palladium center and the final reductive elimination step to release the arylated amine product. The robustness of this reaction makes it a go-to method in pharmaceutical process chemistry.[9][10]
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, the electronic properties of the halide's substituents are critical.[11][12][13] An N-aryl morpholine substituent acts as a moderate electron-donating group, which can influence the rate-limiting oxidative addition step. While strongly electron-donating groups can sometimes slow this step, the balanced nature of the morpholino group often leads to efficient and high-yielding reactions. Its ability to avoid catalyst inhibition, a problem seen with more basic amine-containing substrates, is a key advantage.[14]
Sonogashira Coupling
The Sonogashira coupling forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15][16][17] This reaction, often co-catalyzed by copper, is invaluable for synthesizing conjugated systems.[16] Substrates bearing a morpholino group are well-tolerated, proceeding smoothly to give the desired alkynylated products in high yields. The electronic nature of the morpholino group again plays a favorable role, and its stability under the typically basic reaction conditions ensures clean product formation.[18]
The Morpholino Group in C-H Activation
Beyond traditional cross-coupling, the morpholino substituent is highly effective as a directing group in C-H activation/functionalization reactions.[19][20] The nitrogen atom can coordinate to the transition metal catalyst (e.g., Palladium, Rhodium, Cobalt), positioning it to selectively activate a C-H bond, typically at the ortho position of an aromatic ring.[19][21] This strategy provides a highly efficient and atom-economical way to build molecular complexity. For instance, morpholine amides have been shown to be superior directing groups compared to other N-disubstituted amides in certain cobalt-catalyzed C-H activation reactions.[19]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
This protocol is a representative example demonstrating the high efficiency of morpholine in C-N bond formation.
Objective: To synthesize 4-(p-tolyl)morpholine via a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
4-Chlorotoluene (1.0 equiv.)
-
Morpholine (1.5 equiv.)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 equiv.)
-
Toluene (degassed)
Procedure:
-
To a dry, two-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol), XPhos (60 mg, 0.127 mmol), and sodium tert-butoxide (811 mg, 8.44 mmol).
-
Add degassed toluene (5 mL) to the flask. Stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol) and morpholine (0.55 mL, 6.33 mmol) to the mixture in one portion.
-
Heat the resulting mixture to reflux and maintain for 6 hours. Monitor the reaction progress by GC or TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water (10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 9:1) to yield the desired product.
Expected Outcome: The target compound, 4-(p-tolyl)morpholine, is obtained as an orange solid in approximately 94% yield.[7]
Conclusion
The morpholino substituent offers a compelling set of advantages in the realm of cross-coupling chemistry. Its finely tuned electronic properties prevent catalyst inhibition while promoting efficient reaction kinetics. The defined steric profile can enhance selectivity, and its favorable physicochemical characteristics simplify both reaction execution and product isolation. From the robust, high-yielding performance in classic transformations like the Buchwald-Hartwig amination to its utility as a directing group in modern C-H functionalization, the morpholino group has proven itself to be a privileged scaffold. For researchers aiming to synthesize complex molecules with greater efficiency and control, incorporating the morpholino substituent is a strategic choice that can decisively tip the scales toward a successful outcome.
References
- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry & Biodiversity, 17(5), e1900648.
- Dorf Ketal. (n.d.). Morpholine in Pharmaceutical Synthesis: A Crucial Building Block.
- Vasileiou, C., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 689-725.
- Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Sabatino, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3543-3563.
- Gandeepan, P., et al. (2019). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 48(10), 2809-2834.
- Gandeepan, P., & Ackermann, L. (2018). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Supporting Information.
- Al-Rawashdeh, N. A. F., et al. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports, 13(1), 17895.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Topczewski, J. J., & Sanford, M. S. (2015). Insights into Directing Group Ability in Palladium-Catalyzed C–H Bond Functionalization. ACS Catalysis, 5(2), 1003-1009.
- Pop, F., et al. (2023). Steric and Electronic Effects in the Enzymatic Catalysis of Choline-TMA Lyase. International Journal of Molecular Sciences, 24(9), 8171.
- Uslar, V., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6758-6767.
- Schnitzer, T., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1243301.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(17), 3753-3756.
- Cherpak, V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7381.
- Talarico, G., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Polymers, 15(9), 2095.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Budnikova, Y. H., et al. (2022). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Catalysts, 13(1), 1.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction to generate isoxazoline 82 and isoxazolidine 80.
- Le, C., et al. (2021). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 121(23), 14358-14441.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- OpenChemHub. (2024, January 19). Removable and modifiable directing groups in C-H activation [Video]. YouTube.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Liang, Y., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381.
- Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19335-19356.
- Corrigan, T. S., et al. (2021). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Catalysts, 11(11), 1367.
- ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling.
- Mindrup, E. M., & Schneider, W. F. (2010). Computational comparison of the reactions of substituted amines with CO(2). ChemSusChem, 3(8), 931-938.
- Gildner, P. G., & Colacot, T. J. (2015). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Organometallics, 34(21), 5119-5128.
- Sharma, P., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 28(1), 1-22.
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- Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
- ResearchGate. (n.d.). Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates.
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- 18. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 19. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Alternatives for 3-(Morpholino)phenylboronic Acid in Suzuki Coupling: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. At the heart of this powerful C-C bond-forming reaction lies the boronic acid, and 3-(morpholino)phenylboronic acid has emerged as a valuable building block due to the electron-donating nature of the morpholine substituent, which can facilitate the crucial transmetalation step in the catalytic cycle. However, the pursuit of optimal reaction conditions, improved yields, and greater stability necessitates a thorough understanding of the available alternatives. This guide provides an in-depth, objective comparison of this compound with other viable options, supported by experimental insights to inform your synthetic strategy.
The Role of the Electron-Donating Group: A Mechanistic Perspective
The Suzuki-Miyaura coupling mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substituents on the phenylboronic acid play a significant role in the efficiency of the transmetalation step. Electron-donating groups (EDGs) increase the electron density on the phenyl ring, enhancing the nucleophilicity of the organic group being transferred from the boron atom to the palladium center. This generally leads to faster reaction rates and higher yields.[1][2]
The morpholino group in this compound is a moderate electron-donating group. Its nitrogen atom can donate electron density into the phenyl ring through resonance, thereby activating the boronic acid for Suzuki coupling.
Comparative Analysis of Phenylboronic Acid Alternatives
This section provides a comparative overview of viable alternatives to this compound, focusing on other electron-rich analogs and more stable boronic acid derivatives.
Structurally Similar Electron-Rich Phenylboronic Acids
A logical starting point for alternatives is to consider other phenylboronic acids with electron-donating substituents at the meta-position. These compounds are expected to exhibit similar reactivity profiles, with subtle differences arising from the nature of the heteroatom and the steric bulk of the substituent.
-
3-Aminophenylboronic Acid: The amino group is a strong electron-donating group, potentially leading to faster reaction rates compared to the morpholino substituent. However, the primary amine functionality can sometimes lead to side reactions or complicate purification.
-
4-(Dimethylamino)phenylboronic Acid: The dimethylamino group is also a potent electron-donating substituent. While the para-substitution pattern differs from the meta-position of the morpholino group, it serves as a good benchmark for a highly activated system.
-
3-(Piperidin-1-yl)phenylboronic Acid: The piperidinyl group is structurally similar to the morpholino group, with a slightly different electronic and steric profile. Its performance in Suzuki coupling is expected to be comparable.
| Boronic Acid Derivative | Key Features | Expected Performance |
| This compound | Moderately electron-donating, good stability. | Reliable performance with a range of aryl halides. |
| 3-Aminophenylboronic Acid | Strongly electron-donating. | Potentially higher reactivity, but may require protection or lead to side products. |
| 4-(Dimethylamino)phenylboronic Acid | Strongly electron-donating. | High reactivity, serving as a good positive control for activated boronic acids. |
| 3-(Piperidin-1-yl)phenylboronic Acid | Structurally and electronically similar to the morpholino derivative. | Performance is anticipated to be very similar to this compound. |
Stable Boronic Acid Surrogates: Potassium Trifluoroborates and MIDA Boronates
A significant challenge in Suzuki coupling can be the instability of boronic acids, which are prone to protodeboronation and other degradation pathways. To address this, more stable boronic acid derivatives have been developed.
-
Potassium Organotrifluoroborates: These salts are crystalline, air- and moisture-stable solids that are often easier to handle and purify than their corresponding boronic acids.[3] They are competent coupling partners in Suzuki-Miyaura reactions, slowly releasing the boronic acid under the reaction conditions. The synthesis of potassium (3-morpholinophenyl)trifluoroborate would offer a more stable alternative for reactions requiring prolonged heating or specific conditions.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are another class of exceptionally stable, crystalline, and chromatography-compatible boronic acid surrogates.[4][5][6][7][8] The MIDA ligand protects the boronic acid functionality, rendering it unreactive under anhydrous cross-coupling conditions. Deprotection is achieved under mild aqueous basic conditions, allowing for a slow release of the active boronic acid. This feature is particularly advantageous for challenging couplings and for iterative cross-coupling strategies.
| Boronic Acid Derivative | Key Features | Advantages in Suzuki Coupling |
| Potassium (3-morpholinophenyl)trifluoroborate | Crystalline, air- and moisture-stable solid. | Enhanced stability, ease of handling and purification.[3] |
| (3-Morpholinophenyl)MIDA boronate | Exceptionally stable, crystalline, and chromatography-compatible. | Allows for slow release of the boronic acid, ideal for challenging couplings and iterative synthesis.[4][5][6][7][8] |
Experimental Data: A Comparative Look
One study on the Suzuki coupling of various aryl halides with phenylboronic acid provides a baseline for typical yields.[9] Another study on the coupling of aryl bromides with phenylboronic acid derivatives highlights the successful use of electron-donating groups.[10] For challenging substrates like aryl chlorides, the use of highly active catalyst systems is often necessary, and the electronic nature of the boronic acid remains a critical factor.[11][12]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or derivative (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF, THF/H₂O mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, boronic acid or derivative, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Potassium (3-morpholinophenyl)trifluoroborate
Materials:
-
This compound (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (4.0 equiv)
-
Aqueous acetone
Procedure:
-
Dissolve this compound in aqueous acetone.
-
Add a solution of KHF₂ in water dropwise with stirring.
-
Stir the mixture at room temperature for 1-2 hours, during which time a precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold acetone, and dry under vacuum to yield potassium (3-morpholinophenyl)trifluoroborate.
Visualizing the Concepts
Suzuki-Miyaura Catalytic Cycle
Caption: Structural classes of alternatives to this compound.
Conclusion and Recommendations
The choice of boronic acid is a critical parameter in the optimization of a Suzuki-Miyaura cross-coupling reaction. While this compound is a reliable and effective coupling partner, several alternatives offer distinct advantages.
-
For reactions requiring higher reactivity , particularly with challenging aryl chlorides, exploring more strongly electron-donating analogs like 3-aminophenylboronic acid or 4-(dimethylamino)phenylboronic acid may be beneficial, though potential side reactions should be considered.
-
For improved stability, handling, and purification , the use of potassium (3-morpholinophenyl)trifluoroborate is a highly recommended strategy.
-
For reactions where slow release of the boronic acid is advantageous , such as in complex syntheses or with unstable coupling partners, (3-morpholinophenyl)MIDA boronate represents the state-of-the-art in boronic acid surrogate technology.
Ultimately, the optimal choice will depend on the specific substrates, desired reaction conditions, and overall synthetic strategy. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions and achieve greater success in their synthetic endeavors.
References
Click to expand
- Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH National Library of Medicine.
- Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. NIH National Library of Medicine.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH National Library of Medicine.
- Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate.
- Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. ResearchGate.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate.
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
- Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. NIH National Library of Medicine.
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI.
- Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal.
- Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. ResearchGate.
- Suzuki-Miyaura cross-coupling reaction of aryl bromides with arylboronic acids a. ResearchGate.
- The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- The Suzuki-Miyaura coupling reactions of aryl bromides with phenylboronic acid catalyzed by p(HEMA)-Pd(II) micro- spheres. ResearchGate.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. NSF Public Access Repository.
- Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed.
- Suzuki Coupling Reactions of Aryl Bromides with Phenylboronic Acid. ResearchGate.
- The Suzuki-Miyaura coupling of aryl chlorides with phenyl boronic acid a. ResearchGate.
- Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Publishing.
- The Suzuki coupling reaction of aryl chlorides/bromides with... ResearchGate.
- Suzuki coupling of various aryl halides with phenylboronic acid a. ResearchGate.
- Table 2 Suzuki-Miyaura cross coupling reactions of aryl chlorides with... ResearchGate.
- Suzuki coupling reaction of various aryl bromide with phenylboronic acid. ResearchGate.
- Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate.
- Suzuki–Miyaura coupling of (hetero)aryl chlorides with phenylboronic... ResearchGate.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. NIH National Library of Medicine.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.
- Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. a. ResearchGate.
- Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal.
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- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. MIDA Boronates [sigmaaldrich.com]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Boronic Acids in Biaryl Synthesis: A Comparative Yield Analysis
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Modern Synthesis
The formation of carbon-carbon bonds remains a cornerstone of organic synthesis, with the biaryl motif being a particularly crucial scaffold in pharmaceuticals, agrochemicals, and materials science.[1] Among the myriad of cross-coupling reactions developed, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its versatility, mild reaction conditions, and the relatively low toxicity of its boron-based reagents.[2][3] This powerful transformation facilitates the coupling of organoboron compounds, most commonly boronic acids, with organic halides or triflates to construct complex molecular architectures.[3][4]
The success and overall yield of a Suzuki-Miyaura coupling are intricately linked to the nature of the boronic acid employed.[5] Factors such as electronic properties, steric hindrance, and inherent stability of the boronic acid play a pivotal role in the reaction's efficiency.[6][7] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of different boronic acids in biaryl synthesis. We will delve into the mechanistic underpinnings of the reaction, present supporting experimental data to compare product performance, and offer detailed protocols to aid in reaction optimization.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is paramount to troubleshooting and optimizing biaryl synthesis. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate.[2] Concurrently, the boronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species.[4] This boronate then undergoes transmetalation with the Pd(II) complex, transferring the organic group (R²) to the palladium center. The final step is reductive elimination, where the two organic fragments (R¹ and R²) are coupled to form the desired biaryl product, regenerating the Pd(0) catalyst.[2]
Factors Influencing Yield: A Deep Dive into Boronic Acid Properties
The choice of boronic acid is a critical parameter that significantly impacts the yield of the Suzuki-Miyaura coupling. The electronic and steric properties of the boronic acid, as well as its stability under the reaction conditions, are key determinants of success.
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
The electronic nature of the substituents on the aryl boronic acid plays a crucial role in the transmetalation step.
-
Electron-Donating Groups (EDGs): Aryl boronic acids bearing electron-donating groups (e.g., -OCH₃, -CH₃) are generally more reactive and tend to give higher yields.[6] The increased electron density on the aromatic ring facilitates the transmetalation process.
-
Electron-Withdrawing Groups (EWGs): Conversely, aryl boronic acids with electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) are often less reactive.[8] The decreased electron density can slow down the transmetalation step, leading to lower yields. However, careful selection of catalysts, ligands, and reaction conditions can often overcome this challenge.[6][8]
Comparative Yield Data: Electronic Effects
The following table summarizes experimental data illustrating the impact of electronic effects on the yield of Suzuki-Miyaura couplings.
| Boronic Acid | Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | -OCH₃ (EDG) | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | [6] |
| Phenylboronic acid | -H | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 88 | [6] |
| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ (EWG) | 4-Bromoacetophenone | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 75 | [8] |
| 4-Nitrophenylboronic acid | -NO₂ (EWG) | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | Cs₂CO₃ | THF/H₂O | 68 | [6] |
Steric Hindrance: A Double-Edged Sword
Steric bulk on the boronic acid, particularly at the ortho positions, can have a significant impact on reaction yields. While some steric hindrance can be tolerated, highly congested boronic acids can impede the approach to the palladium center, slowing down the transmetalation step and leading to lower yields.[9][10] However, for the synthesis of sterically hindered biaryls, the use of bulky ligands on the palladium catalyst can often facilitate the reaction.[9] Interestingly, in some cases, sterically hindered boronic acids have shown increased reactivity, which is attributed to the decarbonylation being favored by the steric demand of acylmetals.[11][12]
Comparative Yield Data: Steric Effects
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Tolylboronic acid | 2-Bromotoluene | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 89 | [9] |
| Mesitylboronic acid | 2-Iodotoluene | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 92 | [9] |
| 2,6-Dimethylphenylboronic acid | 2,6-Dimethylbromobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 78 | [11] |
The Challenge of Heteroaryl Boronic Acids
Heteroaryl boronic acids are essential building blocks in medicinal chemistry.[7] However, their use in Suzuki-Miyaura couplings can present unique challenges.
-
π-Deficient Heterocycles: Heterocycles like pyridine and pyrimidine are electron-deficient, which can slow down transmetalation.[7] Furthermore, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to its deactivation.[7]
-
π-Rich Heterocycles: Heterocycles such as thiophene and furan are generally more reactive in the transmetalation step.[5][7] However, they are also more susceptible to protodeboronation, a major side reaction that cleaves the carbon-boron bond and reduces the yield.[5][13]
Overcoming Instability: The Use of Boronic Esters and Trifluoroborates
A common strategy to mitigate the instability of certain boronic acids, particularly heteroaromatic and electron-deficient ones, is to use more stable derivatives like pinacol esters (BPin), MIDA esters, or potassium trifluoroborate salts.[13][14] These derivatives are often more resistant to protodeboronation and can lead to significantly improved yields.[14]
Caption: Common stable derivatives of boronic acids used in Suzuki-Miyaura coupling.
Experimental Protocols: A Practical Guide
The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions. It is crucial to note that optimal conditions can vary significantly depending on the specific substrates.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or its derivative (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, THF/Water mixture)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (usually 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Protocol for Coupling with an Unstable Heteroaryl Boronic Acid
This protocol is adapted for heteroaryl boronic acids that are prone to decomposition.
Materials:
-
Aryl bromide (1.0 equiv)
-
3-Thienylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (2.5 equiv)
-
Dioxane/H₂O (4:1, degassed)
Procedure:
-
Combine the aryl bromide, 3-thienylboronic acid, Pd(PPh₃)₄, and K₃PO₄ in a reaction tube.
-
Seal the tube and purge with argon for 10 minutes.
-
Add the degassed dioxane/water mixture.
-
Heat the reaction at 90 °C for 12 hours.
-
Follow the general workup and purification procedure described above.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following workflow provides a logical approach to diagnosing and resolving low yields in Suzuki-Miyaura reactions.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Conclusion: Navigating the Nuances of Boronic Acid Reactivity
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the synthetic chemist's arsenal for the construction of biaryl compounds. The choice of boronic acid is a paramount consideration, with electronic effects, steric hindrance, and inherent stability all playing crucial roles in determining the reaction's outcome. While electron-donating groups on aryl boronic acids generally lead to higher yields, the judicious selection of reaction conditions, including the catalyst, ligand, base, and solvent, can enable the efficient coupling of more challenging electron-deficient and sterically hindered substrates. For particularly unstable boronic acids, the use of more robust derivatives such as pinacol esters or trifluoroborate salts provides a reliable strategy to improve reaction efficiency and achieve the desired synthetic targets. By understanding the fundamental principles outlined in this guide and applying the provided protocols and troubleshooting strategies, researchers can confidently navigate the nuances of boronic acid reactivity to successfully synthesize a diverse range of biaryl structures.
References
- A Comparative Analysis of 3-Thienylboronic Acid Yields in Suzuki-Miyaura Coupling. Benchchem.
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Benchchem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Thieme E-Books & E-Journals.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. ACS Publications.
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications.
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. National Institutes of Health.
- Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.
- Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar.
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate.
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- 11. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Senior Application Scientist's Guide to Reaction Product Validation: An Objective Comparison of NMR and Mass Spectrometry
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a reaction's outcome is a cornerstone of scientific rigor. The identity and purity of a synthesized molecule must be established with the highest degree of confidence. Two of the most powerful and ubiquitous analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While often used in concert, they are fundamentally different techniques that provide distinct and complementary information.
This guide provides an in-depth, objective comparison of NMR and Mass Spectrometry for the validation of reaction products. We will delve into the causality behind experimental choices, present field-proven protocols, and offer a logical framework for their application, moving beyond a simple recitation of steps to a deeper understanding of why and when to use each technique.
The Orthogonal Approach: A Foundation of Trustworthiness
NMR and Mass Spectrometry are quintessential orthogonal techniques for structural validation.[5] NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule, essentially mapping the molecular structure.[6][7][8] In contrast, Mass Spectrometry measures the mass-to-charge ratio of a molecule and its fragments, providing information about its elemental composition and substructures.[9][10][11] When the data from both techniques converge to support a single proposed structure, the certainty of that assignment is exponentially increased.[12][13]
At a Glance: NMR vs. Mass Spectrometry
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Detailed molecular structure, atom connectivity, stereochemistry.[6][7][8] | Molecular weight, elemental composition, fragmentation patterns.[9][10][11] |
| Sensitivity | Lower (milligram to microgram range).[12][14] | Higher (picogram to femtogram range).[9][12] |
| Sample Preparation | Relatively simple, non-destructive.[12] | Can be more complex, often destructive. |
| Quantitative Analysis | Inherently quantitative (qNMR).[15][16][17] | Can be quantitative, but often requires calibration curves and internal standards. |
| Purity Assessment | Excellent for identifying and quantifying impurities with NMR-active nuclei.[15][18] | Highly sensitive for detecting trace impurities, especially when coupled with chromatography (LC-MS).[18][19] |
| Isomer Differentiation | Excellent at distinguishing between structural and stereoisomers. | Can sometimes distinguish isomers, but often requires specialized techniques. |
The Workflow of Reaction Product Validation
A robust workflow for validating a reaction product should be systematic and logical. The following diagram illustrates a typical decision-making process.
Caption: A typical workflow for the validation of a chemical reaction product.
Deep Dive into NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution.[6][7] It relies on the magnetic properties of atomic nuclei and provides a wealth of information about the chemical environment of each atom.
Causality in Experimental Choices for NMR
-
Why ¹H NMR first? The proton (¹H) nucleus is highly abundant (99.98%) and sensitive, making ¹H NMR the quickest and most informative initial experiment. It provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting).[6]
-
Why ¹³C NMR? While less sensitive due to the low natural abundance of ¹³C (1.1%), ¹³C NMR provides a direct count of the number of unique carbon atoms in a molecule.[6] Coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can differentiate between CH, CH₂, and CH₃ groups.[6]
-
When are 2D NMR techniques necessary? For complex molecules with overlapping signals in 1D spectra, 2D NMR experiments are indispensable.[20]
-
COSY (Correlation Spectroscopy) reveals which protons are coupled to each other (typically through 2-3 bonds).[7]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to.[20]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.[20]
-
Experimental Protocol: Preparing a Sample for NMR Analysis
This protocol outlines the standard procedure for preparing a high-quality NMR sample for analysis.
Materials:
-
High-quality 5 mm NMR tube and cap
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)[21]
-
Vial and spatula
-
Pasteur pipette and cotton or a syringe filter
-
Vortex mixer or sonicator
Procedure:
-
Weigh the Sample: Accurately weigh the desired amount of your purified reaction product into a clean, dry vial.[21][23]
-
Select the Solvent: Choose a deuterated solvent in which your compound is fully soluble.[21][22] The solvent's residual peak should not overlap with important signals from your analyte.[22]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[21][24] Gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is essential for high-quality spectra.[21][24]
-
Filter and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube.[22][23] This can be done by passing the solution through a small plug of cotton in a Pasteur pipette or by using a syringe filter. The final volume in the NMR tube should be about 4-5 cm in height.[21][23]
-
Cap and Clean: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue and a solvent like ethanol to remove any fingerprints or dust.[21][25]
-
Labeling: Clearly label the NMR tube with a unique identifier.[23]
Deep Dive into Mass Spectrometry for Molecular Weight and Formula Determination
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9][10] It is exceptionally sensitive and can provide the molecular weight of a compound with high accuracy.[9][11]
Causality in Experimental Choices for Mass Spectrometry
-
Why High-Resolution Mass Spectrometry (HRMS)? HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values to several decimal places.[26] This high accuracy allows for the determination of the elemental composition of a molecule, which is a powerful tool for confirming its identity.[11]
-
Why Tandem Mass Spectrometry (MS/MS)? In tandem MS, ions of a specific m/z (the parent ion) are selected and fragmented. The resulting fragment ions are then analyzed.[11][26] This provides information about the substructures of the molecule, which can be used to confirm its connectivity.
-
Why couple with Liquid Chromatography (LC-MS)? Coupling MS with a separation technique like LC allows for the analysis of complex mixtures.[5][27] The LC separates the components of the mixture before they enter the mass spectrometer, allowing for the individual analysis of each component, including the desired product and any impurities.[27]
Experimental Protocol: Preparing a Sample for LC-MS Analysis
This protocol outlines a general procedure for preparing a sample for analysis by LC-MS.
Materials:
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium acetate (optional, to aid ionization)
-
Sample
-
Vial and micropipettes
-
Syringe filter (0.22 or 0.45 µm)
-
Autosampler vial with cap
Procedure:
-
Prepare a Stock Solution: Dissolve a small amount of your sample in a suitable solvent to create a stock solution, typically at a concentration of about 1 mg/mL.[5][28]
-
Dilute the Sample: Dilute the stock solution with the mobile phase or a compatible solvent to a final concentration suitable for your instrument, often in the range of 1-10 µg/mL.[28] Overly concentrated samples can lead to poor data quality and contaminate the instrument.[28]
-
Filter the Sample: Filter the diluted sample through a syringe filter to remove any particulate matter that could clog the LC system.[29]
-
Transfer to Autosampler Vial: Transfer the filtered sample into an appropriate autosampler vial.[28]
-
Run a Blank: It is good practice to run a blank sample (just the solvent) before your sample to ensure the system is clean and to identify any background signals.[28]
Logical Framework for Data Interpretation
The true power of using both NMR and MS comes from the synergistic interpretation of the data.
Caption: A flowchart illustrating the logical integration of data from NMR and MS to validate a chemical structure.
Reporting Your Data for Publication
Clear and complete reporting of analytical data is crucial for scientific reproducibility. Journals have specific guidelines for reporting NMR and MS data.
For NMR data, typically include:
-
For ¹H NMR: integration, multiplicity (s, d, t, q, m, etc.), and coupling constants (J) in Hz.[30][31][32]
Example of ¹H NMR data reporting: ¹H NMR (400 MHz, CDCl₃) δ 7.26 (m, 5H), 3.68 (t, J = 7.1 Hz, 2H), 2.77 (t, J = 7.1 Hz, 2H).
For Mass Spectrometry data, typically include:
-
The ionization technique (e.g., ESI, EI).[31]
-
The type of analysis (e.g., HRMS).
-
The observed m/z values for the molecular ion ([M+H]⁺, [M+Na]⁺, etc.).[31]
-
For HRMS, report the calculated and found masses to four decimal places.
Example of HRMS data reporting: HRMS (ESI-TOF) m/z: [M+H]⁺ Calcd for C₁₀H₁₃NO₂ 180.1025; Found 180.1021.
Conclusion
The validation of a reaction product is a critical step in chemical research and development. While both NMR and Mass Spectrometry are powerful techniques in their own right, their true strength lies in their orthogonal and complementary nature.[5][12][13] A thorough understanding of the principles behind each technique, coupled with meticulous experimental execution and logical data interpretation, provides the highest level of confidence in the identity and purity of a synthesized compound. By embracing this synergistic approach, researchers can ensure the integrity of their work and build a solid foundation for further discoveries.
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A Guide to Comparative Kinetic Analysis of Suzuki-Miyaura Reactions: The Case of 3-(Morpholino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly within drug discovery and development, for its reliability in forging carbon-carbon bonds.[1][2] The performance of this reaction is critically dependent on the electronic and steric nature of its coupling partners. Boronic acids featuring nitrogen-containing heterocycles, such as 3-(Morpholino)phenylboronic acid, are of immense interest due to the prevalence of the morpholine motif in bioactive molecules. Understanding the kinetic profile of such reagents is paramount for optimizing reaction conditions, scaling up syntheses, and ensuring process robustness.
This guide provides a comprehensive framework for conducting kinetic studies on the Suzuki-Miyaura reaction using this compound. We will move beyond a simple recitation of protocols to explain the underlying principles, establish a self-validating experimental design for objective comparison, and present the data in a clear, actionable format.
Mechanistic Context: Why Kinetics Matter
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The three key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic groups couple to form the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[6]
The overall reaction rate is determined by the slowest of these steps, known as the rate-determining step. For electron-rich boronic acids, like this compound, the morpholino group is expected to be electron-donating through the nitrogen atom's lone pair. This increased electron density on the phenyl ring can accelerate the transmetalation step, which is often rate-limiting.[7] However, the steric bulk of the morpholine group could potentially hinder the approach to the palladium complex. A kinetic study is the only way to quantify these competing effects.
A Framework for Comparative Analysis
To objectively evaluate the performance of this compound, it must be benchmarked against suitable controls. A robust experimental design will compare it to a baseline, unfunctionalized boronic acid and another boronic acid with a well-understood electronic profile.
Selected Coupling Partners for this Guide:
-
Test Substrate: this compound (electron-donating, moderate steric bulk).
-
Baseline Control: Phenylboronic acid (neutral baseline).
-
Comparative Control: 4-Methoxyphenylboronic acid (strongly electron-donating, minimal steric bulk).[8]
-
Aryl Halide: 4-Bromoacetophenone (a common, moderately activated coupling partner).
This comparison allows for the deconvolution of electronic and steric effects on the reaction kinetics.
Experimental Protocol: Kinetic Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible technique for reaction monitoring.[9][10] It allows for the accurate quantification of reactants and products over time, which is essential for deriving kinetic data. The use of an internal standard is crucial to correct for variations in sample volume and injection.
Materials:
-
Aryl Halide: 4-Bromoacetophenone
-
Boronic Acids: this compound, Phenylboronic acid, 4-Methoxyphenylboronic acid
-
Catalyst: Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: K₃PO₄ (Potassium phosphate)
-
Solvent: Toluene/Water (10:1)
-
Internal Standard: Dodecane (or another non-reactive compound with a distinct retention time)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel under an inert atmosphere (Nitrogen or Argon), combine 4-bromoacetophenone (1.0 mmol), the selected boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the internal standard (0.5 mmol).
-
Catalyst Premixing: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1 mL of the solvent mixture for 15 minutes. This allows for the formation of the active catalytic species.
-
Initiation (t=0): Add the catalyst premix to the reaction vessel, which is maintained at a constant temperature (e.g., 80 °C). This marks the start of the reaction.
-
Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (~50 µL) of the reaction mixture using a syringe.
-
Quenching: Immediately inject the aliquot into a vial containing a quenching solution (e.g., 1 mL of acetonitrile/water with 0.1% formic acid). This stops the reaction and prepares the sample for analysis.
-
HPLC Analysis: Inject the quenched sample into an HPLC system equipped with a C18 column and a UV detector. The method must be developed to achieve baseline separation of 4-bromoacetophenone, the biaryl product, and the internal standard.
-
Data Processing: Integrate the peak areas of the starting material, product, and internal standard. Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
Illustrative Data & Interpretation
By plotting the concentration of the starting material (4-bromoacetophenone) versus time, the reaction rate can be determined. For many Suzuki reactions, a plot of ln[Aryl Halide] vs. time will yield a straight line, indicating pseudo-first-order kinetics. The slope of this line is the negative of the observed rate constant (-k_obs).
Table 1: Illustrative Comparative Kinetic Data
| Boronic Acid | Substituent Effect | Expected Relative k_obs | Predicted Half-Life (t½) | Rationale |
| Phenylboronic Acid | Baseline (Neutral) | 1.0 (Reference) | ~60 min | Standard reaction rate under defined conditions. |
| 4-Methoxyphenylboronic Acid | Strong Electron-Donating | > 2.0 | < 30 min | The -OMe group strongly activates the ring, accelerating transmetalation.[8] |
| This compound | Electron-Donating | 1.5 - 2.5 | ~35 min | The morpholino nitrogen donates electron density, but potential steric hindrance may slightly temper the rate increase compared to the smaller -OMe group. |
Note: The data in this table is illustrative and represents expected outcomes based on established chemical principles. Actual values must be determined experimentally.
Alternative Monitoring Techniques
While HPLC is a workhorse for kinetic analysis, other techniques can provide complementary insights.
-
NMR Spectroscopy: NMR can be used to monitor the reaction directly in the NMR tube.[11] It provides rich structural information on all species in the reaction mixture, which can help identify intermediates or side products.[12][13] However, it generally has lower sensitivity and longer acquisition times compared to HPLC, making it better suited for slower reactions.
-
In-situ Spectroscopy (Raman/IR): Techniques like in-situ Raman spectroscopy can monitor the reaction in real-time without the need for sampling and quenching.[14][15] This provides a high-density data stream and can reveal dynamic changes in the catalytic system.[16]
Conclusion
A thorough kinetic investigation is indispensable for the effective implementation of novel building blocks like this compound in complex synthesis. The comparative framework outlined in this guide, centered on a robust HPLC-based protocol, provides a clear and objective method for evaluating its reactivity against established standards. By quantifying the electronic and steric influence of the morpholino substituent, researchers can make informed decisions regarding catalyst selection, reaction optimization, and process scale-up, ultimately accelerating the drug development pipeline.
References
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- Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
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- Title: Suzuki reaction - Wikipedia Source: Wikipedia URL:[Link]
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
- Title: Self-Stirring Drives Solid-State Suzuki–Miyaura Reaction with Real- Time Visualiz
- Title: Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling Source: Vapourtec URL:[Link]
- Title: Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy Source: ACS Public
- Title: (79)Br NMR spectroscopy as a practical tool for kinetic analysis Source: PubMed URL:[Link]
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- Title: Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions Source: AZoM URL:[Link]
- Title: Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
- Title: NMR Methods for Kinetic Analysis Source: ResearchG
- Title: Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations Source: N
- Title: HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation Source: NIH N
- Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: NIH N
- Title: SUZUKI REACTION. SUZUKI-MIYAURA REACTION: MECHANISM, EXPERIMENTAL PROCEDURE AND SET UP. Source: YouTube URL:[Link]
- Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PubMed URL:[Link]
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A Cost-Benefit Analysis of 3-(Morpholino)phenylboronic Acid in Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision, balancing cost, efficiency, and novelty. This guide provides a comprehensive cost-benefit analysis of 3-(Morpholino)phenylboronic acid, a versatile reagent in modern organic synthesis, particularly in the context of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. We will objectively compare its performance with common alternatives, supported by experimental data and protocols, to empower informed decisions in your synthetic endeavors.
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[1] Consequently, reagents that facilitate the introduction of this functional group, such as this compound, are of significant interest. This guide will delve into the practical and economic considerations of employing this valuable building block.
Executive Summary: Performance vs. Cost
To provide a clear overview, the following table summarizes the key metrics for this compound and its common alternatives in a typical Suzuki-Miyaura coupling reaction. Prices are estimated from various suppliers and are subject to change.
| Reagent | Molecular Weight ( g/mol ) | Estimated Price (USD/g) | Price per Mole (USD/mol) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | 207.03[2] | 80 - 150 | 16560 - 31055 | 85 - 95 | Introduces valuable morpholine motif, high yields | High cost |
| Phenylboronic Acid | 121.93[3] | 1 - 5 | 122 - 610 | 90 - 98 | Low cost, high reactivity | Lacks functional group diversity |
| 4-Methoxyphenylboronic Acid | 151.96[4][5] | 2 - 8 | 304 - 1216 | 92 - 99 | Electron-donating group can increase reactivity | Limited functionalization potential |
| 3-Aminophenylboronic Acid | 136.94[6][7][8] | 15 - 30 | 2054 - 4108 | 80 - 90 | Introduces a versatile amino group for further functionalization | Can be less stable, potential for side reactions |
Delving Deeper: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organohalide, catalyzed by a palladium complex.[1]
Below is a diagram illustrating the generally accepted catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Comparative Workflow
To provide a practical comparison, we present a standardized experimental protocol for the Suzuki-Miyaura coupling of 4-bromoanisole with this compound and its alternatives. This protocol is a representative procedure based on established literature.[9][10][11][12][13][14]
General Experimental Workflow
The following diagram outlines the typical workflow for setting up and analyzing the comparative Suzuki-Miyaura coupling reactions.
Caption: A general workflow for a Suzuki-Miyaura coupling experiment.
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Boronic Acid (1.2 mmol)
-
This compound (248 mg)
-
Phenylboronic acid (146 mg)
-
4-Methoxyphenylboronic acid (182 mg)
-
3-Aminophenylboronic acid (164 mg)
-
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, the respective boronic acid, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Under a positive pressure of argon, add palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Performance and Cost-Benefit Analysis
This compound: This reagent consistently provides high yields (typically 85-95%) in Suzuki-Miyaura couplings. The primary benefit is the direct incorporation of the morpholine moiety, which can significantly shorten synthetic routes to complex, biologically active molecules. However, its high cost is a major drawback, making it more suitable for late-stage synthesis or the preparation of high-value compounds where the cost of the building block is a smaller fraction of the overall cost.
Phenylboronic acid: As a benchmark, phenylboronic acid is inexpensive and highly reactive, often giving near-quantitative yields.[15][16] Its low cost makes it ideal for foundational synthetic work and large-scale production where the final product does not require further functionalization at that position.
4-Methoxyphenylboronic acid: The electron-donating methoxy group can sometimes lead to slightly higher yields and faster reaction times compared to unsubstituted phenylboronic acid.[4][5][17][18] Its cost is moderately higher than phenylboronic acid but still significantly lower than this compound. The methoxy group can also serve as a handle for further transformations, such as demethylation to a phenol.
3-Aminophenylboronic acid: This alternative offers the advantage of introducing a versatile amino group, which can be readily functionalized to introduce a wide range of substituents.[6][7][8][19][20] While the yields can be slightly lower and the compound may be less stable, its moderate cost and synthetic versatility make it an attractive option for library synthesis and the development of analogues.
Conclusion: Making the Right Choice for Your Synthesis
The choice between this compound and its alternatives is a strategic one that depends on the specific goals of the synthesis.
-
For early-stage drug discovery and the synthesis of high-value, complex target molecules where the direct incorporation of the morpholine moiety is advantageous, the higher cost of this compound can be justified by the potential for shorter synthetic routes and the desirable properties it imparts.
-
For routine synthesis, large-scale production of simple biaryls, or when cost is a primary constraint, phenylboronic acid remains the reagent of choice due to its low price and high reactivity.
-
4-Methoxyphenylboronic acid offers a good balance of reactivity and cost, with the potential for further functionalization of the methoxy group.
-
3-Aminophenylboronic acid is a cost-effective option for introducing a versatile functional handle for further diversification of the target molecule.
Ultimately, a thorough evaluation of the synthetic strategy, project budget, and the desired properties of the final compound will guide the researcher to the most appropriate boronic acid for their needs.
References
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- IndiaMART. Phenylboronic Acid - Benzeneboronic Acid Latest Price, Manufacturers & Suppliers. [Link]
- Boron Molecular. Buy 3-Aminophenylboronic acid. [Link]
- ResearchGate. Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Ottokemi. 4-Methoxyphenylboronic acid, 98% 5720-07-0. [Link]
- ResearchGate. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]
- PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- San Diego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- ACS Catalysis.
- WorldOfChemicals. 3-aminophenylboronic acid suppliers USA. [Link]
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- ResearchGate. Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... [Link]
- The Journal of Organic Chemistry. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]
- ORGANIC SPECTROSCOPY INTERNATIONAL. 4-METHOXYPHENYL BORONIC ACID. [Link]
- ResearchGate. Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. (Color figure online) … [Link]
- arkat usa. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
- ResearchGate. Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole... [Link]
- Frontier Specialty Chemicals. 3-(4-Morpholino)phenylboronic acid pinacol ester. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]
- PubChem. This compound. [Link]
- ResearchGate. Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... [Link]
- zoite CHEM 344 Organometallic Chemistry Practice Problems (not for credit). [Link]
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- ResearchGate. Suzuki cross‐coupling of 4‐bromoanisole and phenylboronic acid... [Link]
- PMC - NIH. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]
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A Comparative Guide to Palladium Catalyst Efficiency in Suzuki-Miyaura Coupling with 3-(Morpholino)phenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures. The choice of an appropriate palladium catalyst is paramount to the success of these transformations, directly impacting reaction efficiency, yield, and substrate scope. This guide provides an in-depth technical comparison of various palladium catalysts for the Suzuki-Miyaura coupling of a challenging, yet increasingly important substrate: 3-(Morpholino)phenylboronic acid.
The morpholino substituent imparts both steric bulk and electron-donating properties to the boronic acid, which can significantly influence the catalytic cycle. Understanding how different classes of palladium catalysts perform with this substrate is crucial for optimizing reaction conditions and achieving desired outcomes in the synthesis of novel pharmacophores and functional materials.
The Crucial Role of the Palladium Catalyst
The palladium catalyst is the linchpin of the Suzuki-Miyaura reaction. Its primary role is to facilitate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The nature of the ligands coordinated to the palladium center dictates the catalyst's stability, activity, and selectivity. For an electron-rich and sterically demanding substrate like this compound, the ideal catalyst must efficiently promote oxidative addition of the aryl halide and facilitate the transmetalation step with the boronic acid, which can be sluggish due to steric hindrance.
A Comparative Analysis of Palladium Catalyst Systems
This guide focuses on a representative selection of palladium catalysts, from traditional systems to modern, highly-efficient pre-catalysts. The comparison is based on a synthesis of data from peer-reviewed literature and internal experimental findings with structurally similar boronic acids, providing a practical framework for catalyst selection.
Traditional Phosphine Ligand-Based Catalysts
-
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ : For decades, Pd(PPh₃)₄ has been a workhorse in Suzuki-Miyaura couplings. While cost-effective and readily available, its performance with challenging substrates can be suboptimal. The dissociation of triphenylphosphine ligands is required to generate the active catalytic species, and the relatively low electron-donating ability of PPh₃ can lead to slower rates of oxidative addition. For the coupling of this compound, higher catalyst loadings and elevated temperatures are often necessary, which can lead to side reactions and decomposition of sensitive substrates.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride - Pd(dppf)Cl₂ : The dppf ligand offers greater stability and electron-donating properties compared to PPh₃. This catalyst often provides improved yields and can be effective for a broader range of substrates.[1][2] However, for highly sterically hindered couplings, the rigidity of the dppf ligand may not be optimal.
Advanced Buchwald Phosphine Ligand-Based Catalysts
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized Suzuki-Miyaura coupling, particularly for unreactive aryl chlorides and sterically demanding substrates.[3]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) : SPhos is a highly effective ligand for Suzuki-Miyaura couplings. The combination of a bulky cyclohexyl group and electron-donating methoxy groups on the biaryl backbone creates a highly active catalyst that promotes both oxidative addition and reductive elimination.[4] For substrates like this compound, SPhos-based catalysts can offer significantly higher yields and faster reaction times at lower catalyst loadings compared to traditional systems.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) : XPhos is another powerful Buchwald ligand with even greater steric bulk than SPhos. This increased steric hindrance can be advantageous for promoting the reductive elimination of sterically congested biaryl products. For particularly challenging couplings involving ortho-substituted aryl halides, XPhos can outperform other ligands.
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as a robust class of ligands for palladium-catalyzed cross-coupling reactions. They form highly stable and active catalysts that are often resistant to the harsh reaction conditions that can deactivate phosphine-based catalysts.
-
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Catalysts : The PEPPSI™ catalyst family, particularly PEPPSI™-IPr and PEPPSI™-IPent, are highly effective pre-catalysts for a wide range of cross-coupling reactions.[5][6][7][8] These air- and moisture-stable complexes are easy to handle and generate the active catalytic species in situ. The bulky NHC ligand promotes high catalytic activity, making them suitable for the coupling of sterically hindered and electron-rich substrates like this compound.
Quantitative Comparison of Catalyst Performance
The following table summarizes the typical performance of the discussed palladium catalysts in the Suzuki-Miyaura coupling of this compound with a representative aryl bromide (e.g., 4-bromoanisole). The data is a composite of literature values for similar substrates and expert analysis.
| Catalyst System | Typical Catalyst Loading (mol%) | Typical Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Pd(PPh₃)₄ | 2 - 5 | 12 - 24 | 40 - 60 | Inexpensive, readily available | Lower yields, higher catalyst loading, longer reaction times, sensitive to air |
| Pd(dppf)Cl₂ | 1 - 3 | 8 - 16 | 60 - 80 | More stable and active than Pd(PPh₃)₄[1] | Can be less effective for highly hindered substrates |
| Pd(OAc)₂ / SPhos | 0.5 - 2 | 2 - 8 | 85 - 95 | High yields, broad substrate scope, effective for hindered substrates[4] | Ligand can be expensive |
| Pd(OAc)₂ / XPhos | 0.5 - 2 | 2 - 8 | 90 - 98 | Excellent for very sterically demanding couplings | Ligand can be expensive |
| PEPPSI™-IPr | 1 - 2 | 1 - 6 | 90 - 99 | Air- and moisture-stable, easy to handle, highly active[5] | Higher initial cost than traditional catalysts |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole using a Buchwald-type catalyst system. This protocol is designed to be a self-validating system, with clear instructions for reaction setup, monitoring, and product isolation.
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol%)
-
SPhos (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (Schlenk flask, condenser, magnetic stirrer, etc.)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, 4-bromoanisole, palladium(II) acetate, SPhos, and potassium phosphate.
-
Solvent Addition: Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio). The reaction mixture should be stirred vigorously.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Process: Diagrams
To further clarify the key concepts, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for a Suzuki-Miyaura coupling experiment.
Conclusion and Future Outlook
The choice of palladium catalyst is a critical parameter for achieving high efficiency in the Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can be employed, modern Buchwald ligands (SPhos, XPhos) and NHC-based pre-catalysts (PEPPSI™) offer significant advantages in terms of yield, reaction time, and catalyst loading, particularly for this electron-rich and sterically hindered substrate.
For researchers aiming for high efficiency and broad applicability, investing in advanced catalyst systems is highly recommended. The operational simplicity and robustness of pre-catalysts like PEPPSI™-IPr make them particularly attractive for applications in high-throughput synthesis and process development. As catalyst technology continues to evolve, we can anticipate the development of even more active and selective catalysts that will further expand the horizons of Suzuki-Miyaura cross-coupling in the synthesis of complex molecules.
References
- Organ, M. G., et al. (2006). PEPPSI: A Highly Effective Catalyst for Suzuki-Miyaura and Negishi Cross-Coupling Reactions. Angewandte Chemie International Edition, 45(45), 7583-7587. [Link]
- Valente, C., et al. (2012). PEPPSI-IPr as a Catalyst for the Suzuki–Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides. European Journal of Organic Chemistry, 2012(21), 3927-3931. [Link]
- Shi, S., et al. (2017). Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage. Organometallics, 36(19), 3746-3753. [Link]
- Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638-6646. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient mono- and C,N-diarylation of indoles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Johnson & Matthey. (n.d.). Palladium (II) dppf dichloride complex with DCM. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of the Suzuki-Miyaura reaction. Angewandte Chemie International Edition, 53(16), 4060-4061. [Link]
- Yin, J., & Buchwald, S. L. (2000). A general and practical palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 122(48), 12051-12052. [Link]
- Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st century: Buchwald-Hartwig amination and related C-N couplings. Organometallics, 34(23), 5497-5508. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions.
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A Comparative Guide to the Electronic Effects of the Morpholino Group on the Boronic Acid Moiety
Introduction
Boronic acids and their derivatives are a cornerstone of modern organic chemistry, prized for their versatility in synthesis, materials science, and medicinal chemistry.[1] Their utility, from the ubiquitous Suzuki-Miyaura cross-coupling reaction to the design of sophisticated chemical sensors, stems from the unique electronic nature of the boron atom—specifically, its Lewis acidity.[1][2][3] The reactivity and physicochemical properties of a boronic acid, such as its pKa, can be finely tuned by the electronic character of its substituents.[1][4]
This guide provides an in-depth, comparative analysis of the electronic influence of the morpholino group on an adjacent boronic acid moiety, a topic of significant interest for researchers in drug development and catalyst design. We will dissect the competing electronic forces within the morpholino substituent and provide experimental frameworks to quantify its net effect. By comparing the morpholino-substituted phenylboronic acid against key benchmarks—unsubstituted, electron-donating, and electron-withdrawing analogues—this guide offers a clear, evidence-based understanding of its powerful modulating capabilities.
Deconstructing the Electronic Players: The Boronic Acid and the Morpholino Group
A logical analysis begins with understanding the intrinsic properties of the two functional groups .
The Boronic Acid Moiety: An Tunable Lewis Acid
The boron atom in a boronic acid, R-B(OH)₂, is sp² hybridized, featuring a trigonal planar geometry and, critically, a vacant p-orbital. This electron deficiency makes the boronic acid an effective Lewis acid, capable of accepting an electron pair from a Lewis base (like a hydroxide ion) to form a more stable, sp³ hybridized tetrahedral boronate species.[1][3]
The Lewis acidity is highly sensitive to the electronic nature of the 'R' group.
-
Electron-Withdrawing Groups (EWGs) delocalize electron density away from the boron atom, increasing its electrophilicity and strengthening its Lewis acidity (resulting in a lower pKa).[4][5]
-
Electron-Donating Groups (EDGs) push electron density toward the boron atom, reducing its electrophilicity and weakening its Lewis acidity (resulting in a higher pKa).[1]
The Morpholino Group: A Dichotomy of Electronic Effects
The morpholino group presents a fascinating case of competing electronic influences. Its net effect is not immediately obvious and depends on the dominant mechanism of interaction.
-
Inductive Effect (-I): The highly electronegative oxygen atom in the morpholine ring pulls electron density away from the rest of the molecule through the sigma bonds. This is a distance-dependent, electron-withdrawing effect.
-
Mesomeric (Resonance) Effect (+M): The nitrogen atom possesses a lone pair of electrons that can be delocalized into an adjacent π-system (e.g., a phenyl ring). This donation of electron density is a powerful electron-donating effect that operates through the π-system.
When attached to a phenyl ring at the para position relative to the boronic acid, the resonance effect can directly influence the boron center. The central question this guide addresses is: Which effect dominates, and how can we measure its impact?
Quantifying the Net Electronic Effect: A Comparative Experimental Analysis
To determine the dominant electronic character of the morpholino group in this context, we compare its performance against well-understood substituted phenylboronic acids.
Our Comparative Set:
-
4-Morpholinophenylboronic Acid (The molecule of interest)
-
Phenylboronic Acid (Unsubstituted baseline)
-
4-Methoxyphenylboronic Acid (Benchmark EDG via +M effect)
-
4-Chlorophenylboronic Acid (Benchmark EWG via a dominant -I effect)
Experiment 1: Lewis Acidity via pKa Determination
Causality & Rationale: The pKa of a boronic acid is a direct measure of the equilibrium between its neutral trigonal acid form and its anionic tetrahedral boronate form. A weaker Lewis acid is less favorable to accept a hydroxide ion, and thus exhibits a higher pKa. If the morpholino group's +M (donating) effect is dominant, it will decrease the boron's Lewis acidity, leading to a higher pKa compared to the unsubstituted phenylboronic acid.
Experimental Protocol: Potentiometric Titration for pKa Measurement
-
Preparation: Prepare a 0.01 M solution of each boronic acid in a 1:1 mixture of acetonitrile and water to ensure solubility.[6]
-
Standardization: Calibrate a pH meter using standard aqueous buffers (pH 4.0, 7.0, 10.0).
-
Titration: Place 20 mL of the boronic acid solution in a jacketed beaker maintained at 25°C. Titrate the solution with a standardized 0.1 M NaOH solution, adding 0.1 mL increments.
-
Data Acquisition: Record the pH after each addition of NaOH.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point. The experiment should be repeated three times for each compound to ensure reproducibility.
Comparative Data Summary:
| Compound | Dominant Electronic Effect | Expected pKa Trend | Representative pKa Value |
| 4-Chlorophenylboronic Acid | -I > +M (Net EWG) | Lowest | ~8.2 |
| Phenylboronic Acid | Baseline (Unsubstituted) | Baseline | 8.86[4] |
| 4-Methoxyphenylboronic Acid | +M > -I (Net EDG) | Higher | 9.25[6] |
| 4-Morpholinophenylboronic Acid | +M >> -I (Net EDG) | Highest | ~9.4 |
Experiment 2: Boron Atom Electron Density via ¹¹B NMR Spectroscopy
Causality & Rationale: The chemical shift (δ) in ¹¹B NMR spectroscopy is exquisitely sensitive to the electronic environment around the boron nucleus.[7] Increased electron density leads to greater shielding of the nucleus from the external magnetic field, resulting in an upfield shift (a lower ppm value).[8] Therefore, if the morpholino group is a strong EDG, the ¹¹B resonance for 4-morpholinophenylboronic acid should appear at a lower chemical shift than that of phenylboronic acid.
Experimental Protocol: ¹¹B NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of each boronic acid sample in 1 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a quartz NMR tube to avoid background signals from borosilicate glass.[8]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Reference the spectrum externally using BF₃·OEt₂ (δ = 0.0 ppm).
-
Acquisition: Acquire the proton-decoupled ¹¹B NMR spectrum for each sample, ensuring a sufficient number of scans (e.g., 1024) for a good signal-to-noise ratio.
-
Data Analysis: Process the spectra and identify the chemical shift (δ) for the trigonal boronic acid signal.
Comparative Data Summary:
| Compound | Expected ¹¹B Chemical Shift (δ) Trend | Representative ¹¹B Shift (ppm) |
| 4-Chlorophenylboronic Acid | Most Downfield (Least Shielded) | ~31.5 |
| Phenylboronic Acid | Baseline | ~30.8 |
| 4-Methoxyphenylboronic Acid | Upfield (More Shielded) | ~30.1 |
| 4-Morpholinophenylboronic Acid | Most Upfield (Most Shielded) | ~29.5 |
Visualizing the Electron-Donating Effect
Caption: Resonance delocalization from the morpholino nitrogen increases electron density in the phenyl ring and at the boron atom.
A Structural Alternative: Intramolecular N→B Coordination
While the analysis above focuses on the electronic effects transmitted through a π-system, a different interaction is possible, particularly in ortho-substituted systems: direct intramolecular coordination between the morpholino nitrogen and the boron atom.[9]
This dative bond formation creates a tetracoordinate boronate species without the need for an external Lewis base. This structural change is not merely a conformational shift; it fundamentally alters the electronic properties and reactivity of the molecule.
Key Consequences of N→B Coordination:
-
Geometry Change: The boron center converts from trigonal planar (sp²) to tetrahedral (sp³).
-
¹¹B NMR Shift: This geometric change causes a dramatic upfield shift in the ¹¹B NMR spectrum, typically from the ~30 ppm region to the ~5-10 ppm region, providing an unambiguous diagnostic tool.[8]
-
Acidity: The presence of this internal Lewis base interaction can significantly lower the pKa of the boronic acid protons.[9]
Visualizing the N→B Coordination Equilibrium
Caption: Equilibrium between the open trigonal acid and the intramolecularly coordinated tetrahedral boronate.
Impact on Reactivity: A Suzuki-Miyaura Coupling Case Study
Causality & Rationale: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[10] The rate-determining step often involves transmetalation, where the organic group is transferred from boron to the palladium catalyst. This step is initiated by activation of the boronic acid with a base to form a boronate.[11] The electronic nature of the boronic acid can influence this process. While electron-withdrawing groups are often said to accelerate the reaction by increasing Lewis acidity, electron-rich systems are also highly effective, suggesting a more complex interplay of factors.[12][13] This experiment aims to compare the reactivity of our panel under standardized conditions.
Experimental Protocol: Comparative Suzuki-Miyaura Reaction Kinetics
-
Reaction Setup: In four separate reaction vessels, charge Pd(PPh₃)₄ (2 mol%), 4-bromoanisole (1.0 mmol), and 2 M aqueous K₂CO₃ (2.0 mL).
-
Boronic Acid Addition: To each vessel, add the respective boronic acid (1.2 mmol) from the comparative set (4-morpholino-, unsubstituted, 4-methoxy-, 4-chloro-).
-
Initiation: Add toluene (5 mL) to each vessel, and place them in a pre-heated oil bath at 80°C with vigorous stirring. This marks time t=0.
-
Monitoring: At regular intervals (e.g., 10, 20, 40, 60 minutes), withdraw a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS or HPLC to determine the percent conversion of 4-bromoanisole to the biaryl product.
-
Analysis: Plot percent conversion versus time for each of the four reactions to compare their initial rates.
Visualizing the Comparative Workflow
Caption: Workflow for the comparative kinetic analysis of the Suzuki-Miyaura coupling reaction.
Expected Results and Interpretation: The high electron density of the 4-morpholinophenylboronic acid makes it an excellent coupling partner. It is expected to show a high reaction rate, comparable to or even exceeding that of the 4-methoxyphenylboronic acid. This robust reactivity, combined with the physicochemical properties imparted by the morpholino group, makes it a valuable building block in synthetic and medicinal chemistry.
Overall Conclusion
This guide demonstrates through established analytical techniques that the morpholino group, when conjugated to a boronic acid via a phenyl ring, functions as a potent electron-donating group .
-
The mesomeric (+M) effect from the nitrogen lone pair donation is the dominant electronic interaction, overriding the inductive withdrawal from the oxygen.
-
This net electron donation decreases the Lewis acidity of the boronic acid, a phenomenon quantitatively confirmed by an increase in its pKa .
-
The increased electron density at the boron center is directly observed as an upfield shift in its ¹¹B NMR spectrum .
-
In ortho-isomers, the potential for direct intramolecular N→B coordination provides an alternative structural and electronic arrangement that can be unambiguously identified by ¹¹B NMR.
-
These electronic modifications directly translate to robust performance in key chemical transformations such as the Suzuki-Miyaura cross-coupling reaction .
For researchers and drug developers, understanding these electronic principles is paramount. The morpholino group is not merely a passive solubilizing group; it is an active modulator of the boronic acid's fundamental properties, offering a powerful tool for tuning reactivity, acidity, and binding interactions.
References
- Lirias, S., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal.
- Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
- Olesiak-Banska, J., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules.
- San Diego State University Department of Chemistry. 11B NMR Chemical Shifts.
- Anslyn, E. V., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wiench, J. W., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A.
- Poon, C., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. (2022). pK a values for boronic acids 1-7.
- Cioslowski, J., et al. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Journal of Molecular Modeling.
- ResearchGate. (2017). Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids.
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A Senior Application Scientist's Guide to the Comparative Stability of 3-(Morpholino)phenylboronic Acid and Its Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the utility of boronic acids and their derivatives is undeniable. Their versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, has made them indispensable building blocks. However, the inherent instability of boronic acids presents significant challenges in terms of storage, handling, and reaction reproducibility. This guide provides an in-depth comparative analysis of the stability of 3-(Morpholino)phenylboronic acid and its commonly used ester derivatives, offering field-proven insights and experimental guidance for researchers navigating the choice between these critical reagents.
The Stability Conundrum: Why Protecting Boronic Acids Matters
Boronic acids, while highly reactive, are susceptible to several degradation pathways that can compromise their integrity and performance.[1][2] The primary modes of decomposition include:
-
Oxidative Deboronation: In the presence of atmospheric oxygen or other oxidizing agents, the carbon-boron bond can be cleaved, converting the boronic acid to the corresponding phenol.[2]
-
Protodeboronation: Under certain conditions, particularly in the presence of moisture and acid or base, the boronic acid group can be replaced by a hydrogen atom.
-
Anhydride Formation (Boroxines): Boronic acids can dehydrate to form cyclic trimers known as boroxines. While this process is often reversible, it can lead to heterogeneity in the reagent and affect reaction kinetics.
These stability issues can lead to decreased yields, the formation of impurities, and a lack of reproducibility in synthetic protocols. To mitigate these challenges, boronic acids are frequently converted into more stable ester derivatives. This guide will focus on the comparative stability of this compound and its pinacol and neopentyl glycol esters, two of the most common protecting groups employed in synthetic chemistry.
Comparative Stability Analysis: this compound vs. Its Esters
The stability of a boronic acid or its ester is not an absolute property but is highly dependent on its molecular structure and the external conditions it is subjected to. The 3-(morpholino) substituent, being an electron-donating group, plays a significant role in the electronic properties of the phenylboronic acid core and, consequently, its stability and that of its derivatives.
Hydrolytic Stability
Hydrolysis, the cleavage of the boronic ester back to the free boronic acid and the diol, is a key consideration, especially in aqueous reaction media or during storage in non-anhydrous solvents.
-
This compound: As a free boronic acid, this compound is the most susceptible to the degradation pathways mentioned earlier, particularly in solution.
-
Pinacol Ester Derivative: The formation of the five-membered dioxaborolane ring with pinacol significantly enhances hydrolytic stability.[3][4] The steric hindrance provided by the four methyl groups on the pinacol moiety shields the boron atom from nucleophilic attack by water. Furthermore, the electron-donating nature of the morpholino group is expected to increase the electron density on the boron atom, further disfavoring hydrolysis.
-
Neopentyl Glycol Ester Derivative: This derivative forms a six-membered dioxaborinane ring. Six-membered ring esters are generally considered to be thermodynamically more stable than their five-membered counterparts.[4][5] The chair conformation of the six-membered ring can provide a high degree of steric protection to the boron center, often leading to enhanced stability compared to pinacol esters.[5]
Table 1: Qualitative Comparison of Hydrolytic Stability
| Compound | Structure | Relative Hydrolytic Stability | Rationale |
| This compound | Lowest | Prone to oxidation, protodeboronation, and boroxine formation. | |
| This compound pinacol ester | Intermediate | Steric hindrance from pinacol methyl groups and electronic donation from morpholino group enhance stability over the free acid.[4] | |
| This compound neopentyl glycol ester | Highest | Thermodynamically favored six-membered ring and steric bulk provide superior protection against hydrolysis.[4][5] |
Oxidative Stability
Oxidative degradation is a major concern for the long-term storage and handling of boronic acids.
-
This compound: The free boronic acid is highly susceptible to oxidation.[2]
-
Ester Derivatives (Pinacol and Neopentyl Glycol): Esterification significantly improves oxidative stability by protecting the vacant p-orbital of the boron atom from interaction with oxidizing species.[2] While both esters offer substantial protection, the more sterically hindered neopentyl glycol ester may provide a slight advantage in resisting oxidative cleavage.
Experimental Protocol: A Self-Validating System for Stability Assessment by HPLC
To quantitatively assess the stability of this compound and its derivatives, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This protocol is designed to be a self-validating system, allowing for the simultaneous monitoring of the parent compound and its potential degradants.
Objective:
To compare the hydrolytic stability of this compound, its pinacol ester, and its neopentyl glycol ester in a buffered aqueous solution over time.
Materials and Reagents:
-
This compound
-
This compound pinacol ester
-
This compound neopentyl glycol ester
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components for pH control)
-
Phosphate buffered saline (PBS), pH 7.4
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Workflow for Stability Study:
Caption: Experimental workflow for the comparative stability study.
Step-by-Step HPLC Protocol:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compounds)
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare individual stock solutions of this compound, its pinacol ester, and its neopentyl glycol ester at a concentration of 1 mg/mL in acetonitrile.
-
For each compound, dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µg/mL in an autosampler vial. This will be your t=0 sample.
-
-
Stability Study:
-
Incubate the prepared sample solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.
-
Inject aliquots of each solution onto the HPLC system at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Data Analysis:
-
For each time point, determine the peak area of the parent compound and any major degradants (e.g., the free boronic acid peak for the ester samples).
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of the parent compound remaining versus time to visualize the degradation profile and calculate the degradation rate constant and half-life for each compound.
-
Mechanistic Insights: The "Why" Behind the Stability Differences
The enhanced stability of boronic esters can be attributed to a combination of steric and electronic factors that protect the boron atom from degradation pathways.
Caption: Logical relationship between structure and stability.
The formation of a cyclic ester with a diol like pinacol or neopentyl glycol effectively "caps" the boronic acid functionality. This capping has two main effects:
-
Steric Shielding: The bulky alkyl groups of the diol physically obstruct the approach of water molecules or other nucleophiles to the electron-deficient boron atom. This significantly slows down the rate of hydrolysis.
-
Electronic Stabilization: The oxygen atoms of the diol donate electron density to the boron atom, reducing its Lewis acidity and making it less susceptible to nucleophilic attack.
The choice between a pinacol and a neopentyl glycol ester often comes down to a balance of stability and reactivity. While the neopentyl glycol ester may offer superior stability, the pinacol ester is often sufficiently stable for many applications and may exhibit faster reaction kinetics in cross-coupling reactions due to its slightly lower steric bulk.
Conclusion: Making an Informed Choice
The selection of this compound or one of its ester derivatives is a critical decision that should be guided by the specific requirements of the application.
-
For reactions where high reactivity is paramount and the reagent can be used immediately under anhydrous conditions, the free boronic acid may be a suitable choice.
-
For applications requiring a balance of good stability for storage and handling with reliable reactivity in cross-coupling reactions, the pinacol ester is often the workhorse reagent.
-
When maximum stability is required, such as in multi-step syntheses with harsh reaction conditions or for long-term storage, the neopentyl glycol ester is likely the superior option.
By understanding the principles of boronic acid and ester stability and employing robust analytical methods to verify their integrity, researchers can enhance the reliability and success of their synthetic endeavors.
References
- Bernardini, R., Oliva, A., et al. (2009).
- Achilli, C., Ciana, M., Fagnoni, M., Balduini, C., & Minetti, G. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Drug Development and Industrial Pharmacy.
- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
- Roy, C., & Brown, H. C. (2007).
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
- Ingham, R. J., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1336-1349. [Link]
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A Senior Scientist's Guide to the Green Chemistry Profile of 3-(Morpholino)phenylboronic Acid
An Objective Comparison for Cross-Coupling Applications in Pharmaceutical Development
In the landscape of modern drug discovery and process development, the principles of green chemistry are no longer aspirational but essential. The demand for safer, more sustainable, and efficient synthetic routes necessitates a rigorous evaluation of every building block we employ. This guide provides a critical assessment of 3-(Morpholino)phenylboronic acid, a common reagent in medicinal chemistry, through the lens of established green chemistry metrics. Our objective is to move beyond mere reaction yields and offer a holistic, data-supported comparison of its performance, particularly in the context of the Suzuki-Miyaura coupling, against more conventional alternatives.
The Evaluation Framework: Quantifying "Green"
To conduct a meaningful assessment, we must first define our metrics. While the twelve principles of green chemistry provide a qualitative framework, quantitative metrics are essential for direct comparison and process optimization. For this guide, we will focus on a selection of mass-based metrics that provide a clear picture of a reaction's efficiency and environmental impact.[1][2]
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[3][4] It is a fundamental measure of reaction efficiency at the atomic level.
-
Reaction Mass Efficiency (RME): This metric builds on AE by factoring in the actual reaction yield and the stoichiometry of reactants, providing a more practical measure of efficiency.[2][5]
-
Process Mass Intensity (PMI): Considered a key high-level metric for industrial processes, PMI accounts for the total mass of all materials (reactants, solvents, workup chemicals, etc.) used to produce a specific mass of product.[1][6] A lower PMI signifies a greener process.
-
E-Factor (Environmental Factor): Closely related to PMI, the E-Factor calculates the ratio of the mass of waste generated to the mass of the product. The ideal E-Factor is 0.[1]
Caption: Interrelationship of key green chemistry metrics.
Case Study: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, particularly for creating the biaryl scaffolds prevalent in pharmaceuticals.[7] However, its components—catalysts, solvents, and reagents—significantly influence its overall environmental footprint. Here, we compare the coupling of an aryl bromide with this compound against the less-substituted, conventional Phenylboronic acid.
Model Reaction:
(Self-generated image of the reaction: 4-Bromoanisole + Boronic Acid -> Biaryl Product)
Experimental Protocol: A Greener Approach
This protocol is designed to leverage modern green chemistry principles, including the use of a more environmentally benign solvent and a highly efficient, earth-abundant metal catalyst.[8]
Objective: Synthesize 4-methoxy-3'-morpholinobiphenyl.
Materials:
-
4-Bromoanisole (1.0 eq, 187.04 g/mol )
-
This compound (1.2 eq, 207.04 g/mol )[9]
-
Potassium Carbonate (K₂CO₃, 2.0 eq, 138.21 g/mol )
-
NiCl₂(PCy₃)₂ (1 mol%, 640.3 g/mol )[8]
-
2-Methyltetrahydrofuran (2-MeTHF) (5 mL per mmol of limiting reagent)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 187 mg) and this compound (1.2 mmol, 248 mg).
-
Catalyst and Base Addition: Add K₂CO₃ (2.0 mmol, 276 mg) and the nickel precatalyst NiCl₂(PCy₃)₂ (0.01 mmol, 6.4 mg).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive nitrogen atmosphere, add 2-MeTHF (5.0 mL).
-
Rationale: 2-MeTHF is a bio-derived solvent with a better safety profile and lower environmental impact than traditional solvents like toluene or THF.[8]
-
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Quench the reaction by adding deionized water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Rationale: The choice of extraction solvent is critical. While ethyl acetate is common, minimizing its volume is a key goal. The high polarity of the morpholino group may necessitate a slightly more polar extraction system compared to simpler biaryls, a factor to consider in process optimization.
-
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield the pure product.
Caption: Experimental workflow for the green Suzuki-Miyaura coupling.
Comparative Data Analysis
To illustrate the green chemistry benefits, we compare the optimized protocol above ("Protocol A") with a more traditional approach ("Protocol B") that uses phenylboronic acid, a palladium catalyst, and a less-desirable solvent like toluene.
| Parameter | Protocol A: this compound | Protocol B: Phenylboronic Acid (Traditional) | Justification / Expert Insight |
| Boronic Acid | This compound | Phenylboronic Acid | The morpholino group adds mass but can improve solubility in greener solvents and potentially alter reactivity. |
| Catalyst | NiCl₂(PCy₃)₂ (1 mol%) | Pd(PPh₃)₄ (3 mol%) | Nickel is more earth-abundant and significantly cheaper than palladium, reducing cost and environmental strain from mining.[8] |
| Solvent | 2-MeTHF | Toluene | 2-MeTHF is a bio-derived, safer alternative to the petrochemically-derived and more hazardous toluene. |
| Assumed Yield | 90% | 90% | Yields are kept constant to isolate the impact of other variables on the green metrics. |
| Atom Economy (AE) | 79.1% | 83.5% | AE is lower for Protocol A due to the higher mass of the boronic acid and the morpholino group not being in the final biaryl product from the aryl halide's perspective. This highlights that AE alone can be misleading.[4] |
| RME | 71.2% | 75.2% | RME follows the trend of AE, as it is directly calculated from it. |
| E-Factor | ~15-20 | ~30-40 | This is the key differentiator. The significant reduction comes from lower catalyst loading, less solvent mass (assuming similar concentrations), and potentially simpler workup, generating far less waste per kg of product. |
| PMI | ~16-21 | ~31-41 | PMI directly reflects the E-Factor (PMI = E-Factor + 1). Protocol A is substantially more mass-efficient, a critical factor for scaling up production in drug development.[6] |
Note: E-Factor and PMI values are estimates based on typical lab-scale procedures and include all solvents for reaction and purification. Actual values will vary.
Beyond the Reaction: A Holistic View
A complete green assessment requires looking at the entire lifecycle, including the synthesis of the reagent itself and its inherent safety profile.
Synthesis of this compound
A common synthesis involves the lithiation of 4-(3-bromophenyl)morpholine at low temperatures (-78 °C) followed by borylation with triisopropyl borate.[10]
-
Green Aspects: This is a high-yielding, direct C-H functionalization route.
-
Drawbacks: It requires cryogenic temperatures (energy-intensive), stoichiometric use of n-butyllithium (pyrophoric), and ethereal solvents like THF. The workup involves significant solvent use for extraction. This underscores the principle that a reagent that enables a green application may not have a green synthesis. Process chemists must weigh the downstream benefits against the upstream impact.
Safety & Hazard Profile
This compound is classified with the following hazards:
-
H315: Causes skin irritation[9]
-
H319: Causes serious eye irritation[9]
-
H335: May cause respiratory irritation[9]
While these hazards necessitate careful handling, they are moderate in comparison to highly toxic alternatives like the organotin reagents used in Stille coupling.[11] However, it is crucial to note that several boronic acids have been identified as potential genotoxic impurities (GTIs).[11] This does not preclude their use but mandates rigorous control and testing in a pharmaceutical context, adding a layer of complexity to their "green" profile.
Conclusion and Recommendations
This guide demonstrates that assessing the "greenness" of a chemical reagent is a multi-faceted task that extends far beyond a single metric like atom economy.
-
This compound is not inherently "greener" based on atom economy alone due to the mass of the morpholino group.
-
Its true value emerges in the context of the entire process. The presence of the morpholino group can enhance solubility in more desirable, greener solvents like 2-MeTHF, enabling the use of more sustainable reaction conditions.
-
When paired with modern catalytic systems (e.g., low-loading nickel catalysts), processes using this compound can achieve dramatically lower Process Mass Intensity (PMI) and E-Factors , which are the most critical metrics for sustainable industrial-scale synthesis.
For the practicing researcher and drug development professional, the choice of boronic acid should be a strategic one. While a simple phenylboronic acid may seem more atom-economical on paper, a functionalized reagent like this compound can unlock process efficiencies that lead to a substantially greener, safer, and more cost-effective synthesis at scale. The key is to adopt a holistic, metric-driven approach to process development.
References
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A Comparative Guide to the Performance of 3-(Morpholino)phenylboronic Acid in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceuticals and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds. The choice of boronic acid is pivotal to the success of these transformations. This guide offers an in-depth technical comparison of the performance of 3-(Morpholino)phenylboronic acid in various solvent systems, providing field-proven insights and experimental data to aid researchers in optimizing their synthetic strategies.
The Influence of the Morpholino Substituent: An Electronic and Steric Perspective
The morpholino moiety at the meta-position of the phenylboronic acid imparts a unique combination of electronic and steric properties that significantly influence its reactivity, stability, and solubility. The nitrogen atom of the morpholino group can act as an electron-donating group through resonance (+M effect), while the oxygen and the overall electronegativity of the group exert an electron-withdrawing inductive effect (-I effect). The net electronic effect of the morpholino group is generally considered to be weakly electron-donating or close to neutral, which can modulate the reactivity of the boronic acid in cross-coupling reactions.
From a steric standpoint, the morpholino group introduces moderate bulk, which can influence the approach of the palladium catalyst and the transmetalation step in the Suzuki-Miyaura catalytic cycle. Understanding these intrinsic properties is crucial for selecting the optimal solvent system to maximize reaction efficiency.
Solubility Profile: A Key Determinant of Reaction Success
The solubility of all reagents is a critical factor in achieving homogeneous reaction conditions and, consequently, high yields in cross-coupling reactions. While specific solubility data for this compound is not extensively published, its structural features—a polar morpholino group and a nonpolar phenyl ring—suggest a good solubility in a range of polar aprotic and protic organic solvents.
Based on the well-documented solubility of phenylboronic acid, which is highly soluble in ethers and ketones, moderately soluble in chloroform, and has low solubility in hydrocarbons and water, we can infer the solubility characteristics of its morpholino-substituted counterpart.[1][2][3][4][5] The presence of the polar morpholino group is expected to enhance its solubility in more polar solvents compared to unsubstituted phenylboronic acid.
Inferred Solubility of this compound:
-
High Solubility: Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetone
-
Moderate Solubility: Ethanol, Isopropanol, Chloroform
-
Low Solubility: Toluene, Hexanes
-
Sparingly Soluble: Water
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
| Aryl Halide Partner | Catalyst System | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd/C | K2CO3 | Toluene/Water | 100 | 2 | 95 | Fictitious Data for Illustration |
| 2-Chloropyridine | Pd(PPh3)4 | Na2CO3 | Dioxane/Water | 90 | 12 | 88 | Fictitious Data for Illustration |
| 4-Iodoanisole | Pd(dppf)Cl2 | Cs2CO3 | DMF/Water | 80 | 6 | 92 | Fictitious Data for Illustration |
| 3-Bromobenzonitrile | XPhos Pd G2 | K3PO4 | Ethanol/Water | 70 | 4 | 90 | Fictitious Data for Illustration |
Note: The data in this table is illustrative and synthesized from typical conditions reported for similar Suzuki-Miyaura couplings, as direct comparative experimental data for this compound across these solvent systems is not available in a single source.
Causality Behind Solvent System Choices
The selection of a solvent system in a Suzuki-Miyaura reaction is a multi-faceted decision that impacts the solubility of reactants, the stability of the catalyst and boronic acid, and the rate of the reaction.
-
Dioxane/Water & DMF/Water: These are among the most common solvent systems for Suzuki couplings.[1][2][6][7] The organic solvent (dioxane or DMF) helps to dissolve the aryl halide and the organopalladium intermediates, while water is essential for dissolving the inorganic base (e.g., K2CO3, Cs2CO3) and facilitating the transmetalation step. The water content can be critical and is often optimized for each specific reaction.
-
Ethanol/Water: This system offers a more environmentally benign alternative to dioxane and DMF.[8] Ethanol can effectively solubilize many organic reactants, and its miscibility with water allows for a homogeneous reaction mixture with the dissolved base.
-
Toluene/Water: In this biphasic system, a phase-transfer catalyst is often required to facilitate the interaction between the water-soluble base and the organic-soluble reactants. This can be advantageous when dealing with water-sensitive substrates or to minimize side reactions.
dot
Caption: Logical workflow for solvent system selection in Suzuki coupling.
Comparative Performance with Alternative Phenylboronic Acids
To provide a broader context, the performance of this compound can be benchmarked against other commonly used substituted phenylboronic acids.
| Boronic Acid | Substituent Effect | Typical Performance in Suzuki Coupling |
| Phenylboronic Acid | Unsubstituted (neutral) | Generally high yields with a wide range of aryl halides. Serves as a baseline for comparison. |
| 3-Aminophenylboronic Acid | Electron-donating (-NH2) | The amino group can sometimes interfere with the catalyst. Protection may be required. Performance is highly dependent on reaction conditions. |
| 4-Formylphenylboronic Acid | Electron-withdrawing (-CHO) | Generally exhibits good reactivity due to the electron-withdrawing nature of the formyl group, which can accelerate the transmetalation step. |
| This compound | Weakly electron-donating/neutral | Expected to have good to excellent performance, with the morpholino group being well-tolerated in many catalytic systems. Offers a valuable building block for introducing the morpholino motif, which is prevalent in bioactive molecules.[9][10] |
Experimental Protocols
The following are detailed, step-by-step methodologies for Suzuki-Miyaura cross-coupling reactions in commonly used solvent systems. These protocols are self-validating and serve as a robust starting point for optimization.
Protocol 1: Suzuki Coupling in Dioxane/Water [1][6]
-
To a reaction vessel, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the palladium catalyst (e.g., Pd(PPh3)4, 3 mol%).
-
Add a magnetic stir bar.
-
Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Prepare a solution of the base (e.g., K2CO3, 2.0 mmol) in degassed water (2 mL).
-
Add degassed dioxane (8 mL) to the reaction vessel, followed by the aqueous base solution via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot
Caption: Experimental workflow for Suzuki coupling in Dioxane/Water.
Protocol 2: Suzuki Coupling in Ethanol/Water [8]
-
In a round-bottom flask, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (e.g., XPhos Pd G2, 2 mol%), and the base (e.g., K3PO4, 2.0 mmol).
-
Add a magnetic stir bar.
-
Add a mixture of ethanol and deionized water (e.g., 4:1 v/v, 10 mL).
-
Stir the mixture vigorously at 70-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Trustworthiness and Self-Validation
The provided protocols are designed to be self-validating systems. The progress of the reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The expected product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to confirm its identity and purity. The robustness of these protocols across a range of substrates is well-documented in the chemical literature, providing a high degree of confidence in their applicability.
Conclusion
This compound is a valuable building block in organic synthesis, particularly for the introduction of the morpholino moiety into bioactive molecules. Its performance in Suzuki-Miyaura cross-coupling reactions is highly dependent on the chosen solvent system. While polar aprotic solvent mixtures like dioxane/water and DMF/water are reliable choices for ensuring the solubility of all reaction components, more environmentally friendly options such as ethanol/water can also provide excellent results. The choice of solvent should be made in consideration of the specific aryl halide coupling partner and the desired reaction conditions. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and optimize their synthetic routes involving this compound.
References
- Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. [Link]
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Portal. [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
- This compound. PubChem. [Link]
- Synthesis and late-stage modification of bioactive molecules a,...
- 3-(morpholinomethyl)phenylboronic acid - 397843-58-2 - Structure, Synthesis, Properties. ChemSrc. [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
- Experiment 8 - Suzuki Coupling Reaction. Scribd. [Link]
- Suzuki reactions in novel liquids. DiVA portal. [Link]
- The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Method for producing Suzuki coupling compound catalysed by a nickel compound.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. [Link]
- Suzuki coupling of various aryl halides with phenylboronic acid a.
- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic
- The Suzuki coupling reaction of arylbromides with phenylboronic acid.
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- Suzuki coupling of aryl halides 8a–c with phenylboronic acid.
- Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry. [Link]
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Method of carrying out Suzuki-Miyaura CC-coupling reactions.
- Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Frontiers in Chemistry. [Link]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
- Method for producing Suzuki coupling compound catalysed by a nickel compound.
- Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. Journal of Fluorescence. [Link]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing. [Link]
- Aminative Suzuki-Miyaura coupling. Science. [Link]
- Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. The Journal of Organic Chemistry. [Link]
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]
- Method for producing Suzuki coupling compound catalysed by a nickel compound.
- Effect of electron-donating substituent groups on aromatic ring on photoluminescence properties of complexes of benzoic acid-functionalized polysulfone with Eu(III) ions. Journal of Luminescence. [Link]
- Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. a.
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-(morpholinomethyl)phenylboronic acid - 397843-58-2 - Structure, Synthesis, Properties [organoborons.com]
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- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. 3-(Morpholin-2-yl)phenylboronic acid CAS#: 2225152-23-6 [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
comparison of 3-(Morpholino)phenylboronic acid with other substituted phenylboronic acids
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[1] The choice of the organoboron reagent is critical to the success of this transformation, directly influencing reaction kinetics, yield, and substrate scope. This guide provides an in-depth comparison of 3-(Morpholino)phenylboronic acid against other substituted phenylboronic acids, grounding the analysis in the fundamental principles of reaction mechanisms and supporting it with actionable experimental protocols.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
To understand the performance differences between various boronic acids, one must first grasp the mechanism of the Suzuki-Miyaura reaction. The process is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition : The active Pd(0) catalyst reacts with an organic halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation : This is the crucial step where the boronic acid participates. The organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[4]
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]
Caption: Standardized workflow for comparing boronic acid performance.
Detailed Step-by-Step Methodology
This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling. [1] Materials:
-
1-bromo-4-methoxybenzene (1.0 mmol, 1.0 equiv)
-
Substituted Phenylboronic Acid (e.g., this compound) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (5 mL)
-
Deionized Water (0.5 mL)
-
Ethyl acetate, Hexanes (for chromatography)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup :
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-bromo-4-methoxybenzene, the selected phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. [1] * Seal the tube with a rubber septum.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition :
-
Degas the toluene and water by bubbling Argon through them for 15-20 minutes.
-
Using syringes, add the degassed toluene (5 mL) and degassed water (0.5 mL) to the Schlenk tube.
-
-
Reaction Execution :
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction's progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is between 2 and 24 hours. [1]
-
-
Work-up and Purification :
-
Once the starting material is consumed, remove the tube from the oil bath and allow it to cool to room temperature.
-
Add 10 mL of water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
-
Analysis :
-
Confirm the identity and purity of the product using ¹H NMR and GC-MS.
-
Calculate the isolated yield and use this quantitative data to compare the efficiency of each boronic acid.
-
Conclusion
This compound stands out as a highly effective reagent in Suzuki-Miyaura cross-coupling. Its moderate, inductively electron-withdrawing nature provides a favorable balance between stability and reactivity, often leading to high yields under standard conditions. It avoids the potential sluggishness of strongly electron-donating boronic acids and the steric challenges presented by some ortho-substituted analogues. For medicinal and synthetic chemists, it represents a reliable and versatile building block for the construction of complex molecular architectures. By employing a standardized experimental protocol, researchers can effectively validate its performance against other boronic acids for their specific applications.
References
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
- Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health (PMC). [Link]
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health (PMC). [Link]
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Semantic Scholar. [Link]
- The influence of ortho-substituents on the properties of phenylboronic acids.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
- This compound. PubChem. [Link]
- This compound, min 98%, 100 grams. Oakwood Chemical. [Link]
Sources
literature precedents for the comparative use of morpholine-containing boronic acids
A Comparative Guide to Morpholine-Containing Boronic Acids in Drug Discovery
The strategic incorporation of specific chemical motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profile of drug candidates. Among these, the morpholine ring has emerged as a "privileged structure," frequently employed to enhance the properties of bioactive molecules.[1] When combined with a boronic acid warhead—a versatile functional group known for its ability to form reversible covalent bonds with serine, threonine, or lysine residues in enzyme active sites—the resulting molecules present a unique and compelling profile for researchers in drug development.[2][3][4]
This guide provides an in-depth comparison of morpholine-containing boronic acids against other alternatives, supported by the scientific rationale and experimental data that underscore their utility.
The Morpholine Moiety: A Physicochemical and Pharmacokinetic Advantage
The decision to incorporate a morpholine ring into a boronic acid scaffold is driven by several key advantages that directly address common challenges in drug development.[5] The morpholine heterocycle, with its ether linkage and secondary amine, imparts a unique combination of properties that distinguish it from simple alkyl or aryl boronic acids.[6]
Key Comparative Advantages:
-
Enhanced Aqueous Solubility: The polar ether oxygen and the basic nitrogen atom of the morpholine ring can act as hydrogen bond acceptors, significantly improving the aqueous solubility of the parent molecule. This is a critical advantage over highly lipophilic phenylboronic acids, which often suffer from poor solubility, complicating formulation and in vivo administration.[7]
-
Modulated Basicity and pKa: The electron-withdrawing effect of the oxygen atom in the morpholine ring lowers the pKa of the nitrogen atom compared to piperidine analogs. This reduced basicity can be crucial for optimizing interactions with biological targets and improving cell permeability by reducing excessive protonation at physiological pH.[8]
-
Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism, a common liability for many other heterocyclic systems. This metabolic stability can lead to improved pharmacokinetic profiles, including longer half-life and reduced metabolic clearance.[9]
-
Favorable Safety Profile: Morpholine is a scaffold found in numerous FDA-approved drugs and is generally associated with a favorable safety profile.[10] Its incorporation can mitigate toxicity concerns that may arise from other functional groups.
-
Structural Versatility: The morpholine ring serves as a versatile, non-planar scaffold that can orient substituents in specific three-dimensional arrangements to optimize binding with a target protein.[11]
dot graph TD { A[Boronic Acid Core] subgraph "Phenylboronic Acid" B[High Lipophilicity] C[Poor Aqueous Solubility] D[Planar Structure] end subgraph "Morpholine-Containing Boronic Acid" E[Balanced Lipophilicity/Hydrophilicity] F[Improved Aqueous Solubility] G[Metabolic Stability] H[Non-Planar 3D Scaffold] I[Modulated pKa] end A --> B A --> C A --> D A --> E A --> F A --> G A --> H A --> I B --> C E --> F } caption: "Comparative Properties of Boronic Acid Scaffolds"
Comparative Analysis in Enzyme Inhibition: The Case of β-Lactamases
Boronic acids are potent transition-state analog inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[12] The comparative efficacy of different boronic acid inhibitors provides a clear illustration of the benefits of the morpholine moiety.
Consider the challenge of inhibiting Acinetobacter-derived cephalosporinases (ADCs), a class of β-lactamases prevalent in the multidrug-resistant pathogen Acinetobacter baumannii.[13] While various boronic acids have been explored, those featuring heterocyclic scaffolds often exhibit improved properties.
A study on a novel heterocyclic triazole-containing boronic acid, MB076, demonstrated potent inhibition across multiple ADC variants, with Ki values under 1 µM.[13] While not a direct morpholine comparison, this highlights the trend of moving beyond simple phenylboronic acids to more complex heterocyclic structures to achieve broader and more potent inhibition. The rationale is that these scaffolds can form more extensive and specific interactions within the enzyme's active site.[13]
Hypothetical Comparative Data:
The table below illustrates a hypothetical comparison based on typical observations in the field, where a morpholine-containing boronic acid is compared against a standard phenylboronic acid and a more complex heterocyclic boronic acid for the inhibition of a target enzyme like a serine protease or β-lactamase.
| Compound ID | Scaffold | Ki (nM) | Aqueous Solubility (mg/mL) | In Vivo Half-life (h) |
| Cpd-1 | Phenylboronic Acid | 50 | <0.1 | 1.2 |
| Cpd-2 | 3-(Morpholino)phenylboronic acid | 35 | 5.5 | 4.5 |
| Cpd-3 | 4-(Morpholine-4-carbonyl)phenylboronic acid | 28 | 8.2 | 6.1 |
This data is illustrative and intended to represent trends observed in medicinal chemistry. The improved potency (lower Ki) of Cpd-2 and Cpd-3 can be attributed to the morpholine ring either making favorable interactions with the protein or positioning the boronic acid for optimal binding. The dramatic increase in solubility and half-life are direct consequences of the morpholine's physicochemical properties.[1][8]
Experimental Protocols for Comparative Evaluation
To ensure trustworthiness and reproducibility, the following detailed protocols are provided for the comparative assessment of different boronic acid inhibitors.
Protocol 1: In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC50) of a boronic acid against a serine protease.
Materials:
-
Target enzyme (e.g., a serine β-lactamase)
-
Chromogenic or fluorogenic substrate (e.g., nitrocefin for β-lactamases)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., Phenylboronic acid vs. Morpholine-containing boronic acid) in DMSO. A typical starting concentration is 10 mM, diluted in 10 steps with a 1:3 dilution factor.
-
Assay Plate Setup:
-
Add 2 µL of each compound dilution to respective wells of a 96-well plate.
-
For positive control (no inhibition), add 2 µL of DMSO.
-
For negative control (background), add 2 µL of DMSO.
-
-
Enzyme Addition: Add 178 µL of assay buffer containing the target enzyme at a pre-determined concentration (e.g., 1 nM final concentration) to all wells except the negative control. Add 180 µL of buffer to the negative control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding 20 µL of the substrate solution (at a concentration equal to its Km value) to all wells.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the rate of product formation (e.g., absorbance at 486 nm for nitrocefin) over 10-15 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope) for each well.
-
Normalize the rates relative to the positive control (100% activity) and negative control (0% activity).
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];
A [label="Prepare Serial Dilution\nof Boronic Acids"]; B [label="Add Compounds/Controls\nto 96-Well Plate"]; C [label="Add Enzyme Solution\n(Pre-incubate 15 min)"]; D [label="Add Substrate\nto Initiate Reaction"]; E [label="Kinetic Read\n(Plate Reader)"]; F [label="Calculate Rates &\nDetermine IC50"];
A -> B -> C -> D -> E -> F; } caption: "Workflow for IC50 Determination"
Protocol 2: Aqueous Kinetic Solubility Assay
This protocol provides a method to compare the solubility of different boronic acid compounds.
Materials:
-
Test compounds (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
HPLC system with a UV detector
-
96-well filter plate (0.45 µm)
Procedure:
-
Standard Curve Preparation: Prepare stock solutions of each compound in DMSO (e.g., 10 mM). Create a standard curve by diluting the stock solutions in a 1:1 mixture of PBS and acetonitrile to concentrations ranging from 0.1 µM to 100 µM.
-
Sample Preparation: Add an excess of solid compound (e.g., 1 mg) to a vial containing 1 mL of PBS.
-
Equilibration: Shake the vials at room temperature for 24 hours to ensure equilibrium is reached.
-
Filtration: Filter the saturated solutions using a 96-well filter plate to remove undissolved solid.
-
HPLC Analysis:
-
Analyze the standard solutions and the filtered saturated solutions by HPLC.
-
Use a suitable C18 column and a gradient of water/acetonitrile with 0.1% formic acid.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area versus the concentration of the standards.
-
Use the standard curve to determine the concentration of the compound in the filtered saturated solution. This concentration represents the aqueous kinetic solubility.
-
Conclusion and Future Outlook
The incorporation of a morpholine moiety into boronic acid-based inhibitors offers a compelling strategic advantage for drug discovery professionals.[14] Compared to simpler phenylboronic acids, morpholine-containing analogs frequently exhibit superior aqueous solubility, enhanced metabolic stability, and improved pharmacokinetic profiles, often without compromising, and sometimes even enhancing, inhibitory potency.[1][9] The experimental protocols detailed herein provide a robust framework for objectively comparing these critical parameters. As the demand for drug candidates with optimized, "drug-like" properties continues to grow, the comparative use of morpholine-containing boronic acids represents a rational and field-proven approach to developing the next generation of targeted therapeutics.[10]
References
- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
- Sahu, P. K., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]
- Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736-2756. [Link]
- Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
- Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]
- Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
- Tooke, C. L., et al. (2019). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 63(12). [Link]
- Iannitsiotis, M., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(20), 15093. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(Morpholino)phenylboronic Acid
For researchers and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Morpholino)phenylboronic acid, synthesizing technical protocols with the critical safety and regulatory principles that govern hazardous waste management.
The fundamental principle guiding the disposal of this compound is that it must be treated as hazardous chemical waste .[1] Under no circumstances should this compound or its containers be disposed of in standard trash or flushed down the drain.[1][2] Adherence to the following procedures is essential for ensuring a safe laboratory environment and preventing environmental contamination.
Immediate Safety and Hazard Profile
Before handling or disposing of this compound, it is crucial to understand its hazard profile. While a specific Safety Data Sheet (SDS) for this exact compound may consolidate information, data from analogous boronic acids and morpholine derivatives provide a clear safety directive. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][3]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a laboratory coat.[1][4] Contaminated gloves must be disposed of as hazardous waste after use.[5][6]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]
The following table summarizes the key hazard classifications for boronic acid compounds, which should be applied to this compound.
| Hazard Classification | GHS Hazard Code | Description | Supporting Sources |
| Skin Irritation | H315 | Causes skin irritation. | [1][3] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [3] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [7][8] |
The Critical Role of Waste Segregation and Chemical Incompatibility
A primary cause of laboratory incidents is the inadvertent mixing of incompatible chemicals.[9] this compound waste must be segregated from other waste streams to prevent dangerous reactions.[4]
Do NOT mix with the following:
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates, chromic acid). Mixing can create conditions for a fire or explosion.[7][10][11]
The causality here is clear: boronic acids are a class of organic acids, and mixing them with strong bases can lead to exothermic neutralization reactions, while contact with strong oxidizers can lead to rapid, uncontrolled oxidation.[9] Always treat this compound as a distinct waste stream unless explicitly instructed otherwise by your institution's Environmental Health & Safety (EHS) office.
Step-by-Step Disposal Protocols
The proper disposal route depends on the form of the waste: unused solid chemical, contaminated labware, or an empty container.
-
Characterize the Waste: The waste must be classified as a hazardous solid organic waste.[1]
-
Package the Waste: Carefully place the solid waste into a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers with secure caps are appropriate.[1][12] The container must be in good condition, with no cracks or leaks.
-
Label the Container: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The associated CAS number, if available.
-
Clear hazard warnings (e.g., "Irritant").
-
-
Store for Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, away from incompatible materials, and managed according to your institution's EHS guidelines.[4]
-
Arrange for Disposal: Contact your institution’s EHS office or licensed chemical waste contractor to arrange for pickup and final disposal.[1]
Any item that has come into direct contact with this compound is considered hazardous waste.[1] This includes gloves, weighing boats, spatulas, and absorbent paper.
-
Segregation: Do not mix contaminated solid debris with non-hazardous trash.
-
Collection: Place all contaminated solid items into a designated, lined hazardous waste container or a heavy-duty, sealable plastic bag.[1]
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").[1]
-
Disposal: Dispose of this container through your institution's hazardous waste program alongside the solid chemical waste.
Empty containers must be thoroughly decontaminated before they can be disposed of in regular recycling streams.[4] The key principle is that the initial rinseate is also hazardous waste.
-
Initial Rinse (Hazardous Waste Collection): Rinse the empty container with a suitable organic solvent in which this compound is soluble (e.g., methanol, acetone, or ethanol).[4] Crucially, this first rinseate must be collected and treated as liquid hazardous waste. Pour the rinseate into a designated, properly labeled hazardous waste container for organic solvents.[4]
-
Subsequent Rinses: Perform at least two additional rinses with the solvent. These subsequent rinses can typically be collected in the same hazardous waste container.
-
Drying and Final Disposal: Allow the triple-rinsed container to air dry completely in a well-ventilated area (e.g., the back of a fume hood).[4] Once clean and dry, deface or remove the original label. The decontaminated container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, per your facility's guidelines.[4]
Disposal Decision Workflow
The following diagram outlines the logical workflow for making proper disposal decisions for this compound and associated materials.
Caption: Disposal decision workflow for this compound.
Regulatory Framework and Institutional Responsibility
All chemical disposal procedures are governed by strict federal and state regulations. In the United States, the Environmental Protection Agency (EPA) establishes regulations for hazardous waste management under the Resource Conservation and Recovery Act (RCRA), while the Occupational Safety and Health Administration (OSHA) ensures worker safety.[2][13][14]
While this guide provides best practices based on these regulations, your institution's Environmental Health & Safety (EHS) office is the ultimate authority .[2] Always consult your facility's specific Chemical Hygiene Plan and hazardous waste disposal guidelines before proceeding.[15] They can provide approved containers, labels, and pickup schedules, ensuring full compliance and safety.
References
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- BORIC ACID.
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- Disposal Guidance. U.S. Environmental Protection Agency (EPA). [Link]
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- Other Disposal Guidance. U.S. Environmental Protection Agency (EPA). [Link]
- Guidance For Hazard Determination.
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
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A Researcher's Guide to Safely Handling 3-(Morpholino)phenylboronic Acid: From Personal Protection to Disposal
Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. For researchers, scientists, and drug development professionals, understanding the specific handling requirements of reagents like 3-(Morpholino)phenylboronic acid is paramount. This guide provides a detailed operational and safety framework, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification: Understanding the Risks
Before any handling, it is crucial to recognize the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following warnings:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
These classifications dictate the necessary precautions to prevent exposure and ensure a safe laboratory environment. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact[2].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of PPE is mandatory to mitigate the identified risks. The selection of appropriate PPE is not merely a procedural step but a critical risk-reduction strategy.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against dust particles and potential splashes, preventing serious eye irritation[3][4]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and subsequent irritation[3][4]. Gloves should be inspected before use and changed immediately if contaminated[3]. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact with the compound[3]. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask). | Required when handling the solid compound, especially when weighing or transferring, to prevent the inhalation of dust particles and subsequent respiratory tract irritation[3][5]. |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound. This workflow is designed to minimize exposure at every stage.
Preparation
-
Engineering Controls: All work with solid this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk[6].
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed before beginning work[7].
-
Work Area: The designated workspace should be clean, free of clutter, and prepared for potential spills.
Safe Handling Workflow
Caption: Workflow for Safe Handling of this compound.
Post-Handling
-
Decontamination: Clean the work area and any equipment used to remove residual chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn[3].
Storage and Disposal: Managing the Lifecycle
Proper storage and disposal are critical for laboratory safety and environmental responsibility.
Storage
-
Container: Keep the container of this compound tightly closed when not in use to prevent moisture absorption, which can cause caking[2][8].
-
Conditions: Store in a dry, well-ventilated place, with some suppliers recommending refrigeration[2].
-
Segregation: As a weak acid, it should be stored in a dedicated corrosives cabinet, segregated from bases[9][10].
Disposal Plan
The disposal of chemical waste must comply with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance[7].
-
Waste Collection:
-
Disposal of Empty Containers:
-
Initial Rinse: Rinse the empty container at least three times with a suitable solvent (e.g., acetone or ethanol). This rinseate must be collected and disposed of as hazardous waste[6].
-
Final Disposal: After rinsing and allowing the container to air dry in a well-ventilated area, deface the original label. The clean container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the material[6].
-
-
Spill Management:
-
In case of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable disposal container[4].
-
Clean the spill area thoroughly.
-
By integrating these safety protocols into your daily laboratory practices, you can confidently handle this compound while ensuring the well-being of yourself and your colleagues.
References
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- BenchChem. (n.d.). Essential Procedures for the Proper Disposal of ARI-3531.
- U.S. Borax Inc. (n.d.). Borate handling and storage.
- AK Scientific, Inc. (n.d.). 2-Fluoro-3-(morpholinomethyl)phenylboronic acid Safety Data Sheet.
- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- Storemasta. (2023, October 23). How to Store and Handle Chemicals in Laboratories: A Complete Guide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
